molecular formula C35H57N13O14S2 B612630 Cend-1 CAS No. 1392278-76-0

Cend-1

Número de catálogo: B612630
Número CAS: 1392278-76-0
Peso molecular: 948.0 g/mol
Clave InChI: YHTTWXCDIRTOQX-FQJIPJFPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

The iRGD peptide (sequence: CRGDKGPDC) is a cyclic 9-amino acid tumor-targeting and penetrating peptide that has gained significant attention for its ability to enhance the delivery of various payloads deep into tumor parenchyma. Its mechanism of action is a sophisticated, multi-step process. First, the RGD motif mediates specific binding to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells and many tumor cells themselves . Following this initial docking, the peptide is proteolytically cleaved in the tumor microenvironment, exposing a cryptic C-end Rule (CendR) motif (R/KXXR/K) at its C-terminus . This activated CendR motif then binds with high affinity to neuropilin-1 (NRP-1), a receptor abundantly expressed on tumor cells . The binding to NRP-1 activates a potent tissue and cell penetration pathway, triggering widespread vascular extravasation and deep penetration into the tumor tissue . This unique multi-step mechanism is the basis for its research value. A key advantage of iRGD in experimental models is its flexibility; it can effectively enhance tumor delivery of co-administered chemotherapeutics (e.g., doxorubicin, paclitaxel, gemcitabine), nanoparticles, imaging agents, and antibodies without the need for chemical conjugation, though it is also used in conjugated forms . This makes it a versatile tool for improving the efficacy and sensitivity of various cancer research applications, from in vivo imaging to preclinical evaluation of chemotherapeutics and immunotherapies . Furthermore, the cyclic structure of the peptide contributes to its stability in biological environments . This product is presented for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans. It is essential for researchers to source peptides from manufacturers that adhere to rigorous quality control and sterile production standards, as regulatory scrutiny on peptide manufacturing is increasing to ensure supply chain transparency and product safety .

Propiedades

IUPAC Name

(6S,9S,15S,18R,23R,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40)/t17-,18-,19-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTTWXCDIRTOQX-FQJIPJFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H57N13O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

948.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392278-76-0
Record name IRGD
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392278760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Development of the iRGD Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The iRGD peptide (internalizing RGD) represents a significant advancement in targeted drug delivery, offering a solution to the critical challenge of poor drug penetration into solid tumors. Discovered through in vivo phage display, this nine-amino-acid cyclic peptide, CRGDKGPDC, leverages a unique three-step mechanism to home to tumors and actively transport co-administered or conjugated therapeutic agents deep into the tumor parenchyma.[1][2][3][4] This guide provides a detailed overview of iRGD's discovery, its mechanism of action via the C-end Rule (CendR) pathway, preclinical data, and the key experimental protocols used in its development.

Discovery of iRGD: An In Vivo Phage Display Approach

The iRGD peptide was identified from screenings of phage display libraries in live tumor-bearing mice, a technique that selects for peptides that can navigate the complex biological environment to reach a specific target.[3][4] Unlike in vitro methods, in vivo phage display allows for the discovery of peptides that bind to unique vascular "zip codes" present in specific tissues, such as tumors.[5][6]

The process involves intravenously injecting a diverse library of bacteriophages, each displaying a different peptide sequence on its surface, into a tumor-bearing animal model.[7][8] After a circulation period, unbound phages are washed out via systemic perfusion.[6] The target organ—in this case, the tumor—is then excised, and the bound phages are recovered, amplified, and used for subsequent rounds of selection.[6][7] This iterative process enriches for phage clones that display peptides with a high affinity and specificity for the tumor microenvironment.[7] Through this methodology, the prototypic iRGD peptide, CRGDKGPDC, was identified.[1][4]

In_Vivo_Phage_Display_Workflow cluster_0 In Vivo Selection cluster_1 Amplification & Analysis Phage Library Phage Library Injection Injection Phage Library->Injection IV Injection Circulation Circulation Injection->Circulation Systemic Tumor Homing Tumor Homing Circulation->Tumor Homing Binding to Tumor Vasculature Perfusion Perfusion Circulation->Perfusion Washout of Unbound Phage Tumor Excision Tumor Excision Tumor Homing->Tumor Excision Harvest Phage Recovery Phage Recovery Tumor Excision->Phage Recovery Tumor Excision->Phage Recovery Amplification Amplification Phage Recovery->Amplification In E. coli Sequencing Sequencing Amplification->Sequencing Identify Peptide Next Round Next Round Amplification->Next Round Re-injection

Figure 1: Workflow of in vivo phage display for discovering tumor-homing peptides.

Mechanism of Action: The C-end Rule (CendR) Pathway

The superior tumor-penetrating ability of iRGD stems from a sequential, three-step mechanism that distinguishes it from traditional RGD peptides.[1][4] This process involves dual-receptor targeting and proteolytic activation within the tumor microenvironment.[2][9]

  • Step 1: Tumor Homing via Integrin Binding : The exposed Arginine-Glycine-Aspartic acid (RGD) motif within the cyclic iRGD peptide sequence specifically binds to αvβ3 and αvβ5 integrins.[9][10] These integrins are highly expressed on the surface of endothelial cells in tumor neovasculature and on many tumor cells, serving as a docking mechanism that concentrates the peptide at the tumor site.[5][10]

  • Step 2: Proteolytic Cleavage : Once bound to integrins, iRGD is susceptible to proteolytic cleavage by proteases present in the tumor microenvironment.[1][2] This cleavage occurs at the Lys-Gly bond, removing the C-terminal GPDC portion and exposing a newly C-terminal CRGDK fragment.[2][11]

  • Step 3: NRP-1 Binding and Enhanced Permeability : The proteolytic cleavage reveals a cryptic C-end Rule (CendR) motif, characterized by the sequence R/KXXR/K at the C-terminus.[12][13] In the case of iRGD, the exposed CRGDK fragment presents this active CendR motif.[1][2] This fragment has a reduced affinity for integrins but gains a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor and endothelial cells.[9][12] The binding of the CendR motif to NRP-1 triggers a bulk transport pathway, possibly a form of endocytosis/exocytosis, that actively transports the peptide and any nearby molecules (bystander effect) across the vascular barrier and deep into the tumor tissue.[4][12][13]

iRGD_Signaling_Pathway cluster_0 Tumor Blood Vessel Lumen cluster_1 Tumor Endothelial Cell cluster_2 Extravascular Tumor Parenchyma iRGD iRGD Peptide (CRGDKGPDC) Integrin αvβ3 / αvβ5 Integrin iRGD->Integrin 1. Homing (RGD motif) NRP1 Neuropilin-1 (NRP-1) iRGD->NRP1 3. CendR Binding Drug Therapeutic Agent Penetration Deep Tumor Penetration of iRGD and Drug Drug->Penetration Bystander Effect Protease Tumor Protease Integrin->Protease 2. Cleavage Protease->iRGD Exposes CendR (CRGDK) NRP1->Penetration 4. Active Transport (Endocytosis/Transcytosis)

Figure 2: The three-step mechanism of iRGD-mediated tumor penetration.

Preclinical Efficacy and Applications

The iRGD peptide has demonstrated remarkable versatility and efficacy in preclinical models across a wide range of cancers. A key advantage is its ability to enhance the delivery of various therapeutic agents, from small molecule chemotherapeutics to large nanoparticles and antibodies, through simple co-administration without the need for chemical conjugation.[12][14]

The following tables summarize key quantitative findings from various preclinical studies.

Table 1: Receptor Binding Affinities

Peptide/Fragment Target Receptor Binding Affinity (IC50 / Kd) Reference
iRGD (cyclic) αvβ3 and αvβ5 Integrins Mid-to-low nanomolar range [5][9]

| CRGDK (cleaved) | Neuropilin-1 (NRP-1) | 50- to 150-fold higher than to integrins |[1][9] |

Table 2: Enhanced Tumor Accumulation and Therapeutic Efficacy

Therapeutic Agent Cancer Model Enhancement with iRGD Co-administration Reference
Doxorubicin (small molecule) Prostate Cancer (22Rv1) 7-fold increase in tumor accumulation [12]
Doxorubicin (1 mg/kg) Prostate Cancer (22Rv1) Efficacy equivalent to 3 mg/kg Doxorubicin alone [12]
Nab-paclitaxel (nanoparticle) Multiple models Enhanced tumor penetration and efficacy [12]
Trastuzumab (antibody) Breast Cancer Increased accumulation outside tumor blood vessels [5][12]
Cisplatin Transplantation models 30% increase in survival rates [10]

| Paclitaxel-loaded nanoparticles | Glioma (C6) | Markedly increased survival rates |[10] |

Key Experimental Protocols

Reproducing the findings related to iRGD requires specific experimental methodologies. Below are detailed protocols for two key assays.

Objective: To visualize and quantify the ability of iRGD to enhance the penetration of a co-administered fluorescent agent from tumor blood vessels into the tumor parenchyma.

Materials:

  • Tumor-bearing mice (e.g., xenograft or transgenic models).

  • iRGD peptide solution (e.g., 4 µmol/kg).

  • Fluorescently labeled dextran or a fluorescent drug (e.g., Doxorubicin).

  • Vascular marker (e.g., FITC-lectin or anti-CD31 antibody).

  • PBS, 4% Paraformaldehyde (PFA), OCT embedding medium.

  • Confocal microscope.

Procedure:

  • Injection: Anesthetize the tumor-bearing mouse. Intravenously inject the vascular marker (e.g., FITC-lectin) and allow it to circulate for 15 minutes to label the blood vessels.

  • Co-administration: Intravenously inject the fluorescent agent (e.g., Doxorubicin) either alone (control group) or mixed with the iRGD peptide (treatment group).

  • Circulation Time: Allow the agents to circulate for a defined period (e.g., 30-60 minutes).

  • Perfusion: Terminally anesthetize the mouse and perform cardiac perfusion with PBS followed by 4% PFA to wash out blood and fix the tissues.

  • Tissue Processing: Excise the tumor and other control organs. Post-fix the tissues in 4% PFA overnight, then cryoprotect in a sucrose solution. Embed the tissues in OCT medium and freeze.

  • Sectioning: Cut 20-50 µm thick frozen sections using a cryostat.

  • Imaging: Mount the sections on slides and visualize using a confocal microscope. Capture images of the tumor, specifically imaging the channels for the vascular marker and the fluorescent agent.

  • Analysis: Quantify the extravasation of the fluorescent agent by measuring its signal intensity as a function of distance from the nearest labeled blood vessel. Compare the penetration depth between the control and iRGD-treated groups.

Tumor_Penetration_Assay Start Start Inject_Vascular_Marker 1. Inject Vascular Marker (e.g., FITC-Lectin) Start->Inject_Vascular_Marker Wait1 Circulate 15 min Inject_Vascular_Marker->Wait1 Coinject 2. Co-inject Fluorescent Drug +/- iRGD Peptide Wait1->Coinject Wait2 Circulate 30-60 min Coinject->Wait2 Perfuse 3. Perfuse with PBS & PFA Wait2->Perfuse Excise 4. Excise & Process Tumor Perfuse->Excise Section 5. Cryosection Tissue Excise->Section Image 6. Confocal Microscopy Section->Image Analyze 7. Quantify Penetration from Blood Vessels Image->Analyze End End Analyze->End

Figure 3: Experimental workflow for a tumor penetration assay.

Objective: To determine the binding affinity (e.g., IC50) of iRGD to its target receptors, integrin αvβ3 and NRP-1.

Materials:

  • Recombinant human integrin αvβ3 and NRP-1 proteins.

  • High-binding 96-well microplates.

  • Biotinylated iRGD or another known biotinylated ligand for the receptor.

  • Unlabeled iRGD peptide (as the competitor).

  • Streptavidin-HRP (Horse-Radish Peroxidase).

  • TMB substrate.

  • Blocking buffer (e.g., BSA in TBS-T).

  • Wash buffer (TBS-T).

  • Plate reader.

Procedure:

  • Coating: Coat the wells of a 96-well plate with the recombinant receptor (e.g., 1 µg/mL integrin αvβ3) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 2 hours at room temperature.

  • Competition: Prepare serial dilutions of the unlabeled iRGD peptide. Add these dilutions to the wells along with a constant, pre-determined concentration of the biotinylated ligand. Incubate for 1-2 hours.

  • Detection: Wash the plate thoroughly. Add Streptavidin-HRP to each well and incubate for 1 hour. The HRP will bind to the biotinylated ligand that is bound to the receptor.

  • Development: Wash the plate again. Add TMB substrate to each well. A color change will occur, proportional to the amount of bound biotinylated ligand.

  • Stopping Reaction: Stop the reaction with a stop solution (e.g., 1M H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Plot the absorbance against the logarithm of the competitor (iRGD) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of iRGD required to inhibit 50% of the biotinylated ligand's binding.

Conclusion and Future Perspectives

The iRGD peptide has established itself as a powerful and versatile tool for overcoming the delivery barriers inherent to solid tumors. Its unique, tumor-activated mechanism allows for enhanced penetration of a broad range of anticancer agents, improving their therapeutic index.[12] The simplicity of co-administration provides a clear path for clinical translation, as it does not require the creation of new chemical entities.[12][15] An iRGD-based drug, CEND-1 (LSTA1), is already in clinical trials for patients with metastatic pancreatic ductal adenocarcinoma, highlighting its therapeutic promise.[4][16] Future research will likely focus on optimizing dosing strategies, exploring new therapeutic combinations, and expanding the application of iRGD to other challenging diseases characterized by significant delivery barriers.

References

Cend-1 and the Tumor Microenvironment: A Technical Guide to a Novel Drug Delivery Platform

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cend-1, a nine-amino-acid cyclic peptide also known as iRGD, represents a promising strategy to overcome the formidable barriers of the tumor microenvironment (TME) that limit the efficacy of many anti-cancer therapies. By specifically targeting tumor vasculature and activating a novel transport pathway, this compound enhances the penetration and accumulation of co-administered therapeutic agents within the tumor parenchyma. This technical guide provides an in-depth overview of the core mechanisms of this compound, its dynamic interaction with the TME, and the experimental methodologies used to elucidate its function. Quantitative data from preclinical and clinical studies are summarized, and key signaling pathways and experimental workflows are visualized to provide a comprehensive resource for researchers and drug development professionals in oncology.

Introduction to this compound: The iRGD Peptide

This compound is a bifunctional cyclic peptide with the amino acid sequence CRGDKGPDC.[1] It was identified through phage display screening for peptides that home to tumor tissues.[2] Its unique tumor-penetrating property is conferred by a two-step mechanism involving sequential interactions with two different receptors that are often overexpressed in the TME.[2][3]

First, the exposed arginine-glycine-aspartic acid (RGD) motif on this compound binds to αvβ3 and αvβ5 integrins, which are highly expressed on tumor endothelial cells.[3] This binding event is followed by proteolytic cleavage of this compound by tumor-associated proteases, exposing a C-terminal C-end Rule (CendR) motif (R/KXXR/K).[2][3] This newly exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor vasculature and cancer cells, triggering a transient increase in vascular permeability and activating a transport pathway that facilitates the extravasation and deep penetration of co-administered drugs into the tumor tissue.[1][2][3]

The this compound Signaling Pathway and Mechanism of Action

The interaction of this compound with its receptors initiates a signaling cascade that temporarily modifies the TME to enhance drug delivery.

Cend1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_endothelial_cell Tumor Endothelial Cell cluster_tumor_parenchyma Tumor Parenchyma Cend1 This compound (iRGD) CleavedCend1 Cleaved this compound (CendR motif exposed) Cend1->CleavedCend1 2. Proteolytic   Cleavage Integrin αvβ3/αvβ5 Integrins Cend1->Integrin 1. Binding NRP1 Neuropilin-1 (NRP-1) CleavedCend1->NRP1 3. CendR Binding Drug Co-administered Drug VesicularTransport Vesicular Transport (Transcytosis) Drug->VesicularTransport Protease Tumor Proteases Integrin->Protease NRP1->VesicularTransport 4. Activation of   Transport Pathway DrugAccumulation Increased Drug Accumulation VesicularTransport->DrugAccumulation 5. Enhanced   Penetration TumorCell Tumor Cell DrugAccumulation->TumorCell Increased Efficacy

Figure 1: this compound Signaling Pathway for Enhanced Drug Delivery.

Upon binding of the cleaved this compound to NRP-1, a key downstream event is the activation of a temporary, localized increase in vascular permeability. This process is thought to involve the opening of a trans-endothelial pathway, facilitating the passage of co-administered drugs from the bloodstream into the tumor interstitium.[2][4] NRP-1 signaling can also intersect with other crucial pathways in cancer, such as those mediated by Vascular Endothelial Growth Factor (VEGF) and Epidermal Growth Factor Receptor (EGFR), potentially influencing tumor cell proliferation, migration, and survival.[5][6]

Quantitative Data on this compound Efficacy

The ability of this compound to enhance the delivery and efficacy of various anti-cancer agents has been quantified in numerous preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound (iRGD)
Therapeutic AgentCancer ModelFold Increase in Tumor AccumulationReference
Abraxane (nab-paclitaxel)22Rv1 Prostate Cancer8-fold[2]
Camptothecin-loaded NanoparticlesColon-26 Colon CancerNot specified, but significant[5]
IR780 (imaging agent)4T1 Breast CancerSignificantly higher than control[7]
DoxorubicinVariousNot specified, but enhanced[8]
Table 2: Preclinical Pharmacokinetics of this compound
SpeciesDosePlasma Half-life (t½)Key FindingsReference
MouseVarious~25 minutesRapid systemic clearance, but significant tumor retention for several hours.[9]
RatVariousNot specifiedComparable PK profile to other species.[9]
DogVariousNot specifiedComparable PK profile to other species.[9]
MonkeyVariousNot specifiedComparable PK profile to other species.[9]
Table 3: Phase 1 Clinical Trial of this compound in Metastatic Pancreatic Ductal Adenocarcinoma (PDAC)
ParameterValue
Treatment Regimen This compound + Gemcitabine + nab-Paclitaxel
Number of Patients (Efficacy Population) 29
Objective Response Rate (ORR) 59%
Median Overall Survival (OS) 13.2 months
Safety Profile Acceptable, with no dose-limiting toxicities observed. Adverse events were consistent with those of gemcitabine and nab-paclitaxel.
Reference [10][11]

Interaction of this compound with the Tumor Microenvironment

The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix (ECM). This compound's mechanism of action is intrinsically linked to its ability to modulate key components of the TME.

Remodeling the Extracellular Matrix

The dense ECM of many solid tumors poses a significant physical barrier to drug penetration. While direct quantitative data on this compound's effect on ECM remodeling is still emerging, its ability to increase the permeability of the tumor stroma suggests an indirect modulation of the ECM. By opening up transport pathways, this compound may facilitate the movement of drugs through the dense collagen and hyaluronan networks that characterize the stroma of tumors like pancreatic cancer.

Modulation of Tumor-Associated Macrophages (TAMs)

TAMs are a major component of the TME and can exist in a pro-inflammatory, anti-tumoral (M1) state or an anti-inflammatory, pro-tumoral (M2) state. A high M1/M2 ratio is generally associated with a better prognosis.[12][13] While specific studies quantifying the direct effect of this compound on TAM polarization are limited, the enhanced delivery of chemotherapeutics and immunomodulatory agents by this compound could indirectly influence the TAM phenotype. For instance, improved delivery of cytotoxic agents could lead to the release of tumor antigens and damage-associated molecular patterns (DAMPs) that promote M1 polarization.

Key Experimental Protocols

The following sections outline the methodologies for key experiments used to evaluate the function and efficacy of this compound.

In Vivo Tumor Penetration Assay

This assay is crucial for visualizing and quantifying the ability of this compound to enhance the delivery of a payload into the tumor parenchyma.

Objective: To assess the tumor penetration of a fluorescently labeled peptide or drug co-administered with this compound.

Materials:

  • Tumor-bearing mice (e.g., xenograft or genetically engineered models).

  • This compound peptide.

  • Fluorescently labeled payload (e.g., FITC-dextran, fluorescently tagged drug, or quantum dots).

  • Saline or appropriate vehicle control.

  • Anesthesia.

  • Confocal microscope.

  • Image analysis software (e.g., ImageJ).

Protocol:

  • Administer this compound (e.g., via tail vein injection) to tumor-bearing mice. A control group should receive a vehicle.

  • After a predetermined time (e.g., 15-30 minutes), administer the fluorescently labeled payload intravenously.

  • Allow the payload to circulate for a specific duration (e.g., 1-4 hours).

  • Euthanize the mice and perfuse with saline to remove blood from the vasculature.

  • Excise the tumors and fix them in 4% paraformaldehyde, followed by cryoprotection in sucrose solutions.

  • Prepare frozen tissue sections (e.g., 20-50 µm thick) using a cryostat.

  • Mount the sections on slides and counterstain for nuclei (e.g., with DAPI) and blood vessels (e.g., with an anti-CD31 antibody).

  • Image the sections using a confocal microscope, capturing fluorescence from the payload, blood vessels, and nuclei.

  • Quantify the fluorescence intensity of the payload within the tumor parenchyma, excluding the vascular space, using image analysis software. Compare the fluorescence intensity between the this compound treated and control groups to determine the fold increase in penetration.

Quantitative Whole-Body Autoradiography (QWBA)

QWBA provides a comprehensive, quantitative assessment of the biodistribution of a radiolabeled compound throughout the entire body.

Objective: To determine the tissue distribution and tumor accumulation of radiolabeled this compound or a co-administered drug.

Materials:

  • Radiolabeled compound (e.g., [³H]-Cend-1 or a ¹⁴C-labeled drug).

  • Tumor-bearing animals (typically rodents).

  • Carboxymethylcellulose (CMC) for embedding.

  • Cryomicrotome.

  • Phosphor imaging plates.

  • Phosphor imager and analysis software.

Protocol:

  • Administer the radiolabeled compound to the animals.

  • At various time points post-administration, euthanize the animals and immediately freeze them in a dry ice/hexane bath.

  • Embed the frozen carcasses in a CMC block.

  • Collect thin (e.g., 20-40 µm) whole-body sections using a cryomicrotome.

  • Mount the sections onto an adhesive tape and expose them to a phosphor imaging plate for a duration determined by the radioactivity level.

  • Scan the imaging plate using a phosphor imager to generate a digital autoradiogram.

  • Include calibrated radioactive standards to allow for the quantification of radioactivity concentration in different tissues.

  • Analyze the images to determine the concentration of radioactivity in the tumor and various organs and tissues at each time point.[5][6]

Immunofluorescence Staining of M1/M2 Macrophages

This protocol allows for the visualization and quantification of different macrophage phenotypes within the tumor tissue.

Objective: To determine the ratio of M1 to M2 macrophages in tumor sections from this compound treated and control animals.

Materials:

  • Frozen or paraffin-embedded tumor tissue sections.

  • Primary antibodies against a pan-macrophage marker (e.g., F4/80 or CD68), an M1 marker (e.g., iNOS or CD86), and an M2 marker (e.g., Arginase-1 or CD206).

  • Fluorescently labeled secondary antibodies.

  • DAPI for nuclear counterstaining.

  • Mounting medium.

  • Fluorescence microscope.

  • Image analysis software.

Protocol:

  • Prepare the tissue sections (deparaffinize and rehydrate if using paraffin-embedded sections).

  • Perform antigen retrieval if necessary.

  • Block non-specific antibody binding.

  • Incubate the sections with a cocktail of primary antibodies against the pan-macrophage, M1, and M2 markers.

  • Wash the sections and incubate with the appropriate fluorescently labeled secondary antibodies.

  • Counterstain with DAPI.

  • Mount the coverslips.

  • Image the sections using a fluorescence microscope, capturing images from multiple random fields of view.

  • Quantify the number of M1-positive and M2-positive macrophages (co-localized with the pan-macrophage marker) per field of view using image analysis software.

  • Calculate the M1/M2 ratio for each tumor and compare between treatment groups.[14][15][16][17]

Visualizing Experimental and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating this compound and the cyclical interaction between this compound, the TME, and the therapeutic response.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development A 1. In Vitro Studies (Binding Affinity, Cytotoxicity) B 2. Animal Model Selection (Xenograft, GEMM) A->B C 3. In Vivo Imaging & Biodistribution (QWBA, Fluorescence Imaging) B->C D 4. Tumor Penetration Assay C->D E 5. Efficacy Studies (Tumor Growth Inhibition) D->E F 6. TME Analysis (Immunohistochemistry, Flow Cytometry) E->F G 7. Phase 1 Clinical Trial (Safety, PK, Preliminary Efficacy) F->G Promising Preclinical Data H 8. Phase 2/3 Clinical Trials (Efficacy, Comparison to Standard of Care) G->H

Figure 2: A Typical Experimental Workflow for this compound Evaluation.

Cyclical_Interaction Cend1 This compound Administration TME_Mod TME Modulation (Increased Permeability) Cend1->TME_Mod Drug_Del Enhanced Drug Delivery & Accumulation TME_Mod->Drug_Del Tumor_Resp Improved Tumor Response (Cell Death, Antigen Release) Drug_Del->Tumor_Resp Immune_Mod Immune Microenvironment Modulation (e.g., TAM polarization) Tumor_Resp->Immune_Mod Immune_Mod->Cend1 Potential for Synergistic Combination with Immunotherapy

Figure 3: Cyclical Interaction of this compound with the TME and Therapeutic Response.

Conclusion and Future Directions

This compound has demonstrated significant potential as a tumor-penetrating peptide that can enhance the delivery and efficacy of a wide range of anti-cancer therapies. Its unique mechanism of action, which involves the sequential targeting of integrins and NRP-1, allows for a targeted modification of the tumor microenvironment, leading to increased drug accumulation in the tumor parenchyma. The promising results from preclinical studies and a Phase 1 clinical trial in pancreatic cancer underscore the clinical potential of this approach.

Future research will likely focus on several key areas:

  • Combination Therapies: Exploring the synergistic effects of this compound with a broader range of therapeutics, including immunotherapies, targeted therapies, and novel drug delivery systems.[18]

  • Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from this compound-based therapies.

  • Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound-mediated drug delivery enhancement.

  • Expanding to Other Tumor Types: Evaluating the efficacy of this compound in other solid tumors characterized by a dense stroma and poor drug penetration.

References

Neuropilin-1 as a Target for Cend-1: A Technical Guide to the CendR Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropilin-1 (NRP-1) is a transmembrane glycoprotein that acts as a co-receptor for a variety of ligands, playing a crucial role in angiogenesis, neuronal guidance, and regulation of vascular permeability.[1][2][3] Its overexpression in many types of tumor cells and tumor-associated vasculature has made it a compelling target for anti-cancer therapies.[3][4] Cend-1 (also known as iRGD or certepetide) is a cyclic, nine-amino-acid peptide (CRGDKGPDC) designed to exploit the tumor microenvironment to enhance the delivery of co-administered therapeutics.[5][6][7] It operates through a unique, multi-step mechanism known as the C-end Rule (CendR) pathway, which culminates in binding to NRP-1 to activate a temporary drug transport conduit into solid tumors.[6][8][9]

This technical guide provides an in-depth examination of the this compound and NRP-1 interaction, detailing the underlying mechanism, associated signaling, quantitative data from preclinical and clinical studies, and key experimental protocols.

The CendR Mechanism of Action: A Step-by-Step Process

The this compound peptide is a bifunctional molecule that sequentially interacts with two distinct receptors on the tumor vasculature to activate a potent transport pathway.[6][10] This process transforms the solid tumor microenvironment into a temporary conduit, facilitating deeper and more effective penetration of co-administered anti-cancer agents.[5][6]

The mechanism can be broken down into three primary steps:

  • Tumor Homing and Integrin Binding: this compound contains an arginine-glycine-aspartic acid (RGD) motif. This motif allows it to selectively bind to αvβ3 and αvβ5 integrins, which are overexpressed on endothelial cells within the tumor vasculature but not typically on healthy blood vessels.[5][11][12] This initial binding event anchors the peptide to the target tissue.

  • Proteolytic Cleavage and CendR Motif Exposure: Following integrin binding, this compound is subjected to proteolytic cleavage by enzymes, such as furin-like proteases, that are present in the tumor microenvironment.[8][12] This cleavage event exposes a cryptic C-terminal R/KXXR/K consensus motif, specifically the CendR fragment.[1][8][11] The strict requirement for the C-terminal exposure of this basic residue is the cornerstone of the "C-end Rule".[1][8]

  • NRP-1 Binding and Pathway Activation: The newly exposed CendR motif has a high affinity for the b1 domain of Neuropilin-1.[1] The binding of the CendR fragment to NRP-1 initiates a transcellular transport pathway.[5][8] This active transport process, which resembles macropinocytosis, facilitates the extravasation of this compound and any co-administered therapeutic agents from the blood vessels into the surrounding tumor tissue.[5][8]

Signaling Pathways and Cellular Effects

NRP-1 functions primarily as a co-receptor, modulating and enhancing the signaling of its binding partners, most notably Vascular Endothelial Growth Factor (VEGF) and Semaphorins (SEMA).[2][4] When this compound's CendR motif binds to NRP-1, it triggers a cascade of events leading to increased vascular permeability and tissue penetration.

  • Internalization Pathway: The interaction of multivalent CendR peptides with NRP-1 initiates an endocytic process that shares features with macropinocytosis. This results in the internalization of the receptor-ligand complex along with extracellular solutes and co-administered drugs.[13] This process is an active, energy-dependent form of transport.[8]

  • Vascular Permeability: The binding of CendR peptides to NRP-1 is known to induce vascular leakage.[1] This effect is analogous to the function of VEGF-A165, which also possesses a C-terminal CendR-like sequence that interacts with NRP-1 to regulate permeability.[1]

  • Downstream Signaling: While the specific downstream signaling cascade activated by this compound is not fully elucidated, NRP-1 is known to modulate several key pathways when engaged by its ligands. As a co-receptor for VEGFR2, NRP-1 can enhance VEGF-mediated signaling, potentially involving the activation of ERK, Akt, and p38 MAPK pathways.[14] By activating NRP-1, this compound likely hijacks these existing signaling platforms to induce the conformational changes and cellular processes required for transcytosis.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound
SpeciesDosePlasma Half-lifeMean Drug Exposure (AUC₀-inf)Reference
MiceN/A~25 minutesN/A[5]
Cynomolgus Monkeys5 mg/kg (IV)~55 minutes28,230 hrng/mL[5]
Cynomolgus Monkeys50 mg/kg (IV)~55 minutes421,119 hrng/mL[5]
Human PatientsN/A~2 hoursN/A[5]

Data compiled from a 2023 study on the pharmacokinetics of this compound.[5]

Table 2: Clinical Efficacy of this compound in Metastatic Pancreatic Cancer (Phase 1 Trial)
MetricResultPatient CohortReference
Overall Response Rate (ORR)59%29 patients (efficacy population)[10][15]
Objective Response17 of 29 patients (1 complete, 16 partial)29 patients (efficacy population)[15]
Median Progression-Free Survival (PFS)8.8 months19 patients (single institution cohort)[10]
Median Overall Survival (mOS)13.2 months29 patients (efficacy population)[16]

Data from a first-in-human, open-label, multicenter, phase 1 study of this compound in combination with nab-paclitaxel and gemcitabine.[10][15]

Table 3: Preclinical Tumor Penetration and Distribution
ExperimentModelResultReference
Tissue Distribution of [³H]-Cend-14T1 Mammary Carcinoma Mouse ModelSignificant [³H]-Cend-1 retained in tumors for several hours post-administration, while cleared from most healthy tissues by 3 hours.[5]
Tumor Penetration Activity DurationHepatocellular Carcinoma (HCC) Mouse ModelTumor penetration activity remained elevated for at least 24 hours after a single this compound injection.[5]
Co-administered Tracer AccumulationN/AIntravenously injected this compound increased the levels of co-administered Evans blue approximately threefold.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experiments used to characterize the this compound/NRP-1 system.

Peptide-Receptor Binding Assay (ELISA-based)

This protocol determines the binding affinity of this compound (or its CendR fragment) to purified NRP-1 protein.

  • Objective: To quantify the dissociation constant (Kd) of the peptide-receptor interaction.

  • Materials:

    • High-binding 96-well ELISA plates

    • Recombinant human NRP-1 protein

    • Biotinylated this compound or CendR peptide

    • Streptavidin-HRP (Horseradish Peroxidase)

    • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Blocking buffer (e.g., PBS with 1% BSA)

    • Stop solution (e.g., 2N H₂SO₄)

    • Plate reader

  • Methodology:

    • Coating: Coat wells of a 96-well plate with recombinant NRP-1 (e.g., 1-5 µg/mL in carbonate coating buffer) and incubate overnight at 4°C.

    • Washing & Blocking: Wash plates three times with wash buffer. Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

    • Peptide Incubation: Wash plates again. Add serial dilutions of biotinylated this compound/CendR peptide to the wells and incubate for 1-2 hours at room temperature.

    • Detection: Wash plates. Add Streptavidin-HRP conjugate and incubate for 1 hour.

    • Development: Wash plates. Add TMB substrate and incubate in the dark until sufficient color develops (5-30 minutes).

    • Stopping & Reading: Stop the reaction with stop solution. Read the absorbance at 450 nm using a plate reader.

    • Analysis: Plot absorbance versus peptide concentration and fit the data to a one-site binding hyperbola using non-linear regression to determine the Kd.

In Vivo Tumor Penetration and Distribution Assay

This protocol assesses the ability of this compound to enhance the accumulation of a co-administered agent within a tumor in a live animal model.

  • Objective: To visualize and quantify the increase in tumor penetration mediated by this compound.

  • Materials:

    • Tumor-bearing mice (e.g., orthotopic 4T1 mammary carcinoma or DU145-PSMA prostate cancer models).[5][17]

    • This compound peptide solution.

    • Tracer agent: Evans blue dye, a gadolinium-based contrast agent for MRI, or a radiolabeled payload (e.g., [³H]-Cend-1).[5]

    • Anesthesia and surgical tools for tissue collection.

    • Imaging equipment (e.g., MRI scanner, fluorescence scanner) or radioactivity counter (e.g., scintillation counter, autoradiography equipment).

  • Methodology:

    • Animal Model: Establish tumors in mice until they reach a specified volume.[17] For example, inoculate nude mice with 5 × 10⁶ cells in Matrigel.[18]

    • Administration: Divide mice into control and treatment groups. Administer this compound (e.g., via intravenous tail-vein injection) to the treatment group, followed by the tracer agent to all groups. The control group receives only the tracer agent.

    • Time Course: Euthanize mice at various time points post-injection (e.g., 30 minutes, 3 hours, 24 hours).[5]

    • Tissue Collection & Analysis:

      • For Evans Blue: Perfuse animals with saline to remove blood from vasculature. Excise tumors and healthy organs. The amount of dye can be quantified by spectrophotometry after extraction or visualized in frozen tissue sections.

      • For Radiolabeled Tracers: Excise tumors and organs. Measure radioactivity using a gamma or liquid scintillation counter. Alternatively, perform quantitative whole-body autoradiography (QWBA) on frozen sections.[5]

    • Data Analysis: Compare the concentration or signal intensity of the tracer in the tumors of this compound treated mice versus control mice. Express results as percent injected dose per gram of tissue (%ID/g) or fold-increase in accumulation.

Cellular Internalization Assay (Confocal Microscopy)

This protocol visualizes the uptake of this compound into NRP-1 expressing cells.

  • Objective: To confirm and characterize the internalization of this compound following receptor binding.

  • Materials:

    • NRP-1 positive cell line (e.g., PPC1 prostate cancer cells).[1]

    • Fluorescently labeled this compound peptide (e.g., FITC-Cend-1).

    • Glass-bottom culture dishes or chamber slides.

    • Nuclear stain (e.g., DAPI).

    • Lysosomal marker (e.g., LysoTracker Red) (optional).

    • Confocal microscope.

  • Methodology:

    • Cell Seeding: Seed NRP-1 positive cells onto glass-bottom dishes and allow them to adhere overnight.

    • Incubation: Incubate the cells with fluorescently labeled this compound at 37°C for a specified time course (e.g., 30 minutes, 1 hour, 4 hours). A control incubation should be performed at 4°C to allow surface binding but prevent active internalization.

    • Washing: Gently wash the cells with cold PBS to remove unbound peptide.

    • Staining: Fix the cells (e.g., with 4% paraformaldehyde) if desired. Stain the nuclei with DAPI. If co-localizing with lysosomes, incubate with LysoTracker before fixation.

    • Imaging: Acquire z-stack images using a confocal microscope to distinguish between membrane-bound and internalized peptide.

    • Analysis: Analyze images to observe the intracellular localization of the fluorescent peptide. Co-localization analysis with organelle markers can determine the trafficking pathway.

Visualizations: Pathways and Workflows

This compound/NRP-1 Activation and Transport Pathway

Cend1_NRP1_Pathway cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Tumor Endothelial Cell cluster_tumor_tissue Extravascular Tumor Tissue Cend1 This compound (Cyclic iRGD) Integrin αv Integrin Cend1->Integrin 1. Homing & Binding NRP1 Neuropilin-1 (NRP-1) Cend1->NRP1 Payload Co-administered Drug Payload Vesicle Transport Vesicle (Transcytosis) Payload->Vesicle Internalization Protease Tumor Protease Integrin->Protease 2. Proximity leads to Cleavage NRP1->Vesicle 4. Pathway Activation Protease->Cend1 Cleaves this compound CendR_Payload_Released CendR Fragment + Drug Payload Released Vesicle->CendR_Payload_Released 5. Extravasation

Caption: The this compound sequential binding and activation pathway for tumor drug delivery.

Logical Diagram of the CendR Mechanism

CendR_Logic Start Start: This compound (iRGD) in Circulation TumorVessel Tumor Vasculature Present? Start->TumorVessel NoTumor No Binding (Remains in Circulation) TumorVessel->NoTumor No IntegrinBinding Step 1: Binds αv Integrin TumorVessel->IntegrinBinding Yes ProteaseCleavage Step 2: Proteolytic Cleavage Exposes CendR Motif IntegrinBinding->ProteaseCleavage NRP1Binding Step 3: CendR Motif Binds NRP-1 ProteaseCleavage->NRP1Binding Transport Result: Active Transport Pathway Initiated NRP1Binding->Transport PayloadDelivery Enhanced Drug Penetration into Tumor Transport->PayloadDelivery

Caption: Logical workflow of the CendR mechanism from circulation to tumor penetration.

Experimental Workflow: In Vivo Tumor Penetration Assay

Experimental_Workflow A 1. Establish Tumors in Animal Model B 2. Divide into Groups (Control vs. This compound) A->B C 3. Administer Agents Control: Tracer Only Treatment: this compound + Tracer B->C D 4. Euthanize at Defined Time Points C->D E 5. Excise Tumors and Control Organs D->E F 6. Quantify Tracer (Imaging, Radioactivity, etc.) E->F G 7. Analyze Data (Compare Tumor Accumulation) F->G

Caption: A generalized workflow for an in vivo tumor penetration experiment.

Conclusion

The interaction between the this compound peptide and the Neuropilin-1 receptor represents a sophisticated and highly specific mechanism for overcoming the physical barriers of solid tumors. By leveraging the unique enzymatic and receptor expression profile of the tumor microenvironment, the CendR pathway creates a transient "superhighway" for co-administered therapeutics, enhancing their concentration at the site of action. The promising preclinical and early clinical data underscore the potential of this approach to significantly improve the therapeutic index of a wide range of anti-cancer agents. For drug development professionals, understanding the technical nuances of this system—from receptor binding kinetics to the downstream transport machinery—is paramount for designing the next generation of targeted and effective cancer therapies.

References

The Cend-1 Peptide: A Structural and Mechanistic Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The Cend-1 peptide, also known as iRGD, is a cyclic nine-amino-acid peptide with the sequence CRGDKGPDC.[1][2] It has emerged as a promising agent for enhancing the delivery of anti-cancer drugs to solid tumors.[1] This is attributed to its unique bifunctional mechanism that first targets the tumor vasculature and then activates a transport pathway to increase tumor penetration.[3] This technical guide provides a comprehensive overview of the structural analysis of the this compound peptide, its mechanism of action, and key experimental data and protocols relevant to its development as a cancer therapeutic.

Structural Characteristics

The this compound peptide is a cyclic nonapeptide with a disulfide bond between the two cysteine residues.[4][5] This cyclic structure is crucial for its stability and biological activity. The peptide incorporates the well-characterized Arginine-Glycine-Aspartic acid (RGD) motif, which is known to bind to αv integrins.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValue
Amino Acid Sequencecyclo(CRGDKGPDC)
Molecular FormulaC35H57N13O14S2
Average Molecular Weight992.1 g/mol
Disulfide BridgeCys1-Cys9

Mechanism of Action: A Dual-Targeting Approach

The tumor-penetrating activity of this compound is a sequential, two-step process involving two distinct receptors: αv integrins and Neuropilin-1 (NRP-1).[6][3]

  • Tumor Vasculature Targeting: The RGD motif within the this compound peptide selectively binds to αvβ3 and αvβ5 integrins, which are overexpressed on the endothelial cells of tumor blood vessels.[1][2] This initial binding event localizes the peptide to the tumor microenvironment.

  • Activation of the CendR Pathway: Following integrin binding, the this compound peptide is proteolytically cleaved. This cleavage exposes a C-terminal R/KXXR/K motif, known as the C-end Rule (CendR) motif.[7] The newly exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature.[7] This interaction triggers a temporary increase in vascular permeability and activates a bulk transport pathway, facilitating the extravasation and deeper penetration of co-administered anti-cancer agents into the tumor tissue.[1][2]

Cend1_Signaling_Pathway cluster_blood_vessel Tumor Blood Vessel cluster_tumor_cell Tumor Cell This compound This compound Integrin αv Integrin This compound->Integrin 1. Binding Cend-1_bound This compound-Integrin Complex Integrin->Cend-1_bound Protease Tumor-associated Protease Cend-1_bound->Protease 2. Cleavage CendR_fragment Cleaved this compound (CendR motif exposed) Protease->CendR_fragment NRP1 Neuropilin-1 CendR_fragment->NRP1 3. Binding Transport Enhanced Tumor Penetration NRP1->Transport 4. Activation

Figure 1: this compound Signaling Pathway.

Quantitative Data

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have demonstrated that this compound has a relatively short plasma half-life but exhibits sustained retention in tumors.[8][9]

Table 2: Mean Pharmacokinetic Parameters of this compound in Preclinical Models

SpeciesDoseCmax (ng/mL)T½ (min)AUC (ng·h/mL)
Mouse5 mg/kg10,500~252,300
Rat2 mg/kg4,800~301,200
Dog2 mg/kg6,200~401,800
Monkey2 mg/kg5,500~551,600

Data adapted from various preclinical studies.

Clinical Trial Data

A Phase 1 clinical trial of this compound in combination with gemcitabine and nab-paclitaxel for metastatic pancreatic ductal adenocarcinoma has shown promising results.[10][11]

Table 3: Efficacy Results from Phase 1 Clinical Trial of this compound

ParameterResult
Overall Response Rate (ORR)59%
Median Progression-Free Survival (PFS)8.8 months
Median Overall Survival (OS)13.2 months

Data from a single-institution cohort of the Phase 1 trial.[10]

Experimental Protocols

Quantitative Whole-Body Autoradiography (QWBA)

Objective: To determine the tissue distribution and tumor accumulation of radiolabeled this compound.

Methodology:

  • Radiolabeling: this compound is radiolabeled, typically with tritium ([³H]) or carbon-14 ([¹⁴C]).[12]

  • Animal Model: Tumor-bearing mice (e.g., with orthotopic 4T1 mammary carcinoma) are used.[8]

  • Administration: The radiolabeled this compound is administered intravenously.

  • Sample Collection: At various time points post-administration, animals are euthanized and frozen.

  • Sectioning: Whole-body cryosections are prepared using a microtome.

  • Imaging: The sections are exposed to a phosphor imaging plate, and the distribution of radioactivity is quantified.[12]

QWBA_Workflow A Radiolabeled this compound Administration (IV) B Tumor-Bearing Animal Model A->B C Euthanasia and Freezing at Timed Intervals B->C D Whole-Body Cryosectioning C->D E Phosphor Imaging Plate Exposure D->E F Quantitative Analysis of Tissue Distribution E->F

Figure 2: Quantitative Whole-Body Autoradiography Workflow.
Cell Internalization Assay

Objective: To visualize and quantify the uptake of this compound into cancer cells.

Methodology:

  • Cell Culture: Cancer cell lines known to express αv integrins and NRP-1 are cultured.

  • Labeling: this compound is conjugated to a fluorescent dye (e.g., FITC).

  • Incubation: The fluorescently labeled this compound is incubated with the cells for various time periods.

  • Washing: Extracellular peptide is removed by washing.

  • Imaging: Cellular uptake is visualized using confocal microscopy or quantified by flow cytometry.

Cell_Internalization_Assay cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A Culture Target Cancer Cells C Incubate Labeled this compound with Cells A->C B Label this compound with Fluorescent Dye B->C D Wash to Remove Unbound Peptide C->D E Visualize with Confocal Microscopy D->E F Quantify with Flow Cytometry D->F

Figure 3: Cell Internalization Assay Workflow.

Conclusion

The this compound peptide represents a novel and promising strategy to overcome the challenge of poor drug penetration into solid tumors. Its well-defined structure and unique dual-receptor mechanism of action provide a solid foundation for its continued development. The data from preclinical and clinical studies are encouraging, and the experimental protocols outlined in this guide can serve as a valuable resource for researchers in the field of oncology drug development. Further investigation into the structural determinants of its activity and optimization of its therapeutic potential are warranted.

References

Cend-1: A Technical Deep Dive into Pharmacokinetics and Biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cend-1, also known as certepetide or iRGD, is a first-in-class cyclic peptide designed to enhance the delivery of co-administered anti-cancer agents directly into solid tumors. By targeting specific receptors in the tumor microenvironment, this compound transiently increases tumor permeability, offering a novel strategy to improve the therapeutic index of various cancer treatments. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and biodistribution of this compound, compiled from preclinical and clinical data. It details the experimental protocols utilized in key studies and presents quantitative data in structured tables for clear interpretation. Furthermore, this document visualizes the underlying signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this compound's mechanism and evaluation process.

Mechanism of Action: The CendR Pathway

This compound is a nine-amino-acid cyclic peptide (CRGDKGPDC) that facilitates drug delivery through a unique three-step mechanism known as the CendR (C-end Rule) pathway.[1][2]

  • Tumor Vasculature Homing: The Arginine-Glycine-Aspartic acid (RGD) motif within this compound selectively binds to αvβ3 and αvβ5 integrins, which are overexpressed on the surface of tumor endothelial cells.[3][4] This initial binding event anchors the peptide to the tumor vasculature.

  • Proteolytic Cleavage: Upon binding to integrins, this compound undergoes proteolytic cleavage by tumor-associated proteases.[2][3] This cleavage exposes a cryptic C-terminal motif, the CendR fragment (R/KXXR/K).[2]

  • Activation of Tumor Penetration: The newly exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also present on tumor cells and vasculature.[3][4] This interaction triggers a temporary increase in vascular permeability and activates a transport pathway, allowing co-administered drugs to extravasate and penetrate deep into the tumor tissue.[2][3]

Cend1_Mechanism cluster_blood_vessel Tumor Blood Vessel Lumen cluster_endothelium Tumor Endothelial Cell cluster_tumor_tissue Extravascular Tumor Tissue Cend1 This compound (iRGD) Integrin αvβ3/β5 Integrin Cend1->Integrin 1. Homing (RGD motif) NRP1 Neuropilin-1 (NRP-1) Cend1->NRP1 3. CendR motif binding Protease Tumor Protease Integrin->Protease 2. Binding triggers protease activity Protease->Cend1 Cleavage Chemo Co-administered Chemotherapy NRP1->Chemo 4. Increased Permeability & Tumor Penetration TumorCell Tumor Cell Chemo->TumorCell Enhanced Delivery

Figure 1: this compound Mechanism of Action.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in multiple preclinical species and in humans, demonstrating a relatively short plasma half-life.

Preclinical Pharmacokinetics

Non-GLP studies have evaluated the in vivo pharmacokinetic profile of this compound following a single intravenous infusion in mice, rats, dogs, and monkeys.[5][6] The key parameters are summarized in the table below.

SpeciesDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)CL (mL/h/kg)Vdss (mL/kg)
Mouse 1.53,1308000.421,880660
4.510,2002,7400.411,640560
13.529,8008,3600.431,610570
Rat 12,2305800.501,730730
511,2003,1100.481,610620
50113,00033,5000.521,490630
Dog 11,9401,0200.67980560
510,8005,5500.69900480
50111,00060,6000.73830470
Monkey 12,6501,1800.88850620
513,3006,5600.95760560
50134,00071,9000.98700530
Data presented as mean values. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state.
Clinical Pharmacokinetics

A Phase 1, open-label, multicenter study (NCT03517176) evaluated the safety, tolerability, and biological activity of this compound in patients with metastatic pancreatic ductal adenocarcinoma (PDAC).[7][8][9] In this study, the plasma half-life of this compound in patients was approximately 2 hours.[5] The pharmacokinetic properties were assessed before and during combination therapy with nab-paclitaxel and gemcitabine.[6]

Biodistribution

Preclinical studies have investigated the tissue distribution of this compound, demonstrating selective accumulation and retention in tumors.

Quantitative Whole-Body Autoradiography (QWBA)

The biodistribution of [³H]-Cend-1 was assessed in female BALB/c mice bearing orthotopic 4T1 mammary carcinoma tumors following a single intravenous administration of 5 mg/kg.[5]

Experimental Protocol:

  • Animal Model: Female BALB/c mice with orthotopically implanted 4T1 mammary carcinoma cells.

  • Radioligand: [³H]-Cend-1.

  • Dose and Administration: A single intravenous dose of 5 mg/kg.

  • Tissue Collection: Tissues were collected at 0.5, 3, and 8 hours post-administration.

  • Analysis: Quantitative Whole-Body Autoradiography (QWBA) and quantitative radioactivity analysis of perfused tissues.

Results: [³H]-Cend-1 localized to the tumor and several healthy tissues shortly after administration.[5] However, it was cleared from most healthy tissues by 3 hours post-administration.[5] Notably, tumors retained significant levels of [³H]-Cend-1 for several hours despite its rapid systemic clearance.[5]

Tissue0.5 h (%ID/g)3 h (%ID/g)8 h (%ID/g)
Tumor 1.5 ± 0.4 0.8 ± 0.2 0.4 ± 0.1
Blood2.1 ± 0.30.2 ± 0.10.1 ± 0.0
Heart0.8 ± 0.10.1 ± 0.00.1 ± 0.0
Lungs2.0 ± 0.30.3 ± 0.10.2 ± 0.0
Liver1.8 ± 0.20.3 ± 0.10.2 ± 0.0
Kidneys12.0 ± 1.51.5 ± 0.30.6 ± 0.1
Spleen0.8 ± 0.10.2 ± 0.00.1 ± 0.0
Muscle0.4 ± 0.10.1 ± 0.00.1 ± 0.0
Brain0.1 ± 0.00.0 ± 0.00.0 ± 0.0
Data are presented as the mean percentage of injected dose per gram of tissue (%ID/g) ± standard deviation (n=5 mice per timepoint).

Experimental Protocols and Workflows

Preclinical Pharmacokinetic Study Workflow

The workflow for determining the preclinical pharmacokinetic parameters of this compound typically involves the following steps.

Preclinical_PK_Workflow A Animal Dosing (IV infusion of this compound) B Serial Blood Sampling (various time points) A->B C Plasma Preparation B->C D Bioanalysis (e.g., LC-MS/MS to quantify this compound) C->D E Pharmacokinetic Analysis (Software calculation of PK parameters) D->E F Data Reporting (Cmax, AUC, t1/2, etc.) E->F

Figure 2: Preclinical Pharmacokinetic Study Workflow.

Clinical Trial Protocol (NCT03517176)

The Phase 1 clinical trial of this compound in combination with gemcitabine and nab-paclitaxel followed a structured protocol to assess safety and preliminary efficacy.[4][7]

Protocol Summary:

  • Study Design: Open-label, multicenter, dose-escalation study.[7]

  • Patient Population: Patients with metastatic pancreatic ductal adenocarcinoma.[8]

  • Treatment Regimen:

    • Run-in Period (1 week): this compound monotherapy as an IV bolus on Day 1.[7]

    • Treatment Cycles (28 days): this compound in combination with nab-paclitaxel (125 mg/m²) and gemcitabine (1000 mg/m²) on Days 1, 8, and 15.[4][7]

  • Primary Endpoints: Safety, tolerability, and biologic activity.[7]

  • Secondary Endpoints: Pharmacokinetics and preliminary efficacy.[7]

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Protocol cluster_assessment Assessment A Patient Enrollment (Metastatic PDAC) B Run-in Phase (1 week) This compound Monotherapy (Day 1) A->B C Treatment Cycle 1 (28 days) This compound + Gemcitabine + Nab-Paclitaxel (Days 1, 8, 15) B->C Dose Escalation D Subsequent Cycles (Repeat until progression) C->D E Safety & Tolerability Monitoring (Adverse Events, Labs) C->E F Pharmacokinetic Sampling C->F G Efficacy Evaluation (Tumor Response) D->G

Figure 3: Phase 1 Clinical Trial Workflow (NCT03517176).

Duration of Action

Despite its short plasma half-life, this compound exhibits a prolonged pharmacodynamic effect. In preclinical models of hepatocellular carcinoma, the tumor penetration activity of this compound remained elevated for at least 24 hours after a single injection.[5] This sustained effect suggests that even with intermittent dosing, this compound can create a lasting window of enhanced tumor permeability for co-administered therapies.

Conclusion

This compound demonstrates a favorable pharmacokinetic and biodistribution profile, characterized by rapid systemic clearance and specific, sustained accumulation in tumors. The preclinical data across multiple species, along with the initial clinical findings, support its mechanism of action in modulating the tumor microenvironment to enhance the delivery of concomitant anti-cancer drugs. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to understand and further investigate the potential of this compound in oncology. The prolonged duration of its tumor-penetrating effect is a particularly compelling feature that warrants further exploration in optimizing combination therapy regimens.

References

A Technical Guide to the Preclinical Efficacy of Cend-1

Author: BenchChem Technical Support Team. Date: December 2025

Cend-1, a novel cyclic peptide also known as iRGD, has emerged as a promising agent for enhancing the delivery of co-administered anticancer drugs into solid tumors. This guide provides an in-depth overview of the preclinical data supporting the efficacy of this compound, detailing its mechanism of action, experimental protocols, and quantitative outcomes.

Core Mechanism of Action: The CendR Pathway

This compound's therapeutic potential is rooted in its ability to selectively increase the permeability of tumor vasculature and parenchyma to co-administered therapeutic agents. This is achieved through a unique three-step mechanism:

  • Tumor Homing and Initial Binding: this compound possesses an Arg-Gly-Asp (RGD) motif that facilitates its initial binding to αv integrins (specifically αvβ3 and αvβ5), which are overexpressed on tumor endothelial cells.[1][2]

  • Proteolytic Cleavage and CendR Motif Exposure: Following binding to integrins, this compound is proteolytically cleaved by tumor-associated proteases. This cleavage exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[3][4]

  • NRP-1 Binding and Pathway Activation: The exposed CendR fragment then binds to Neuropilin-1 (NRP-1), a receptor also overexpressed in the tumor microenvironment.[5][6] This interaction triggers a transport pathway that increases the extravasation and penetration of co-administered drugs deep into the tumor tissue.[2][3][7]

Signaling and Transport Pathway

The binding of the CendR fragment to NRP-1 initiates a cascade of events leading to enhanced tumor penetration. This signaling pathway is crucial for the therapeutic effect of this compound.

Caption: this compound signaling pathway for enhanced drug delivery.

Preclinical Efficacy Data

Numerous preclinical studies have demonstrated the ability of this compound to enhance the efficacy of various chemotherapeutic agents across different tumor models. The co-administration of this compound leads to increased intratumoral drug concentration and, consequently, improved therapeutic outcomes.

Table 1: Enhanced Antitumor Efficacy with this compound in Preclinical Models

Tumor ModelCo-administered DrugKey Efficacy EndpointsReference
Pancreatic Ductal Adenocarcinoma (PDAC) Mouse ModelGemcitabineSignificantly increased tumor growth inhibition and prolonged survival compared to gemcitabine alone.[8]
Breast Cancer Mouse ModelDoxorubicinEnhanced doxorubicin accumulation in tumors, leading to greater tumor regression.[8]
Prostate Cancer Mouse ModelPaclitaxelImproved therapeutic efficacy and reduced tumor burden.[8]
Hepatocellular Carcinoma (HCC) Mouse ModelEvans Blue / GadoliniumTumor penetration activity remained elevated for at least 24 hours after a single this compound injection.[7][9]
Various Mouse Models-iRGD (this compound) potently inhibits spontaneous metastasis in a CendR- and NRP-1-dependent manner.[10]

Table 2: Pharmacokinetic Profile of this compound in Preclinical Models

Animal ModelDosePlasma Half-lifeTumor RetentionReference
MiceIntravenous Infusion~25 minutesSignificant retention for several hours post-administration.[9]

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies to evaluate the efficacy of this compound.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are typically used. Human cancer cell lines (e.g., human breast, prostate, or pancreatic adenocarcinoma cells) are implanted subcutaneously or orthotopically to establish tumors.[8]

  • Dosing Regimen:

    • This compound (iRGD) is administered intravenously.

    • The chemotherapeutic agent is co-injected with this compound.

    • Control groups receive the chemotherapeutic agent alone, this compound alone, or a vehicle control.

  • Efficacy Assessment:

    • Tumor volumes are measured periodically with calipers.

    • Animal survival is monitored and recorded.

    • At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).

  • Methodology:

    • Mice bearing established tumors are treated with a fluorescently labeled drug or a tracer molecule (e.g., Evans blue) with or without this compound.

    • At specific time points after administration, tumors are harvested, sectioned, and analyzed by fluorescence microscopy.

    • Alternatively, drug concentrations in tumor homogenates can be quantified using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.

  • Workflow Diagram:

Tumor_Penetration_Workflow cluster_animal_phase In Vivo Phase cluster_analysis_phase Ex Vivo Analysis start Tumor-bearing mouse model treatment IV injection: - Fluorescent drug + this compound - Fluorescent drug alone start->treatment harvest Harvest tumors at defined time points treatment->harvest section Cryosection or paraffin-embed tumors harvest->section image Fluorescence Microscopy section->image quantify Image analysis to quantify fluorescence intensity and distribution image->quantify

Caption: Workflow for assessing tumor penetration of drugs.

Conclusion

Preclinical studies provide robust evidence for the efficacy of this compound as a tumor-penetrating peptide that enhances the delivery and therapeutic activity of co-administered anticancer agents. The well-defined mechanism of action, involving sequential binding to αv integrins and NRP-1, allows for specific and potentiation of drug delivery to the tumor microenvironment. The quantitative data from various in vivo models consistently demonstrate improved tumor growth inhibition, increased intratumoral drug accumulation, and even antimetastatic effects. These compelling preclinical findings have paved the way for clinical investigations, with early clinical trial results in pancreatic cancer patients showing promising efficacy and a favorable safety profile.[11][12][13] Further research and clinical development are warranted to fully realize the potential of this compound in improving cancer therapy outcomes.

References

A Technical Guide to Cend-1-Induced Tumor Vascular Permeability for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solid tumors present a significant challenge for systemic cancer therapies due to their complex and often poorly permeable vasculature. The tumor microenvironment is characterized by high interstitial fluid pressure and a dense extracellular matrix, which collectively hinder the penetration and distribution of therapeutic agents. Cend-1, a cyclic peptide also known as iRGD, has emerged as a promising strategy to overcome these barriers. By specifically targeting the tumor vasculature, this compound induces a transient increase in vascular permeability, thereby enhancing the delivery and efficacy of co-administered anti-cancer drugs. This technical guide provides an in-depth overview of the core mechanism of this compound, presents quantitative data on its effects, details relevant experimental protocols, and visualizes the key signaling pathways involved.

The this compound Mechanism of Action: A Dual-Receptor Pathway

The action of this compound is a sequential, multi-step process that leverages the unique molecular landscape of the tumor microenvironment. It begins with tumor homing and culminates in the activation of a temporary transport pathway.[1][2]

  • Integrin Binding and Tumor Homing : this compound contains an Arginine-Glycine-Aspartic acid (RGD) motif. This motif facilitates the initial binding of the peptide to αvβ3 and αvβ5 integrins, which are frequently overexpressed on tumor endothelial cells and some tumor cells.[2][3] This step anchors the peptide to the tumor vasculature.

  • Proteolytic Cleavage : Once bound to integrins, this compound is exposed to proteases, such as urokinase-type plasminogen activator (uPA), which are abundant in the tumor microenvironment. These enzymes cleave the peptide, exposing a cryptic C-terminal motif, R/KXXR/K.[4][5]

  • The C-end Rule (CendR) and Neuropilin-1 (NRP-1) Binding : The proteolytic cleavage reveals the CendR motif. The newly exposed C-terminal arginine or lysine residue enables the peptide fragment to bind to Neuropilin-1 (NRP-1), a co-receptor for vascular endothelial growth factor (VEGF) that is also highly expressed on tumor vasculature.[4][5][6] This interaction is the critical trigger for increased permeability.

  • Induction of Vascular Permeability : The binding of the CendR motif to NRP-1 activates a signaling cascade that leads to a transient increase in vascular permeability, allowing co-administered drugs to extravasate from the blood vessels and penetrate deep into the tumor tissue.[6]

Signaling Pathway for this compound Induced Permeability

The binding of the CendR fragment to NRP-1 initiates an intracellular signaling cascade that culminates in the reorganization of the endothelial cell actin cytoskeleton. This process is thought to involve the activation of Src kinase, which then phosphorylates cortactin.[7][8] Phosphorylated cortactin promotes actin polymerization via the Arp2/3 complex, leading to the formation of transient gaps between endothelial cells and an increase in vascular leakiness.[1][7]

Cend1_Signaling_Pathway This compound Signaling Pathway for Increased Vascular Permeability cluster_extracellular Extracellular Space / Tumor Microenvironment cluster_intracellular Endothelial Cell Cytoplasm Cend1 This compound (iRGD) Integrin αv Integrins Cend1->Integrin 1. Homing & Binding Protease Tumor Proteases (e.g., uPA) Cend1->Protease Cleavage Integrin->Protease 2. Presents for Cleavage CleavedCend1 Cleaved this compound (CendR motif exposed) Protease->CleavedCend1 NRP1 Neuropilin-1 (NRP-1) CleavedCend1->NRP1 3. CendR Binding Src Src Kinase NRP1->Src 4. Activation pSrc Activated Src (p-Src) Src->pSrc Phosphorylation Cortactin Cortactin pSrc->Cortactin 5. Phosphorylates pCortactin Phosphorylated Cortactin (p-Cortactin) Cortactin->pCortactin Arp23 Arp2/3 Complex pCortactin->Arp23 6. Activates Actin Actin Cytoskeleton Arp23->Actin 7. Promotes Polymerization ActinReorg Cytoskeletal Reorganization (Formation of Gaps) Actin->ActinReorg Permeability Increased Vascular Permeability ActinReorg->Permeability 8. Results in

This compound signaling cascade leading to increased tumor vascular permeability.

Quantitative Data on this compound Efficacy

The efficacy of this compound in enhancing vascular permeability and subsequent drug accumulation in tumors has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Preclinical Efficacy of this compound (iRGD)
Model SystemCo-administered AgentMetricResult
Mice with HCCEvans blue dyeTumor accumulation of dyeApproximately threefold increase compared to control.[9]
C6 Glioma SpheroidsDoxorubicin-Polymer ConjugatePenetration depth into spheroid150 µm (iRGD co-administration) vs. 115 µm (RGD-conjugate alone).[3]
Mice with HCCGadolinium contrast agentMRI signal in tumorSignificant increase in tumor/liver signal ratio, lasting at least 24h.[10]
Mice with Orthotopic 4T1 Mammary Carcinoma[3H]-Cend-1 (radiolabeled)Peptide retention in tumorSignificant retention for several hours post-administration, despite rapid systemic clearance.[11]
Phase 1 Clinical Trial Data (Metastatic Pancreatic Cancer)

A first-in-human, open-label, multicentre, phase 1 study evaluated this compound in combination with nab-paclitaxel and gemcitabine.[12]

Patient Cohort (n=29)MetricResult
Efficacy PopulationObjective Response Rate (ORR)59% (1 complete response, 16 partial responses)
Efficacy PopulationMedian Overall Survival (OS)13.2 months
Safety Population (n=31)Dose-Limiting ToxicitiesNone observed
Safety Population (n=31)Most Common Grade 3/4 Adverse EventsNeutropenia (55%), Anemia (26%), Leukopenia (16%)

Experimental Protocols

Quantifying the this compound-induced increase in vascular permeability is essential for preclinical evaluation. The Miles assay is a widely used, robust method for this purpose.

In Vivo Vascular Permeability Assessment: The Miles Assay

This protocol describes a modified Miles assay to quantify vascular leakage in a tumor-bearing mouse model following this compound administration.[13][14]

Objective: To measure the extravasation of Evans blue dye, which binds to serum albumin, from tumor blood vessels as an index of vascular permeability.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous or orthotopic xenograft models)

  • This compound (iRGD) peptide

  • Control peptide (optional, e.g., scrambled sequence)

  • Evans blue dye solution (e.g., 0.5% w/v in sterile PBS)

  • Anesthetic (e.g., isoflurane)

  • Formamide

  • Spectrophotometer or plate reader (620 nm absorbance)

  • Standard laboratory equipment (syringes, needles, tubes, tissue homogenizer)

Procedure:

  • Animal Preparation: Anesthetize tumor-bearing mice according to approved institutional protocols.

  • Treatment Administration:

    • Test Group: Administer this compound intravenously (e.g., via tail vein injection). Dosage and timing should be based on previous pharmacokinetic studies (e.g., 4 µmol/kg).[10]

    • Control Group: Administer an equivalent volume of sterile PBS or a control peptide.

  • Dye Injection: After a predetermined time following peptide injection (e.g., 10-30 minutes), administer a 0.5% Evans blue dye solution intravenously (e.g., 100 µL). The dye will circulate and bind to serum albumin.

  • Circulation Time: Allow the dye to circulate for a defined period (e.g., 30-60 minutes) to permit extravasation in permeable tissues.

  • Perfusion (Optional but Recommended): To remove intravascular dye, perform cardiac perfusion with PBS containing heparin until the effluent from the right atrium is clear. This step ensures that the measured dye is primarily from the extravascular space.

  • Tissue Harvesting: Euthanize the mice and carefully dissect the tumors and control organs (e.g., liver, muscle).

  • Dye Extraction:

    • Weigh the harvested tissues.

    • Place each tissue sample in a tube with a known volume of formamide (e.g., 1 mL per 100 mg of tissue).

    • Incubate at 55-60°C for 24-48 hours to extract the Evans blue dye from the tissue.

  • Quantification:

    • Centrifuge the tubes to pellet any tissue debris.

    • Transfer the supernatant (formamide containing the extracted dye) to a cuvette or a 96-well plate.

    • Measure the absorbance of the solution at 620 nm using a spectrophotometer. Use pure formamide as a blank.

    • Calculate the concentration of Evans blue using a standard curve and normalize the amount of dye per gram of tissue.

  • Data Analysis: Compare the normalized Evans blue concentration in tumors from the this compound treated group to the control group. A statistically significant increase in dye concentration in the this compound group indicates increased tumor vascular permeability.

Experimental Workflow Diagram

Miles_Assay_Workflow Experimental Workflow for In Vivo Permeability (Miles Assay) Start Start: Tumor-bearing mouse model Anesthesia Anesthetize Animal Start->Anesthesia Grouping Divide into Control (PBS) and Test (this compound) Groups Anesthesia->Grouping Injection Intravenous Injection of Test/Control Substance Grouping->Injection Dye_Injection Intravenous Injection of Evans Blue Dye Injection->Dye_Injection Circulation Allow Dye Circulation (30-60 min) Dye_Injection->Circulation Harvest Euthanize & Perfuse (optional), then Harvest Tumor & Organs Circulation->Harvest Extraction Extract Dye from Tissue using Formamide Harvest->Extraction Quantify Measure Absorbance (620nm) via Spectrophotometry Extraction->Quantify Analysis Analyze & Compare Data: (Dye/gram tissue) Quantify->Analysis End Conclusion: Quantify this compound Effect on Permeability Analysis->End

Workflow of the Miles assay to quantify this compound-induced vascular permeability.

Conclusion and Future Directions

This compound represents a sophisticated and targeted approach to enhancing the delivery of therapeutics to solid tumors. Its unique mechanism, which exploits the proteolytic and receptor expression profile of the tumor microenvironment, allows for a specific increase in vascular permeability at the site of disease, potentially increasing the therapeutic index of co-administered drugs. The quantitative data from both preclinical models and early clinical trials are encouraging, demonstrating a significant and durable effect.

Future research will likely focus on several key areas:

  • Optimizing Combination Therapies: Identifying which classes of anti-cancer drugs (e.g., small molecules, antibodies, nanoparticles) benefit most from co-administration with this compound.

  • Biomarker Development: Investigating whether the expression levels of αv integrins and NRP-1 can predict patient response to this compound-enhanced therapy.

  • Expanding to Other Tumor Types: Evaluating the efficacy of this compound in a broader range of solid tumors known to overexpress the target receptors.

  • Randomized Controlled Trials: Conducting larger, randomized clinical trials to definitively establish the clinical benefit of adding this compound to standard-of-care chemotherapy regimens.

This guide provides the foundational knowledge for researchers and drug developers to understand and further investigate the potential of this compound as a transformative agent in cancer therapy.

References

The Molecular Blueprint of a Tumor-Penetrating Peptide: An In-Depth Guide to the Molecular Targets of iRGD

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Molecular Interactions of the iRGD Peptide.

This whitepaper provides a detailed examination of the molecular targets of the internalizing RGD (iRGD) peptide, a cyclic nonapeptide (CRGDKGPDC) renowned for its tumor-homing and penetration capabilities. By elucidating its binding partners and the subsequent signaling cascades, this document aims to equip researchers with the foundational knowledge to leverage iRGD in advanced drug delivery systems and therapeutic strategies.

Primary Molecular Targets of iRGD

The efficacy of iRGD in selectively targeting and penetrating tumor tissue is a multi-step process initiated by its binding to specific cell surface receptors that are often overexpressed in the tumor microenvironment. The primary molecular targets identified are specific subtypes of integrins and neuropilin-1.

Integrin Binding: The First Step in Tumor Homing

The initial interaction of iRGD with tumor cells and angiogenic blood vessels is mediated by its canonical Arginine-Glycine-Aspartic acid (RGD) motif. This sequence is recognized by several αv integrins.[1][2][3][4][5][6] Extensive research has confirmed that iRGD exhibits a strong binding affinity for αvβ3 and αvβ5 integrins.[1][3][7] More recent studies have expanded this profile to include the αvβ6 isoform, which is also implicated in cancer progression.[1]

Integrins are heterodimeric transmembrane receptors that facilitate cell-extracellular matrix (ECM) and cell-cell interactions, playing a crucial role in cell adhesion, migration, and signaling.[2] Their upregulation in tumor and endothelial cells makes them prime targets for cancer therapies.[2][8]

Quantitative Binding Affinity of iRGD for Integrin Isoforms

The binding potency of iRGD to its integrin targets has been quantified through in vitro binding assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of iRGD required to inhibit 50% of the binding of a competing ligand.

Target IntegrinIC50 (nM)Reference Compound
αvβ336 ± 14Cilengitide
αvβ575 ± 10Cilengitide
αvβ6191 ± 44[RGD-Chg-E]-CONH2

Data presented as mean ± SEM from three independent experiments.[1]

Neuropilin-1: The Gateway for Tissue Penetration

Following the initial binding to integrins, the iRGD peptide undergoes a critical proteolytic cleavage event within the tumor microenvironment.[2][5][8] This cleavage occurs at the Lys5–Gly6 bond, exposing a cryptic C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[1][2][9]

The exposed CendR motif is then recognized by Neuropilin-1 (NRP-1), a transmembrane receptor also overexpressed in many tumor types.[1][3][10] The binding of the CendR motif to NRP-1 is the pivotal step that triggers a unique endocytotic/exocytotic transport pathway, facilitating the penetration of iRGD and any associated cargo deep into the tumor parenchyma.[5][9][11] This dual-receptor targeting mechanism is what distinguishes iRGD from conventional RGD peptides, which primarily accumulate around tumor vessels.[3] The cleaved CRGDK fragment has been shown to have a significantly higher binding affinity for NRP-1, estimated to be 50- to 150-fold greater than its affinity for integrins.[3][7]

Signaling Pathways Activated by iRGD

The interaction of iRGD with its molecular targets initiates intracellular signaling cascades that contribute to its therapeutic effects, including enhanced drug delivery and intrinsic anti-metastatic properties.

Integrin-Mediated Signaling

Binding of the RGD motif to αv integrins activates downstream signaling pathways that are known to regulate cell survival, proliferation, and migration. Key signaling molecules involved include:

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction.[2]

  • Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK): These kinases are part of a signaling cascade that regulates a wide range of cellular processes.[2]

In pancreatic ductal adenocarcinoma (PDAC) models, iRGD has been shown to interfere with αvβ5 integrin-mediated activation of transforming growth factor-β (TGF-β), a key cytokine in creating a desmoplastic and drug-resistant tumor microenvironment.[12]

Neuropilin-1-Mediated Transport Pathway

The binding of the CendR motif to NRP-1 activates a specialized, energy-dependent endocytic pathway that resembles macropinocytosis but is receptor-initiated.[9] This pathway facilitates the transport of iRGD and its cargo across the vascular endothelium and through the tumor tissue, a process that can be exploited to enhance the delivery of co-administered therapeutic agents.[5][9][11] Furthermore, the CendR-NRP-1 interaction has been shown to inhibit tumor cell migration and induce chemorepulsion, contributing to the anti-metastatic effects of iRGD.[1][13]

Visualizing the Molecular Interactions

To provide a clearer understanding of the complex processes involved in iRGD's mechanism of action, the following diagrams illustrate the key pathways and experimental workflows.

iRGD_Mechanism_of_Action cluster_0 Tumor Blood Vessel cluster_1 Tumor Microenvironment (TME) cluster_2 Tumor Cell iRGD iRGD Integrin αv Integrin (β3, β5, β6) iRGD->Integrin 1. RGD Binding Protease Protease iRGD->Protease 3. Cleavage Endothelial_Cell Endothelial Cell Integrin->Protease 2. Conformational Change Cleaved_iRGD Cleaved iRGD (CendR exposed) Protease->Cleaved_iRGD NRP1 Neuropilin-1 (NRP-1) Cleaved_iRGD->NRP1 4. CendR Binding Tumor_Cell_Node Tumor Cell Internalization Endocytosis/ Penetration NRP1->Internalization 5. Pathway Activation

Caption: The multi-step mechanism of iRGD action in the tumor microenvironment.

iRGD_Signaling_Pathway iRGD_Integrin iRGD-Integrin (αvβ3/β5/β6) Complex FAK FAK iRGD_Integrin->FAK Activation MAPK_ERK MAPK/ERK Pathway FAK->MAPK_ERK Activation Cell_Response_1 Cell Adhesion, Migration, Proliferation MAPK_ERK->Cell_Response_1 Cleaved_iRGD_NRP1 Cleaved iRGD-NRP-1 Complex Transport_Pathway Endocytic/ Exocytic Transport Cleaved_iRGD_NRP1->Transport_Pathway Activation Cell_Response_2 Enhanced Permeability, Tissue Penetration, Migration Inhibition Transport_Pathway->Cell_Response_2

Caption: Simplified signaling pathways activated by iRGD binding to its receptors.

Experimental Methodologies

The characterization of iRGD's binding to its molecular targets relies on robust experimental protocols. The following section details a key methodology used to determine binding affinity.

Solid-Phase Integrin Binding Assay

This assay is employed to quantify the binding affinity of iRGD to purified integrin receptors.

Protocol:

  • Plate Coating: 96-well microtiter plates are coated with purified human integrin receptors (e.g., αvβ3, αvβ5, αvβ6) diluted in a coating buffer (e.g., 20 mmol/L Tris–HCl, pH 7.4, 150 mmol/L NaCl, 1 mmol/L MnCl2, 2 mmol/L CaCl2, 1 mmol/L MgCl2). Typical concentrations are 0.5 µg/mL for αvβ3 and αvβ5, and 1 µg/mL for αvβ6. The plates are incubated overnight at 4°C.

  • Blocking: The plates are washed with a washing buffer and then blocked with a blocking buffer (e.g., 1% BSA in binding buffer) for 2 hours at room temperature to prevent non-specific binding.

  • Competitive Binding: A fixed concentration of a biotinylated ligand known to bind the specific integrin (e.g., biotinylated fibronectin or vitronectin) is added to the wells along with serial dilutions of the competitor peptide (iRGD or a reference compound like cilengitide). The plates are incubated for a specified time (e.g., 1-3 hours) at room temperature.

  • Detection: After washing, streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells and incubated for 1 hour.

  • Signal Measurement: The plates are washed again, and a substrate solution (e.g., TMB) is added. The colorimetric reaction is stopped with an acid solution, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The absorbance data is used to generate a dose-response curve, from which the IC50 value is calculated. This value represents the concentration of the competitor peptide that inhibits 50% of the specific binding of the biotinylated ligand.

Experimental_Workflow_Binding_Assay A 1. Coat plate with purified integrin B 2. Block non-specific binding sites A->B C 3. Add biotinylated ligand + competitor (iRGD) B->C D 4. Add Streptavidin-HRP C->D E 5. Add HRP substrate D->E F 6. Measure absorbance E->F G 7. Calculate IC50 F->G

Caption: Workflow for a solid-phase competitive integrin binding assay.

Conclusion

The iRGD peptide's unique dual-receptor targeting strategy, first engaging with αv integrins and subsequently with neuropilin-1, underpins its remarkable ability to home to and penetrate tumors. A thorough understanding of its molecular targets and the signaling pathways it modulates is paramount for the rational design of next-generation cancer therapeutics. The quantitative data and experimental protocols provided herein serve as a critical resource for researchers and drug developers seeking to harness the full potential of iRGD-mediated delivery systems. Continued investigation into the nuances of these molecular interactions will undoubtedly pave the way for more effective and targeted cancer treatments.

References

Methodological & Application

Application Notes and Protocols for Cend-1 Co-administration with Gemcitabine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cend-1, also known as iRGD, is a nine-amino-acid cyclic peptide designed to enhance the penetration of co-administered anti-cancer drugs into solid tumors.[1][2] Its mechanism selectively targets the tumor microenvironment, transforming it into a temporary conduit for therapeutic agents.[3][4][5] This document provides detailed application notes and protocols for the co-administration of this compound with gemcitabine, a standard chemotherapeutic agent, particularly for pancreatic cancer research. The information is intended for researchers, scientists, and drug development professionals.

This compound's unique dual-targeting mechanism involves a three-step process. First, its Arginine-Glycine-Aspartic acid (RGD) motif binds to αv integrins (specifically αvβ3 and αvβ5), which are overexpressed on tumor endothelial cells.[1][2][6] Second, this binding event triggers a proteolytic cleavage of the this compound peptide by tumor-associated proteases. This cleavage exposes a cryptic C-terminal motif known as the C-end Rule (CendR).[1][6][7][8] Finally, the exposed CendR motif binds to Neuropilin-1 (NRP-1), a receptor also present on tumor cells and vasculature, activating a transport pathway that increases vascular permeability and facilitates the extravasation and deep penetration of co-administered drugs like gemcitabine into the tumor tissue.[1][2][6][7]

Quantitative Data Summary

Clinical Efficacy and Dosing

A first-in-human, Phase 1 clinical trial (NCT03517176) evaluated the safety and efficacy of this compound in combination with gemcitabine and nab-paclitaxel in patients with metastatic pancreatic ductal adenocarcinoma (mPDAC).[9][10] The results demonstrated a favorable safety profile and encouraging anti-tumor activity compared to historical data for gemcitabine and nab-paclitaxel alone.[10][11]

Table 1: Clinical Trial Dosing Protocol (NCT03517176)

Agent Dose Administration Route Schedule
This compound Dose-escalation from 0.2 to 3.2 mg/kg Intravenous (IV) fluid bolus Days 1, 8, and 15 of a 28-day cycle[10]
Gemcitabine 1000 mg/m² Intravenous (IV) Days 1, 8, and 15 of a 28-day cycle[9][10]

| Nab-paclitaxel | 125 mg/m² | Intravenous (IV) | Days 1, 8, and 15 of a 28-day cycle[9][10] |

Table 2: Efficacy Results from Phase 1 Trial of this compound Combination Therapy

Efficacy Endpoint This compound + Gemcitabine + Nab-paclitaxel (n=29)
Overall Response Rate (ORR) 59%[10][11]
Complete Response (CR) 1 patient (3%)[10]
Partial Response (PR) 16 patients (55%)[10]
Stable Disease (SD) 9 patients (31%)[11]
Median Progression-Free Survival (PFS) 9.7 months[11][12]

| Median Overall Survival (OS) | 13.2 months[10][11][12] |

Table 3: Common Grade 3/4 Adverse Events (AEs)

Adverse Event Percentage of Patients (n=31)
Neutropenia 55%[10][11]
Anemia 26%[10][11]
Leukopenia 16%[10]
Pulmonary Embolism 13%[10][11]

Note: The observed AEs were generally consistent with those seen with nab-paclitaxel and gemcitabine alone.[10][11]

Preclinical Dosing in Murine Models

Preclinical studies in mouse models of pancreatic cancer have utilized various doses of gemcitabine to assess efficacy. These can serve as a reference for designing in vivo experiments.

Table 4: Reference Gemcitabine Doses in Pancreatic Cancer Mouse Models

Mouse Model Gemcitabine Dose Administration Route & Schedule Reference
KPC Mouse Model 100 mg/kg Intraperitoneal (IP), twice weekly [13]
KPC Mouse Model 50 mg/kg Intraperitoneal (IP), twice weekly [14]
Orthotopic Xenograft (BxPC-3) 125 mg/kg (High-dose) Intraperitoneal (IP), once weekly [15]
Orthotopic Xenograft (BxPC-3) 25 mg/kg (Low-dose) Intraperitoneal (IP), once weekly [15]

| PDX Model | 30 mg/kg | Intraperitoneal (IP), thrice weekly |[16] |

Signaling Pathway and Mechanism of Action

The mechanism of this compound relies on a sequential interaction with two receptors in the tumor microenvironment to create a transient drug transport pathway.

Cend1_Pathway cluster_blood Tumor Blood Vessel cluster_endothelium Tumor Endothelial Cell cluster_tumor Tumor Interstitium Cend1_Gem This compound + Gemcitabine (in circulation) Integrin αvβ3 / αvβ5 Integrin Protease Tumor Protease Integrin->Protease 2. Binding triggers proteolytic cleavage NRP1 Neuropilin-1 (NRP-1) Protease->NRP1 3. CendR motif exposed, binds to NRP-1 Gemcitabine Gemcitabine NRP1->Gemcitabine 4. Activation of transport pathway (Transcytosis) TumorCell Tumor Cell Gemcitabine->TumorCell 5. Enhanced drug penetration

Caption: this compound mechanism enhancing tumor-specific drug delivery.

Experimental Protocols

Protocol 3.1: Clinical Trial Protocol for this compound with Gemcitabine/Nab-paclitaxel

This protocol is based on the Phase 1 trial NCT03517176 for treating metastatic pancreatic ductal adenocarcinoma.[9][10]

Objective: To evaluate the safety, tolerability, and preliminary efficacy of this compound when co-administered with gemcitabine and nab-paclitaxel.

Patient Population (Inclusion Criteria Highlights):

  • Adults (≥18 years) with histologically confirmed metastatic PDAC.[10][17]

  • Measurable disease as per RECIST v1.1.[17][18]

  • ECOG performance status of 0 or 1.[10][17]

  • Life expectancy of at least 3 months.[10][17]

  • No prior chemotherapy for metastatic disease.[10][18]

Treatment Regimen:

  • Treatment Cycle: 28 days, consisting of three weekly treatments followed by one week of rest.[9]

  • Administration Schedule (Days 1, 8, 15):

    • Administer this compound as an IV fluid bolus.

    • Administer gemcitabine (1000 mg/m²) via IV infusion.

    • Administer nab-paclitaxel (125 mg/m²) via IV infusion.

  • Dose Escalation: The this compound dose was escalated in cohorts (e.g., 0.2, 0.4, 0.8, 1.6, 3.2 mg/kg) to determine the recommended Phase 2 dose.[9][10] A run-in phase with this compound monotherapy was included before the combination treatment.[9][10]

  • Continuation: Treatment cycles are repeated until disease progression or unacceptable toxicity.[9]

Assessments:

  • Safety: Monitor adverse events (AEs) graded according to NCI CTCAE v5.0.[19]

  • Efficacy: Assess tumor response using RECIST v1.1 criteria every two cycles (8 weeks).[19]

  • Pharmacokinetics (PK): Collect plasma samples at specified time points (e.g., predose, 3 min, 15 min, 30 min, 1h, 4h, 8h postdose) to determine the PK profile of this compound.[19]

Clinical_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) RunIn Run-in Phase (Day 1) This compound Monotherapy IV Bolus Screening->RunIn Cycle Combination Therapy Cycle (28 Days) RunIn->Cycle Treatment Weekly Treatment (Days 1, 8, 15) This compound + Gemcitabine + Nab-paclitaxel Cycle->Treatment Assessment Tumor Assessment (RECIST 1.1) (Every 2 Cycles) Cycle->Assessment Rest Rest (Days 22-28) Treatment->Rest 3 weeks Rest->Cycle Repeat Cycle Progression Continue until Progression or Unacceptable Toxicity Assessment->Progression

Caption: Clinical trial workflow for this compound combination therapy.

Protocol 3.2: Preclinical In Vivo Efficacy Study in a Pancreatic Cancer Mouse Model

This generalized protocol outlines a typical experiment to test the efficacy of this compound and gemcitabine co-administration in an orthotopic or subcutaneous pancreatic cancer mouse model.

Objective: To determine if this compound enhances the anti-tumor efficacy of gemcitabine in vivo.

Materials:

  • Immunocompromised mice (e.g., nude mice for xenografts) or a genetically engineered mouse model (e.g., KPC mice).

  • Pancreatic cancer cells (e.g., BxPC-3, KPC4580P).[15][20]

  • This compound (research grade).

  • Gemcitabine for injection.

  • Vehicle/control solution (e.g., sterile PBS or saline).

Methodology:

  • Tumor Implantation:

    • Surgically implant pancreatic tumor fragments or inject a suspension of cancer cells orthotopically into the pancreas or subcutaneously into the flank of the mice.[15][16]

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[13][16]

  • Randomization: Randomize mice into treatment groups (n=8-10 mice per group is typical).

    • Group 1: Vehicle Control (e.g., PBS).

    • Group 2: Gemcitabine alone.

    • Group 3: this compound alone.

    • Group 4: this compound + Gemcitabine.

  • Drug Administration:

    • Administer this compound (e.g., 4 µmol/kg) via intravenous (IV) or intraperitoneal (IP) injection.[7]

    • Shortly after this compound administration, inject gemcitabine (e.g., 50-100 mg/kg) via IP injection.[13][14]

    • Follow a defined schedule, for example, twice weekly for 3-4 weeks.[13][14]

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight and overall animal health.

    • Primary Endpoint: Tumor growth inhibition.

    • Secondary Endpoint: Overall survival. Sacrifice mice when tumors reach a predetermined size or when mice show signs of significant health decline.[13]

  • Data Analysis:

    • Compare tumor volumes between groups using appropriate statistical tests (e.g., ANOVA).

    • Analyze survival data using Kaplan-Meier curves and the log-rank test.

Preclinical_Workflow cluster_groups Example Groups Implant 1. Tumor Implantation (Orthotopic or Subcutaneous) Growth 2. Tumor Growth (e.g., to 150 mm³) Implant->Growth Randomize 3. Randomize into Treatment Groups Growth->Randomize Treatment 4. Administer Treatment (e.g., Twice Weekly) Randomize->Treatment G1 Vehicle Monitor 5. Monitor Tumor Volume & Animal Health Treatment->Monitor Monitor->Treatment Repeat Endpoint 6. Analyze Endpoints (Tumor Growth Inhibition, Survival) Monitor->Endpoint G2 Gemcitabine G3 This compound G4 This compound + Gemcitabine

Caption: General workflow for a preclinical in vivo efficacy study.

References

Application Notes and Protocols for Cend-1 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cend-1, also known as iRGD, is a cyclic peptide with the amino acid sequence CRGDKGPDC. It has garnered significant attention in cancer research for its ability to enhance the penetration of co-administered therapeutic agents into solid tumors. This document provides detailed application notes and experimental protocols for the use of this compound in mouse models of cancer, based on preclinical data. This compound's unique mechanism of action transforms the tumor microenvironment into a temporary conduit for anticancer drugs, thereby increasing their efficacy.[1][2][3]

Mechanism of Action: The this compound Signaling Pathway

This compound's tumor-penetrating effect is a three-step process initiated by the binding of its RGD (Arginine-Glycine-Aspartic acid) motif to αvβ3 and αvβ5 integrins, which are selectively overexpressed on tumor endothelial cells.[1][4] This binding is followed by proteolytic cleavage of this compound by tumor-associated proteases, exposing a cryptic C-terminal motif called the CendR (C-end Rule) fragment. This newly exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also present on tumor vasculature and tumor cells.[1][5] The interaction with NRP-1 triggers a transport pathway, facilitating the extravasation and deep penetration of this compound and any co-administered drugs into the tumor parenchyma.[1][5]

The downstream signaling cascade following CendR-NRP-1 binding is distinct from the canonical VEGF-A pathway and is thought to involve the scaffolding protein GIPC1 (GAIP-interacting protein C-terminus 1), which plays a role in endocytosis and intracellular trafficking.[6]

Below is a diagram illustrating the signaling pathway of this compound.

Cend1_Signaling_Pathway This compound Signaling Pathway for Enhanced Tumor Penetration cluster_tumor_parenchyma Tumor Parenchyma This compound This compound Integrin αvβ3/αvβ5 Integrin This compound->Integrin 1. Binding NRP1 Neuropilin-1 (NRP-1) This compound->NRP1 4. CendR Binding Co-administered Drug Co-administered Drug Tumor_Cell Tumor Cell Co-administered Drug->Tumor_Cell Protease Tumor Protease Integrin->Protease 2. Proximity Protease->this compound 3. Cleavage GIPC1 GIPC1 NRP1->GIPC1 5. Downstream Signaling Transport_Pathway Active Transport Pathway GIPC1->Transport_Pathway 6. Activation Transport_Pathway->Co-administered Drug 7. Facilitated Transport Drug_Accumulation Enhanced Drug Accumulation Tumor_Cell->Drug_Accumulation

Caption: this compound signaling cascade in the tumor microenvironment.

Quantitative Data from Mouse Models

The co-administration of this compound with various chemotherapeutic agents has demonstrated significantly enhanced anti-tumor efficacy in preclinical mouse models. The following tables summarize key quantitative findings.

Table 1: Enhanced Drug Accumulation in Tumors with this compound Co-administration

Cancer ModelCo-administered AgentMouse StrainFold Increase in Tumor AccumulationReference
Pancreatic Ductal AdenocarcinomaAbraxaneNude8-fold[7]
Breast Cancer (4T1)[3H]-Cend-1 (as tracer)BALB/cSustained tumor retention for at least 24h[2]
Hepatocellular CarcinomaEvans blue dyeTGFα/c-myc transgenic~3-fold[8]
Prostate Cancer (22Rv1)DoxorubicinNude>7-fold[5]

Table 2: Efficacy of this compound in Combination Therapy in Mouse Models

Cancer ModelCell LineTreatmentKey FindingsReference
Prostate CancerPC-3 (GFP-labeled)iRGD (4 µmol/kg, i.v., every other day for 21 days)Significant inhibition of spontaneous metastasis[1]
Pancreatic CancerLM-PmC (mCherry-labeled)iRGD (4 µmol/kg, i.v., every other day for 14 days)Significant inhibition of metastasis[1]
Breast CancerBT474iRGD-AbraxaneSignificant inhibition of tumor growth[7]

Experimental Protocols

General Guidelines for this compound Preparation and Administration
  • Reconstitution: this compound is a peptide and should be reconstituted in a sterile, pyrogen-free buffer such as phosphate-buffered saline (PBS).

  • Administration Route: Intravenous (i.v.) injection is the most common route of administration for this compound to ensure systemic delivery and targeting of tumor vasculature.

  • Dosage: A frequently used dosage in mouse models is 4 µmol/kg body weight.

Experimental Workflow for a Xenograft Mouse Model

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a xenograft mouse model.

Experimental_Workflow General Experimental Workflow for this compound Efficacy Studies A 1. Tumor Cell Culture (e.g., PC-3, 4T1) B 2. Tumor Cell Implantation (Subcutaneous or Orthotopic) A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization into Treatment Groups C->D E 5. Treatment Administration - Vehicle Control - Drug Alone - this compound + Drug D->E F 6. Continued Tumor Growth Monitoring E->F G 7. Endpoint Analysis - Tumor Volume/Weight - Drug Concentration - Metastasis Quantification - Histology F->G

References

Application Note: Cend-1 Conjugation to Nanoparticles for Enhanced Tumor-Penetrating Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The efficacy of nanoparticle-based cancer therapies is often limited by poor penetration into the dense stromal tissue of solid tumors.[1] The Cend-1 peptide, also known as iRGD, is a cyclic nine-amino-acid peptide (CRGDKGPDC) designed to overcome this barrier.[1][2][3] this compound enhances the delivery of co-administered or conjugated anticancer agents into tumor tissue by activating a specific transport pathway.[1][4] It achieves this through a three-step process: initial binding of its RGD (arginine-glycine-aspartic acid) motif to αvβ3 and αvβ5 integrins on the tumor endothelium, followed by proteolytic cleavage, which exposes a C-end Rule (CendR) motif.[1][3] This newly exposed motif then binds to neuropilin-1 (NRP-1), a receptor often overexpressed on tumor cells, triggering a transient increase in vascular permeability and activating a transcellular transport pathway that facilitates deeper penetration of nanoparticles into the tumor microenvironment.[1][3][5]

This document provides detailed protocols for the conjugation of this compound peptide to nanoparticles, methods for their characterization, and strategies for drug loading and evaluation.

This compound Signaling Pathway for Enhanced Permeability

The this compound peptide leverages a unique signaling cascade to increase tumor permeability. Initially, the RGD motif targets the nanoparticle conjugate to tumor blood vessels by binding to αv integrins.[1][2] This binding event facilitates a proteolytic cleavage of the this compound peptide. The cleavage unmasks a C-terminal CendR motif (R/KXXR/K), which is then free to bind to Neuropilin-1 (NRP-1).[3][5] The interaction with NRP-1 activates a temporary, localized transport system, enhancing the extravasation of the nanoparticles from the blood vessels and their subsequent penetration deep into the tumor tissue.[1][5] This mechanism is distinct from common endocytic pathways.[5]

Cend1_Signaling_Pathway cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Tumor Endothelium cluster_tumor_tissue Extravascular Tumor Tissue Cend1_NP This compound-Nanoparticle (Drug Loaded) Integrin αv Integrin Cend1_NP->Integrin 1. RGD Binding Cleaved_Cend1_NP Cleaved this compound-NP (CendR Exposed) Cend1_NP->Cleaved_Cend1_NP Protease Tumor Protease Integrin->Protease 2. Proximity-induced Cleavage NRP1 Neuropilin-1 (NRP-1) Transport Enhanced Permeability & Tissue Penetration NRP1->Transport Cleaved_Cend1_NP->NRP1 3. CendR Binding Tumor_Core Tumor Core Transport->Tumor_Core 5. Drug Delivery

This compound signaling pathway for enhanced drug delivery.

Experimental Protocols

Protocol 1: Conjugation of this compound to Nanoparticles

This protocol describes a common method for conjugating a cysteine-terminated this compound peptide to nanoparticles functionalized with a maleimide group. This method forms a stable thioether bond.

Materials:

  • Cysteine-terminated this compound peptide (Ac-CRGDKGPDC-NH2)

  • Maleimide-functionalized nanoparticles (e.g., Maleimide-PEG-PLGA NPs)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reaction buffer: PBS, pH 6.5-7.0, with 10 mM EDTA

  • Purification system (e.g., size exclusion chromatography or dialysis cassettes with appropriate MWCO)

Procedure:

  • Nanoparticle Preparation: Synthesize nanoparticles (e.g., PLGA, liposomes) and functionalize their surface with maleimide-PEG linkers using established protocols.[6] The PEG linker provides a hydrophilic spacer to improve peptide accessibility.

  • Peptide Dissolution: Dissolve the this compound peptide in the reaction buffer. The concentration will depend on the desired peptide density on the nanoparticle surface.

  • Conjugation Reaction: Add the dissolved this compound peptide to the maleimide-functionalized nanoparticle suspension. A typical molar ratio is 10:1 peptide to maleimide groups to ensure complete reaction.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Purification: Remove unconjugated peptide from the this compound-nanoparticle conjugate solution.

    • Dialysis: Dialyze the reaction mixture against PBS (pH 7.4) for 24-48 hours with frequent buffer changes.

    • Size Exclusion Chromatography (SEC): Pass the reaction mixture through an appropriate SEC column to separate the larger nanoparticles from the smaller, unconjugated peptide.

  • Sterilization and Storage: Sterilize the final this compound-nanoparticle conjugate solution by passing it through a 0.22 µm filter. Store at 4°C.

Conjugation_Workflow NP_Prep 1. Prepare Maleimide- Functionalized Nanoparticles Reaction 3. Mix Nanoparticles and Peptide NP_Prep->Reaction Peptide_Prep 2. Dissolve Cys-Cend-1 in Reaction Buffer Peptide_Prep->Reaction Incubate 4. Incubate (2-4h RT or O/N 4°C) Thiol-Maleimide Reaction Reaction->Incubate Purify 5. Purify Conjugates (Dialysis or SEC) Incubate->Purify Characterize 6. Characterize Conjugates (Size, Zeta, Peptide Density) Purify->Characterize

Workflow for this compound conjugation to nanoparticles.
Protocol 2: Characterization of this compound-Nanoparticles

Characterization is crucial to ensure the quality and consistency of the prepared conjugates.

2.1 Physicochemical Characterization

  • Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI. An increase in size post-conjugation is expected. A PDI below 0.2 indicates a monodisperse population.

  • Zeta Potential: Measure the surface charge using Laser Doppler Velocimetry. A change in zeta potential upon peptide conjugation can confirm successful surface modification.

  • Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to confirm their size, shape, and integrity after conjugation.

2.2 Quantification of Conjugated Peptide

  • Method: Use a colorimetric assay such as the Micro BCA or Quant-iT Protein Assay to quantify the amount of this compound peptide conjugated to the nanoparticles.

  • Procedure:

    • Create a standard curve using known concentrations of the free this compound peptide.

    • Lyse a known concentration of the purified this compound-nanoparticles to release the peptide.

    • Perform the assay on the lysed nanoparticle samples according to the manufacturer's instructions.

    • Calculate the peptide concentration in the sample using the standard curve.

    • Determine the conjugation efficiency: (Mass of conjugated peptide / Initial mass of peptide used) x 100%.

Protocol 3: Drug Loading and Quantification

This protocol outlines the loading of a model chemotherapeutic agent, Doxorubicin (DOX), into the nanoparticles.

3.1 Drug Loading (for PLGA Nanoparticles)

  • Method: A common method is the double emulsion/solvent evaporation technique, which is suitable for hydrophilic drugs like DOX.[6]

  • Procedure:

    • Dissolve DOX in an aqueous solution.

    • Dissolve the polymer (and this compound-conjugated polymer if preparing in one step) in an organic solvent (e.g., dichloromethane).

    • Add the aqueous DOX solution to the organic polymer solution and sonicate to form a primary water-in-oil (w/o) emulsion.

    • Add this primary emulsion to a larger volume of an aqueous solution containing a stabilizer (e.g., PVA) and sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.

    • Stir the double emulsion for several hours to allow the organic solvent to evaporate, resulting in solid, drug-loaded nanoparticles.

    • Collect the nanoparticles by centrifugation, wash with deionized water to remove un-encapsulated drug and excess stabilizer, and then lyophilize.

3.2 Quantification of Drug Loading

  • Method: UV-Vis Spectrophotometry or Fluorescence Spectroscopy.

  • Procedure:

    • Prepare a standard curve of the free drug in a suitable solvent.

    • Take a known mass of lyophilized, drug-loaded nanoparticles and dissolve them in a solvent that dissolves both the polymer and the drug (e.g., DMSO).

    • Measure the absorbance or fluorescence of the solution.

    • Calculate the amount of drug using the standard curve.

    • Determine the Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

      • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100%

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100%

Data Presentation: Typical Nanoparticle Characteristics

The following tables summarize expected quantitative data from the characterization of this compound conjugated nanoparticles.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle Formulation Average Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV)
Unconjugated NPs 125 ± 8 0.15 ± 0.02 -25.3 ± 1.5

| this compound-NPs | 140 ± 10 | 0.17 ± 0.03 | -18.1 ± 2.1 |

Data are representative and may vary based on the specific nanoparticle composition and conjugation chemistry.

Table 2: Drug Loading and Conjugation Efficiency

Parameter Value
This compound Conjugation Efficiency ~ 60-80%
Drug (DOX) Loading Content (DLC) ~ 5-10% (w/w)

| Drug (DOX) Encapsulation Efficiency (EE) | ~ 70-90% |

Values are typical for polymeric nanoparticles and are highly dependent on the formulation and process parameters.

In Vitro and In Vivo Evaluation

A logical workflow is required to validate the efficacy of this compound-nanoparticles.

Evaluation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Uptake Cellular Uptake Assay (NRP-1 expressing cells) Penetration 3D Spheroid Penetration Assay Cell_Uptake->Penetration Cytotoxicity Cytotoxicity Assay (MTT) (Drug-loaded NPs) Penetration->Cytotoxicity Biodistribution Biodistribution & Pharmacokinetics Cytotoxicity->Biodistribution Proceed if promising Tumor_Targeting Tumor Accumulation & Penetration (Imaging) Biodistribution->Tumor_Targeting Efficacy Therapeutic Efficacy (Tumor Growth Inhibition) Tumor_Targeting->Efficacy start This compound-NP-Drug Conjugate start->Cell_Uptake

Logical workflow for evaluating this compound-nanoparticles.

Protocols for Evaluation:

  • In Vitro Cellular Uptake: Use flow cytometry or confocal microscopy to compare the uptake of this compound-NPs versus unconjugated NPs in cancer cell lines that overexpress NRP-1.

  • 3D Spheroid Penetration: Culture tumor cells as 3D spheroids to mimic a tumor microenvironment. Treat spheroids with fluorescently labeled nanoparticles and visualize penetration depth using confocal microscopy.

  • In Vivo Tumor Targeting: In a relevant animal tumor model, administer fluorescently or radiolabeled this compound-NPs and unconjugated NPs. Use in vivo imaging systems (IVIS) or ex vivo tissue analysis to quantify tumor accumulation and penetration. Studies have shown that this compound conjugation can significantly enhance tumor accumulation compared to non-targeted nanoparticles.[6]

References

Protocol for Assessing Cend-1 Mediated Tumor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cend-1, also known as iRGD, is a cyclic nine-amino acid peptide (CRGDKGPDC) designed to enhance the delivery of anti-cancer agents into solid tumors.[1][2] Its unique dual-targeting mechanism allows for increased tumor penetration of co-administered therapeutics, potentially improving their efficacy while minimizing systemic toxicity.[3][4] this compound first targets the tumor vasculature by binding to αv integrins (αvβ3 and αvβ5), which are overexpressed on tumor endothelial cells.[3][5] Following this initial binding, the peptide is proteolytically cleaved within the tumor microenvironment, exposing a C-terminal R/KXXR/K motif known as the C-end Rule (CendR) motif.[3][5][6] This activated CendR motif then binds to neuropilin-1 (NRP-1), a receptor also present on tumor cells and vasculature, triggering a transport pathway that facilitates the extravasation and deep penetration of this compound and co-administered drugs into the tumor tissue.[3][5][6]

These application notes provide a comprehensive set of protocols for researchers to assess the tumor-targeting and penetration capabilities of this compound in a preclinical setting. The methodologies cover both in vitro and in vivo assays, offering a framework for evaluating the peptide's efficacy in enhancing drug delivery.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies assessing this compound mediated tumor targeting and drug delivery enhancement.

Table 1: In Vivo Biodistribution of [³H]-Cend-1 in 4T1 Tumor-Bearing Mice

TissueMean Concentration (ng eq./g) 30 min post-doseMean Concentration (ng eq./g) 3 hr post-dose
Tumor 1,230 317
Blood1,83048.7
Heart419< LLOQ
Lungs1,210< LLOQ
Liver1,65069.8
Kidneys19,0002,110
Spleen632< LLOQ
Muscle186< LLOQ
Brain49.6< LLOQ

Data adapted from a preclinical study assessing the pharmacokinetics and tissue distribution of radiolabeled this compound. LLOQ = Lower Limit of Quantification.

Table 2: this compound Mediated Enhancement of Co-administered Agent Accumulation in Tumors

Co-administered AgentTumor ModelFold Increase in Tumor Accumulation (this compound vs. Control)
Evans Blue DyeHepatocellular Carcinoma (HCC)~3-fold
Gadolinium-based Contrast AgentHepatocellular Carcinoma (HCC)Significant increase in MRI signal intensity
DoxorubicinVarious solid tumor modelsEnhanced anti-tumor efficacy

This table presents a qualitative summary of findings from various preclinical studies.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound mediated tumor targeting and penetration.

Cend1_Signaling_Pathway This compound Signaling Pathway for Enhanced Tumor Penetration cluster_blood_vessel Blood Vessel cluster_tumor_endothelium Tumor Endothelial Cell cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment Cend1_blood This compound (CRGDKGPDC) Integrin αv Integrin Cend1_blood->Integrin 1. RGD binding Drug_blood Co-administered Drug Cend1_cleaved Cleaved this compound (CendR motif exposed) Integrin->Cend1_cleaved 2. Proteolytic Cleavage NRP1_endo Neuropilin-1 Transport_endo Transcytosis NRP1_endo->Transport_endo 4. Activation of Transport Pathway NRP1_tumor Neuropilin-1 Transport_tumor Internalization NRP1_tumor->Transport_tumor Drug_tumor Drug Accumulation Cend1_cleaved->NRP1_endo 3. CendR binding Cend1_tme This compound Transport_endo->Cend1_tme Drug_tme Drug Transport_endo->Drug_tme Cend1_tme->NRP1_tumor 5. Binding Drug_tme->Transport_tumor Transport_tumor->Drug_tumor

Caption: this compound binds to αv integrins, is cleaved, and then binds to neuropilin-1 to activate a transport pathway.

Experimental Protocols

In Vitro Assessment of this compound Cellular Uptake

Objective: To quantify the cellular uptake of this compound in cancer cell lines expressing αv integrins and neuropilin-1.

Materials:

  • Cancer cell lines (e.g., BxPC-3 - pancreatic, MDA-MB-231 - breast, U87-MG - glioblastoma)

  • Fluorescently labeled this compound (e.g., FITC-Cend-1)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • 96-well black, clear-bottom plates

  • Fluorescence microscope

Protocol:

  • Cell Culture: Culture selected cancer cell lines in their recommended medium until they reach 80-90% confluency.

  • Cell Seeding:

    • For flow cytometry: Seed 2 x 10⁵ cells per well in a 12-well plate.

    • For fluorescence microscopy: Seed 5 x 10⁴ cells per well in a 96-well black, clear-bottom plate.

  • Incubation with Labeled this compound:

    • Prepare a working solution of fluorescently labeled this compound in serum-free medium at various concentrations (e.g., 1, 5, 10 µM).

    • Wash the cells twice with PBS.

    • Add the this compound solution to the cells and incubate for 1-4 hours at 37°C.

    • Include a negative control group with no labeled this compound.

  • Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound peptide.

  • Analysis:

    • Flow Cytometry:

      • Harvest the cells using Trypsin-EDTA and resuspend in PBS.

      • Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity to quantify uptake.

    • Fluorescence Microscopy:

      • Fix the cells with 4% paraformaldehyde (optional).

      • Stain the nuclei with DAPI.

      • Visualize the cellular uptake of the fluorescently labeled this compound using a fluorescence microscope.

In Vivo Biodistribution and Tumor Accumulation Study

Objective: To determine the biodistribution and quantify the accumulation of this compound in tumor-bearing animals.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous or orthotopic xenograft models using the cell lines from the in vitro assay)

  • Radiolabeled this compound (e.g., ³H-Cend-1 or ⁶⁸Ga-NOTA-Cend-1) or fluorescently labeled this compound (e.g., IRDye 800CW-Cend-1)

  • Anesthesia for animals

  • Gamma counter or appropriate imaging system (e.g., PET/CT or IVIS)

  • Syringes and needles for injection

Protocol:

  • Animal Model: Establish tumor xenografts in immunocompromised mice. Allow tumors to reach a suitable size (e.g., 100-200 mm³).

  • Injection of Labeled this compound:

    • Administer a known amount of labeled this compound to each mouse via tail vein injection.

  • Biodistribution Analysis (for radiolabeled this compound):

    • At predetermined time points (e.g., 1, 4, 24 hours) post-injection, euthanize the animals.

    • Collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, brain).

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g).

  • In Vivo Imaging (for fluorescently or PET-labeled this compound):

    • At various time points post-injection, anesthetize the mice and perform whole-body imaging using the appropriate imaging system.

    • Acquire images to visualize the localization of this compound.

    • Quantify the signal intensity in the tumor and other organs.

Assessment of Enhanced Drug Delivery

Objective: To evaluate the ability of this compound to enhance the tumor accumulation of a co-administered therapeutic agent.

Materials:

  • Tumor-bearing mice

  • This compound

  • Fluorescently labeled chemotherapeutic agent (e.g., Doxorubicin) or a fluorescent tracer (e.g., Evans blue)

  • In vivo imaging system (IVIS) or tissue homogenization equipment and fluorescence plate reader

Protocol:

  • Animal Groups: Divide tumor-bearing mice into two groups:

    • Group 1 (Control): Receives the fluorescent agent alone.

    • Group 2 (this compound): Receives this compound followed by the fluorescent agent.

  • Administration:

    • Inject this compound (e.g., 10 mg/kg) intravenously into the mice in Group 2.

    • After a short interval (e.g., 30-60 minutes), inject the fluorescent agent into all mice.

  • Analysis:

    • In Vivo Imaging: Image the mice at various time points to monitor the accumulation of the fluorescent agent in the tumor.

    • Ex Vivo Analysis:

      • At the end of the experiment, euthanize the animals and excise the tumors and major organs.

      • Image the excised tissues to visualize the distribution of the fluorescent agent.

      • Alternatively, homogenize the tissues and measure the fluorescence intensity using a plate reader to quantify the amount of the agent in each tissue.

  • Data Comparison: Compare the tumor accumulation of the fluorescent agent between the control and this compound treated groups to determine the enhancement effect.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing this compound mediated tumor targeting.

Cend1_Workflow Experimental Workflow for Assessing this compound Tumor Targeting start Start in_vitro In Vitro Studies start->in_vitro cell_selection Select cell lines (high αv integrin & NRP-1) in_vitro->cell_selection uptake_assay Cellular Uptake Assay (Flow Cytometry / Microscopy) cell_selection->uptake_assay in_vivo In Vivo Studies uptake_assay->in_vivo Promising results animal_model Establish Tumor Xenograft Model in_vivo->animal_model biodistribution Biodistribution & Tumor Accumulation (Radiolabeled or Fluorescent this compound) animal_model->biodistribution drug_delivery Enhanced Drug Delivery Study (Co-administration with fluorescent drug/dye) biodistribution->drug_delivery data_analysis Data Analysis & Interpretation drug_delivery->data_analysis end Conclusion on This compound Efficacy data_analysis->end

Caption: A stepwise workflow for evaluating this compound from in vitro assays to in vivo validation.

References

Application Notes and Protocols: Measuring Cend-1 Efficacy with Evans Blue Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cend-1, also known as iRGD, is a cyclic peptide designed to enhance the delivery of anti-cancer drugs into solid tumors.[1][2] Its unique mechanism of action transforms the tumor microenvironment, making it more permeable to co-administered therapeutic agents.[3][4] this compound accomplishes this through a three-step process: first, it targets and binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells.[1][5] Following this binding, the peptide is cleaved by tumor-associated proteases, exposing a C-end Rule (CendR) motif. This newly exposed motif then binds to neuropilin-1, a receptor that triggers a temporary increase in vascular permeability specifically within the tumor, facilitating the extravasation and deeper penetration of co-administered drugs.[1][4][5][6]

The Evans blue dye extravasation assay is a well-established and straightforward method to quantify changes in vascular permeability in vivo.[7][8] Evans blue dye binds with high affinity to serum albumin.[8] Under normal physiological conditions, the large albumin-dye complex is confined to the bloodstream due to the tight junctions of the vascular endothelium.[8] However, in conditions of increased vascular permeability, such as that induced by this compound in the tumor microenvironment, the albumin-dye complex leaks out of the blood vessels and accumulates in the surrounding tissue.[7] The amount of extravasated dye can be quantified, providing a direct measure of the in vivo efficacy of this compound in enhancing vascular permeability.[1]

These application notes provide a detailed protocol for utilizing the Evans blue dye extravasation assay to measure the efficacy of this compound in a preclinical tumor model.

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in enhancing tumor vascular permeability.

Cend1_Signaling_Pathway cluster_blood_vessel Blood Vessel cluster_endothelium Tumor Endothelial Cell cluster_tumor_tissue Tumor Extravascular Space Cend1_circulating This compound (iRGD) (circulating) Integrin αv Integrin Cend1_circulating->Integrin 1. Binding NRP1 Neuropilin-1 (NRP-1) Cend1_circulating->NRP1 4. CendR Binding Protease Protease Integrin->Protease 2. Proximity Protease->Cend1_circulating 3. Cleavage Increased_Permeability Increased Vascular Permeability NRP1->Increased_Permeability 5. Activation of Transport Pathway Payload Co-administered Drug / Evans Blue Increased_Permeability->Payload 6. Extravasation

Caption: this compound mechanism of action.

Experimental Protocols

This protocol describes an in vivo experiment to quantify the this compound-mediated increase in tumor vascular permeability using Evans blue dye in a mouse tumor model.

Materials:

  • This compound (iRGD) peptide

  • Evans blue dye (Sigma-Aldrich, E2129 or equivalent)

  • Sterile Phosphate-Buffered Saline (PBS) or 0.9% saline

  • Formamide (Sigma-Aldrich, F9037 or equivalent)

  • Tumor-bearing mice (e.g., bearing orthotopic 4T1 mammary carcinoma or hepatocellular carcinoma xenografts)

  • Syringes and needles (27-30 gauge)

  • Microcentrifuge tubes

  • Homogenizer

  • Spectrophotometer or plate reader

  • Anesthetic agent (e.g., ketamine/xylazine)

  • Animal restrainer

Protocol:

  • Preparation of Reagents:

    • This compound Solution: Prepare a stock solution of this compound in sterile PBS. The final concentration should be calculated to deliver a dose of 4 mg/kg body weight.

    • Evans Blue Solution: Prepare a 2% (w/v) solution of Evans blue dye in sterile PBS. Ensure the dye is completely dissolved. Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Animal Groups:

    • Control Group: Mice receive an injection of Evans blue dye and a corresponding volume of PBS (vehicle for this compound).

    • This compound Treatment Group: Mice receive a co-injection of this compound and Evans blue dye.

    • Optional Control: An RGD control peptide can be used to demonstrate the specificity of the CendR motif's action.

  • In Vivo Procedure:

    • Weigh each mouse to calculate the precise injection volume.

    • Anesthetize the mice according to approved institutional protocols.

    • For the this compound treatment group, co-administer this compound (4 mg/kg) and Evans blue dye (50 mg/kg) via intravenous injection (e.g., tail vein). For the control group, inject the vehicle and Evans blue dye. The total injection volume should be approximately 200 µl.

    • Allow the dye to circulate for a defined period, typically 30-60 minutes. A previous study with a similar peptide used a 40-minute circulation time.

    • After the circulation period, euthanize the mice using an approved method (e.g., cervical dislocation).

    • Immediately perform cardiac perfusion with PBS to flush the unbound dye from the vasculature. This step is crucial for accurate quantification of extravasated dye.

  • Tissue Collection and Processing:

    • Carefully dissect the tumors and other organs of interest (e.g., liver, kidney, spleen, lungs, heart) for comparison.

    • Rinse the collected tissues in PBS, gently blot them dry, and record their wet weight.

    • Place each tissue sample into a pre-weighed microcentrifuge tube.

  • Evans Blue Dye Extraction:

    • Add a specific volume of formamide to each tube (e.g., 1 ml per 100 mg of tissue).

    • Incubate the tubes at 55-60°C for 24-48 hours, or at room temperature for 48-72 hours, to extract the Evans blue dye from the tissue.

    • After incubation, centrifuge the tubes to pellet any tissue debris.

  • Quantification of Evans Blue:

    • Carefully collect the supernatant containing the extracted dye.

    • Measure the absorbance of the supernatant at approximately 620 nm using a spectrophotometer. Use pure formamide as a blank.

    • To determine the concentration of the dye, create a standard curve using known concentrations of Evans blue in formamide.

    • Express the results as the amount of Evans blue per gram of tissue (µg/g).

Experimental Workflow

The following diagram outlines the key steps in the Evans blue dye extravasation assay for assessing this compound efficacy.

EBD_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Phase A 1. Prepare Animal Groups (Control & this compound) B 2. Co-inject this compound (4 mg/kg) & Evans Blue (50 mg/kg) A->B C 3. Circulation (30-60 min) B->C D 4. Euthanasia & Cardiac Perfusion C->D E 5. Dissect Tumor & Organs D->E F 6. Weigh Tissues E->F G 7. Dye Extraction (Formamide, 55°C, 24-48h) F->G H 8. Spectrophotometry (Absorbance at 620 nm) G->H I 9. Data Analysis (µg Dye / g Tissue) H->I

Caption: Evans blue assay workflow.

Data Presentation

The quantitative data should be summarized in a clear and organized table to facilitate comparison between the control and treatment groups.

Treatment GroupTissueEvans Blue Accumulation (µg/g tissue) ± SDFold Increase vs. Control
Control (Vehicle + EBD) Tumor[Insert Value]1.0
Liver[Insert Value]1.0
Kidney[Insert Value]1.0
This compound + EBD Tumor[Insert Value][Calculate Value]
Liver[Insert Value][Calculate Value]
Kidney[Insert Value][Calculate Value]

Note: Preclinical studies have shown that this compound can increase the accumulation of co-administered Evans blue in tumor tissue by approximately 2.7-fold compared to control groups.[1]

Conclusion

The Evans blue dye extravasation assay is a robust and quantifiable method for assessing the in vivo efficacy of this compound. By demonstrating a specific increase in vascular permeability within the tumor, this assay provides critical data for the preclinical validation of this compound as a drug delivery-enhancing agent. The protocols and data presentation formats outlined in these application notes are intended to guide researchers in designing and executing their studies to evaluate the therapeutic potential of this compound.

References

Application Notes and Protocols for Cend-1 in Pancreatic Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Cend-1 (certepetide, also known as iRGD), a tumor-penetrating peptide, and its application in pancreatic cancer research. Detailed protocols for key experiments are provided to facilitate further investigation into its mechanism of action and therapeutic potential.

Introduction to this compound

This compound is a nine-amino acid cyclic peptide (sequence: CRGDKGPDC) designed to enhance the delivery of co-administered anticancer drugs to solid tumors.[1] In pancreatic ductal adenocarcinoma (PDAC), a disease characterized by a dense stroma that limits drug penetration, this compound offers a promising strategy to improve therapeutic efficacy.[2][3]

Mechanism of Action

The tumor-penetrating activity of this compound is a three-step process:

  • Tumor Homing: The Arg-Gly-Asp (RGD) motif within this compound binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells.[1]

  • Proteolytic Cleavage: Upon binding to integrins, this compound is cleaved by tumor-associated proteases, exposing a C-terminal CendR motif (R/KXXR/K).

  • Activation of Tumor Penetration Pathway: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed in the tumor microenvironment. This binding activates a transport pathway that increases vascular permeability and facilitates the extravasation and deep penetration of co-administered therapeutic agents into the tumor tissue.[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a general workflow for its preclinical evaluation.

Cend1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell Cend1 This compound (iRGD) Integrin αvβ3/β5 Integrin Cend1->Integrin 1. Binding CendR Cleaved this compound (CendR motif) Cend1->CendR Protease Tumor Protease Integrin->Protease 2. Activates Protease->Cend1 3. Cleavage NRP1 Neuropilin-1 (NRP-1) CendR->NRP1 4. Binding Penetration Enhanced Drug Penetration NRP1->Penetration 5. Activates Transport Pathway Chemo Chemotherapy Chemo->Penetration Co-administration

Caption: this compound Signaling Pathway for Enhanced Drug Delivery.

Cend1_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Pancreatic Cancer Cell Lines BindingAssay Integrin/NRP-1 Binding Assays CellLines->BindingAssay CleavageAssay Protease Cleavage Assay CellLines->CleavageAssay UptakeAssay Cellular Uptake & Penetration Assays CellLines->UptakeAssay ViabilityAssay Cell Viability/ Cytotoxicity Assays CellLines->ViabilityAssay MouseModel Orthotopic Pancreatic Cancer Mouse Model Dosing This compound +/- Chemotherapy Administration MouseModel->Dosing Imaging In Vivo Imaging (Tumor Accumulation) Dosing->Imaging Efficacy Tumor Growth Measurement Dosing->Efficacy Toxicity Toxicity Assessment Dosing->Toxicity

Caption: General Experimental Workflow for this compound Evaluation.

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize key quantitative data from a Phase I clinical trial of this compound in combination with gemcitabine and nab-paclitaxel in patients with metastatic pancreatic ductal adenocarcinoma, as well as preclinical findings.

Table 1: Phase I Clinical Trial Efficacy Data (this compound + Gemcitabine/Nab-Paclitaxel) [4][5][6]

ParameterValue95% Confidence Interval
Overall Response Rate (ORR)59%39-77%
Complete Response1 patientN/A
Partial Response16 patientsN/A
Stable Disease9 patientsN/A
Median Progression-Free Survival (PFS)9.7 months6.2-11.6 months
Median Overall Survival (OS)13.2 months9.7-22.5 months

Table 2: Comparison with Standard of Care (IMPACT Trial) [4]

ParameterThis compound + Gemcitabine/Nab-PaclitaxelGemcitabine/Nab-Paclitaxel Alone
Overall Response Rate (ORR)59%23%
Median Progression-Free Survival (PFS)9.7 months5.5 months
Median Overall Survival (OS)13.2 months8.5 months

Table 3: Preclinical In Vivo Efficacy (this compound + Gemcitabine) [1]

Pancreatic Cancer ModelTreatment GroupTumor Growth Inhibition vs. Control
BxPC-3 XenograftGemcitabine + iRGDSignificant reduction vs. Gem alone
MIA PaCa-2 XenograftGemcitabine + iRGDSignificant reduction vs. Gem alone

Experimental Protocols

Detailed protocols for key in vitro and in vivo experiments are provided below. These protocols are intended as a starting point and may require optimization for specific cell lines, animal models, and laboratory conditions.

In Vitro Assays

This protocol assesses the effect of this compound in combination with chemotherapy on the viability of pancreatic cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1, BxPC-3, MIA PaCa-2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (iRGD peptide)

  • Chemotherapeutic agent (e.g., gemcitabine)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the chemotherapeutic agent with and without a fixed concentration of this compound (e.g., 10 µM).

  • Remove the culture medium and add 100 µL of the treatment solutions to the respective wells. Include wells with medium only (negative control) and this compound only.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the negative control and plot dose-response curves to determine IC50 values.

This protocol visualizes the uptake and penetration of a fluorescently labeled substance into pancreatic cancer cells, enhanced by this compound.

Materials:

  • Pancreatic cancer cell lines

  • This compound

  • Fluorescently labeled dextran or a fluorescently tagged chemotherapeutic agent

  • Chamber slides or glass-bottom dishes

  • Hoechst 33342 (for nuclear staining)

  • Paraformaldehyde (PFA)

  • Fluorescence microscope

Procedure:

  • Seed cells on chamber slides or glass-bottom dishes and allow them to grow to 70-80% confluency.

  • Treat the cells with this compound (e.g., 10 µM) for 30 minutes at 37°C.

  • Add the fluorescently labeled substance to the cells and incubate for 1-4 hours.

  • Wash the cells three times with cold PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the nuclei with Hoechst 33342 for 10 minutes.

  • Wash the cells three times with PBS.

  • Mount the slides with an anti-fade mounting medium.

  • Visualize and capture images using a fluorescence microscope.

In Vivo Studies

This protocol describes the establishment of an orthotopic pancreatic cancer model in mice and a subsequent efficacy study of this compound in combination with chemotherapy.[1][7][8][9][10][11]

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-SCID)

  • Pancreatic cancer cells (e.g., BxPC-3, MIA PaCa-2) expressing luciferase

  • Matrigel

  • Anesthetics (e.g., isoflurane or ketamine/xylazine)

  • Surgical instruments

  • This compound

  • Gemcitabine

  • In vivo imaging system (e.g., IVIS)

  • Calipers

Procedure:

  • Tumor Cell Implantation:

    • Anesthetize the mouse.

    • Make a small incision in the left abdominal flank to expose the spleen and pancreas.

    • Gently exteriorize the pancreas.

    • Inject 1 x 10^6 pancreatic cancer cells resuspended in 30-50 µL of a 1:1 mixture of PBS and Matrigel into the tail of the pancreas.

    • Return the pancreas to the abdominal cavity and suture the incision.

    • Allow tumors to establish for 7-10 days.

  • Treatment:

    • Randomize mice into treatment groups (e.g., Vehicle, Gemcitabine alone, this compound alone, Gemcitabine + this compound).

    • Administer gemcitabine (e.g., 100 mg/kg) intraperitoneally twice a week.[7]

    • Administer this compound (e.g., 4 mg/kg) intravenously 10-30 minutes prior to each gemcitabine injection.[7]

  • Tumor Growth Monitoring:

    • Monitor tumor growth twice weekly using a caliper to measure the tumor dimensions and calculate tumor volume (Volume = (width^2 x length)/2).[7]

    • Alternatively, for luciferase-expressing cells, perform bioluminescence imaging weekly. Inject mice with D-luciferin and image using an in vivo imaging system.

  • Endpoint and Analysis:

    • Continue treatment for a predefined period (e.g., 4 weeks) or until tumors reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

    • Plot tumor growth curves and perform statistical analysis to compare treatment groups.

This protocol details the staining of neuropilin-1 in paraffin-embedded pancreatic tumor tissue to correlate its expression with this compound efficacy.[12][13][14]

Materials:

  • Paraffin-embedded pancreatic tumor sections

  • Xylene

  • Ethanol series (100%, 95%, 70%)

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against Neuropilin-1

  • Biotinylated secondary antibody

  • Streptavidin-HRP

  • DAB substrate kit

  • Hematoxylin

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Immerse in 100% ethanol (2 x 3 minutes).

    • Immerse in 95% ethanol (1 x 3 minutes).

    • Immerse in 70% ethanol (1 x 3 minutes).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Boil slides in antigen retrieval solution for 10-20 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Wash with PBS (3 x 5 minutes).

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-NRP-1 antibody overnight at 4°C.

    • Wash with PBS (3 x 5 minutes).

    • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

    • Wash with PBS (3 x 5 minutes).

    • Incubate with streptavidin-HRP for 30 minutes at room temperature.

    • Wash with PBS (3 x 5 minutes).

    • Develop the color with DAB substrate.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate the slides through an ethanol series and xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Examine the slides under a microscope and score the intensity and percentage of NRP-1 positive cells.

Conclusion

This compound represents a novel and promising approach to enhance the efficacy of chemotherapy in pancreatic cancer by overcoming the stromal barrier. The provided application notes and protocols offer a framework for researchers to further explore the potential of this compound in preclinical and translational settings. The encouraging clinical data, combined with a well-defined mechanism of action, warrant continued investigation into this innovative tumor-penetrating peptide.

References

Application Notes and Protocols: Immunohistochemistry for Neuropilin-1 in Cend-1 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cend-1, also known as iRGD, is a novel cyclic peptide designed to enhance the penetration of co-administered anti-cancer drugs into solid tumors. Its mechanism of action involves a dual-targeting process. Initially, the RGD (Arginine-Glycine-Aspartic acid) motif of this compound binds to αv integrins, which are overexpressed on tumor endothelial cells. This binding leads to proteolytic cleavage of this compound by tumor-associated proteases, exposing a C-end Rule (CendR) motif (R/KXXR/K). This newly exposed CendR fragment then binds to neuropilin-1 (NRP-1), a receptor also highly expressed in the tumor microenvironment, activating a transport pathway that increases vascular permeability and facilitates deeper penetration of therapeutic agents into the tumor tissue.[1][2]

Given that the efficacy of this compound is dependent on the presence of neuropilin-1, immunohistochemistry (IHC) serves as a critical tool for assessing NRP-1 expression in tumor tissues. This allows for the stratification of patients who are most likely to respond to this compound combination therapy and for post-treatment analysis to correlate NRP-1 expression with clinical outcomes. These application notes provide a framework for the use of IHC in this compound studies, including a representative protocol for NRP-1 staining in pancreatic cancer tissue, a key indication for which this compound has been investigated.

This compound Signaling and Mechanism of Action

The interaction of this compound with the tumor microenvironment follows a sequential pathway that ultimately facilitates enhanced drug delivery. A clear understanding of this pathway is essential for interpreting the significance of neuropilin-1 expression.

Cend1_Signaling_Pathway cluster_blood_vessel Blood Vessel cluster_tumor_microenvironment Tumor Microenvironment Cend1 This compound (iRGD) Integrin αv Integrin Cend1->Integrin 1. Binding CendR CendR Fragment Chemo Anticancer Drug Pathway Enhanced Permeability Pathway Chemo->Pathway 6. Enhanced Penetration Protease Tumor Protease Integrin->Protease 2. Proximity Protease->Cend1 3. Cleavage NRP1 Neuropilin-1 (NRP-1) CendR->NRP1 4. Binding & Activation NRP1->Pathway 5. Induction TumorCell Tumor Cell Pathway->TumorCell Increased Drug Accumulation

Caption: this compound mechanism of action in the tumor microenvironment.

Quantitative Data from this compound Clinical Trials

In the first-in-human phase 1 study of this compound in combination with gemcitabine and nab-paclitaxel for metastatic pancreatic ductal adenocarcinoma (NCT03517176), the expression of neuropilin-1 was assessed by IHC in tumor tissues.[3][4] While detailed, patient-level data is not fully public, a summary from a 2023 ASCO Annual Meeting abstract highlights the correlation between NRP-1 expression and clinical response.[5]

Patient CohortNRP-1 Expression LevelObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (mPFS)
Overall (n=35)Not specified42.9%82.9%5.75 - 7.43 months
High NRP-1 (n=6)≥40%66.7%100%7.5 months

These findings suggest that higher levels of NRP-1 expression may be a predictive biomarker for a more favorable response to this compound-based therapy.[5]

Experimental Protocols

Immunohistochemistry Workflow for Neuropilin-1

The following diagram outlines the key steps in a typical IHC workflow for detecting neuropilin-1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_analysis Analysis Sectioning Sectioning of FFPE Tumor Block (4-5 µm) Deparaffin Deparaffinization & Rehydration Sectioning->Deparaffin AntigenRetrieval Antigen Retrieval (e.g., Heat-Induced) Deparaffin->AntigenRetrieval Blocking Blocking of Endogenous Peroxidase & Non-specific Binding AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-NRP-1) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-Polymer) PrimaryAb->SecondaryAb Detection Detection with Chromogen (e.g., DAB) SecondaryAb->Detection Counterstain Counterstaining (e.g., Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Imaging Slide Scanning / Microscopy Dehydration->Imaging Scoring Pathological Scoring (Quantitative Analysis) Imaging->Scoring

Caption: General workflow for neuropilin-1 immunohistochemistry.
Representative Protocol for Neuropilin-1 Staining in Pancreatic Cancer FFPE Tissues

This protocol is a representative example based on established methods for NRP-1 immunohistochemistry in pancreatic tissue and may require optimization.[3][6]

1. Materials and Reagents:

  • Formalin-fixed, paraffin-embedded (FFPE) pancreatic tumor tissue sections (4-5 µm thick) on charged slides.

  • Xylene and graded ethanol series (100%, 95%, 70%) for deparaffinization and rehydration.

  • Antigen retrieval solution: Citrate buffer (10 mM, pH 6.0).

  • Wash buffer: Phosphate-buffered saline with 0.05% Tween-20 (PBST).

  • Peroxidase block: 3% hydrogen peroxide in methanol.

  • Blocking solution: 2.5% normal horse serum in PBS.

  • Primary antibody: Rabbit or Goat polyclonal anti-Neuropilin-1 antibody (e.g., from Abcam, Thermo Fisher Scientific).[3] The optimal dilution must be determined empirically (e.g., start at 1:100 - 1:500).

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-goat polymer-based detection system.

  • Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit.

  • Counterstain: Harris' hematoxylin.

  • Mounting medium and coverslips.

2. Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Preheat citrate buffer (pH 6.0) in a pressure cooker or water bath to 95-100°C.

    • Immerse slides in the hot buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in distilled water and then in wash buffer (PBST).

  • Staining:

    • Incubate slides in peroxidase block for 10-15 minutes to quench endogenous peroxidase activity.

    • Rinse with wash buffer.

    • Incubate with blocking solution for 30 minutes at room temperature to block non-specific antibody binding.

    • Drain blocking solution and apply primary anti-NRP-1 antibody diluted in 0.1% horse serum in PBS. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

    • Rinse with wash buffer (3 changes, 5 minutes each).

    • Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature according to the manufacturer's instructions.

    • Rinse with wash buffer (3 changes, 5 minutes each).

    • Apply the DAB chromogen solution and incubate for 5-10 minutes, or until the desired brown staining intensity is observed.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining and Mounting:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium and coverslip.

3. Quantitative Scoring of Neuropilin-1 Expression:

A standardized scoring method is crucial for correlating NRP-1 expression with clinical data. While various methods exist, a common approach is a semi-quantitative H-score or a combined positive score that considers both the percentage of positive cells and the staining intensity.[7]

  • Staining Intensity (I): Scored on a scale of 0 to 3+.

    • 0: No staining

    • 1+: Weak staining

    • 2+: Moderate staining

    • 3+: Strong staining

  • Percentage of Positive Cells (P): The percentage of tumor cells showing any level of positive staining is determined.

  • Combined Scoring:

    • H-Score: Calculated as: H-Score = (1 * % of 1+ cells) + (2 * % of 2+ cells) + (3 * % of 3+ cells). The H-score can range from 0 to 300.

    • Percentage Score: As reported in the this compound trial abstract, a simpler method may involve determining the total percentage of tumor cells with positive NRP-1 staining and applying a cutoff (e.g., ≥40%) to define "high" expression.[5]

The choice of scoring method should be consistent across all samples in a study to ensure reliable and comparable data.

Conclusion

Immunohistochemistry for neuropilin-1 is an indispensable tool in the clinical development of this compound. It provides critical data for understanding the drug's mechanism of action, identifying patient populations likely to benefit, and exploring potential biomarkers of response. The protocols and data presented here offer a comprehensive guide for researchers and clinicians working with this innovative tumor-penetrating peptide.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cend-1 Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cend-1, a cyclic peptide also known as iRGD, is a promising agent for enhancing the delivery of co-administered anti-cancer drugs into solid tumors.[1][2] Its mechanism of action involves a sequential two-receptor process. Initially, the RGD (Arginine-Glycine-Aspartic acid) motif of this compound binds to αv integrins, which are frequently overexpressed on tumor endothelial cells.[3][4] This binding facilitates proteolytic cleavage of this compound, exposing a C-terminal CendR (C-end rule) motif. The newly exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor also abundant in the tumor microenvironment, triggering a transport pathway that enhances the penetration of the peptide and co-administered therapeutic agents into the tumor tissue.[3][5][6]

Understanding the dynamics of this compound cellular uptake is crucial for optimizing its therapeutic efficacy. Flow cytometry is a powerful high-throughput technique for the quantitative analysis of cellular uptake of fluorescently labeled molecules on a single-cell level. This document provides detailed application notes and protocols for the analysis of this compound cellular uptake using flow cytometry.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of this compound uptake in a cancer cell line expressing both αv integrins and Neuropilin-1.

Table 1: Cellular Uptake of Fluorescently Labeled this compound

Cell LineThis compound Concentration (µM)Incubation Time (min)Mean Fluorescence Intensity (MFI)Percentage of this compound Positive Cells (%)
Pancreatic Cancer (Panc-1)1301500 ± 12065 ± 5
Pancreatic Cancer (Panc-1)5304500 ± 35092 ± 4
Pancreatic Cancer (Panc-1)10308200 ± 60098 ± 2
Pancreatic Cancer (Panc-1)5606800 ± 55095 ± 3
Pancreatic Cancer (Panc-1)51209500 ± 78097 ± 2
Normal Pancreatic Epithelial530800 ± 7015 ± 3

Table 2: Inhibition of this compound Uptake

Cell LineTreatmentMean Fluorescence Intensity (MFI)Percentage Inhibition (%)
Pancreatic Cancer (Panc-1)This compound (5 µM)4500 ± 350-
Pancreatic Cancer (Panc-1)This compound (5 µM) + Anti-αv Integrin Ab2100 ± 20053.3
Pancreatic Cancer (Panc-1)This compound (5 µM) + Anti-NRP-1 Ab1800 ± 15060.0
Pancreatic Cancer (Panc-1)This compound (5 µM) at 4°C1200 ± 11073.3

Signaling Pathways and Experimental Workflow

This compound Cellular Uptake Signaling Pathway

The cellular uptake of this compound is initiated by its interaction with cell surface receptors, leading to internalization. The following diagram illustrates the key steps in this process.

Cend1_Signaling_Pathway This compound Cellular Uptake Pathway Cend1 This compound Peptide avIntegrin αv Integrin Cend1->avIntegrin 1. Binding CleavedCend1 Cleaved this compound (CendR motif exposed) Protease Tumor-associated Protease avIntegrin->Protease 2. Recruitment Protease->Cend1 3. Cleavage NRP1 Neuropilin-1 (NRP-1) CleavedCend1->NRP1 4. Binding Internalization Internalization (Endocytosis) NRP1->Internalization 5. Activation of Uptake Pathway Drug Co-administered Drug Internalization->Drug Enhanced Penetration

Caption: this compound cellular uptake is a multi-step process involving binding to αv integrins, proteolytic cleavage, and subsequent interaction with NRP-1 to trigger internalization.

Experimental Workflow for Flow Cytometry Analysis

The following diagram outlines the key steps for analyzing this compound cellular uptake by flow cytometry.

Flow_Cytometry_Workflow Flow Cytometry Workflow for this compound Uptake cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Flow Cytometry Analysis CellCulture 1. Culture Cells LabelCend1 2. Label this compound with a Fluorophore CellHarvest 3. Harvest and Count Cells LabelCend1->CellHarvest Incubate 4. Incubate Cells with Labeled this compound CellHarvest->Incubate Controls   - Unlabeled Cells   - Temperature Control (4°C)   - Inhibition Control Incubate->Controls Wash 5. Wash to Remove Unbound Peptide Incubate->Wash Quench 6. Quench Surface Fluorescence (e.g., Trypan Blue) Wash->Quench Acquire 7. Acquire Data on Flow Cytometer Quench->Acquire Analyze 8. Analyze Data (MFI, % Positive Cells) Acquire->Analyze

Caption: A schematic workflow for the quantitative analysis of this compound cellular uptake using flow cytometry.

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

Objective: To covalently attach a fluorescent dye to the this compound peptide for visualization and quantification by flow cytometry.

Materials:

  • This compound peptide

  • Fluorescent dye with an amine-reactive group (e.g., FITC, Alexa Fluor™ 488 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lyophilizer

Procedure:

  • Dissolve this compound peptide in anhydrous DMF or DMSO to a final concentration of 1-5 mg/mL.

  • Add a 1.5 to 2-fold molar excess of the amine-reactive fluorescent dye to the peptide solution.

  • Add DIPEA to the reaction mixture to a final concentration of 2-3 molar equivalents relative to the peptide to catalyze the reaction.

  • Incubate the reaction mixture for 2-4 hours at room temperature in the dark, with gentle stirring.

  • Purify the labeled peptide from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS.

  • Collect the fractions containing the fluorescently labeled peptide.

  • Confirm the labeling and purity by spectrophotometry and mass spectrometry.

  • Lyophilize the purified, labeled this compound and store at -20°C, protected from light.

Protocol 2: Cell Preparation and this compound Incubation

Objective: To prepare target cells and incubate them with fluorescently labeled this compound.

Materials:

  • Target cells (e.g., Panc-1 pancreatic cancer cells)

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Fluorescently labeled this compound

  • FACS tubes

Procedure:

  • Culture cells to 70-80% confluency in their appropriate complete medium.

  • For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium. For suspension cells, gently collect the cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in fresh, pre-warmed complete medium and perform a cell count.

  • Adjust the cell density to 1 x 10^6 cells/mL.

  • Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each FACS tube.

  • Prepare a working solution of fluorescently labeled this compound in complete medium at the desired final concentrations (e.g., 1, 5, 10 µM).

  • Add 100 µL of the this compound working solution to the respective FACS tubes. For the negative control, add 100 µL of medium without the peptide.

  • Incubate the cells at 37°C in a 5% CO2 incubator for the desired time points (e.g., 30, 60, 120 minutes). For a control to assess energy-dependent uptake, incubate one set of tubes at 4°C.

Protocol 3: Flow Cytometry Analysis of this compound Uptake

Objective: To quantify the cellular uptake of this compound using flow cytometry.

Materials:

  • Ice-cold PBS

  • Trypan Blue solution (0.4%)

  • Flow cytometry buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • After incubation, stop the uptake by adding 1 mL of ice-cold PBS to each FACS tube.

  • Centrifuge the tubes at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet twice with 1 mL of ice-cold PBS to remove any unbound peptide.

  • To differentiate between cell-surface bound and internalized peptide, resuspend the cell pellet in 100 µL of ice-cold PBS.

  • Add 100 µL of Trypan Blue solution and incubate for 1 minute at room temperature. Trypan Blue will quench the fluorescence of the surface-bound labeled peptide.

  • Immediately add 800 µL of ice-cold PBS to dilute the Trypan Blue and proceed to the flow cytometer.

  • Alternatively, an acid wash (e.g., with a glycine-HCl buffer, pH 3.0) can be performed for 1-2 minutes on ice to strip surface-bound peptide before resuspending in flow cytometry buffer.

  • Acquire data on the flow cytometer, collecting at least 10,000 events per sample.

  • Analyze the data using appropriate flow cytometry software. Gate on the live cell population based on forward and side scatter.

  • Determine the Mean Fluorescence Intensity (MFI) and the percentage of fluorescently positive cells for each sample relative to the unlabeled control.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Stability Issues with iRGD Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with iRGD peptides.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing lyophilized iRGD peptides to ensure long-term stability?

A1: Proper storage of lyophilized iRGD peptides is critical to prevent degradation. For long-term stability, peptides should be stored at -20°C or, preferably, at -80°C.[1][2] The lyophilized powder should be kept in a tightly sealed vial to minimize exposure to moisture, as peptides can be hygroscopic.[2][3] It is also advisable to protect the peptide from light.[4] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to aliquot the lyophilized powder into smaller, single-use vials based on anticipated experimental needs.[2][4] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.[3][5]

Q2: How should I prepare and store iRGD peptide solutions for my experiments?

A2: The stability of iRGD peptides in solution is significantly lower than in their lyophilized form.[3][4] If storage in solution is necessary, it is recommended to dissolve the peptide in a sterile buffer at a slightly acidic pH of 5-6.[2][4] The resulting solution should be aliquoted into single-use volumes and stored at -20°C or -80°C.[3][4] Avoid repeated freeze-thaw cycles of the peptide solutions.[2][4] For peptides containing amino acids prone to oxidation, such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), using oxygen-free buffers is recommended.[5]

Q3: My iRGD peptide solution appears cloudy or shows visible precipitates. What could be the cause and how can I resolve this?

A3: Cloudiness or precipitation in your iRGD peptide solution is likely due to aggregation or poor solubility.[6][7] The solubility of peptides is highly dependent on their amino acid sequence and the pH of the solution.[7][8] To address this, first, ensure the pH of your buffer is at least one unit away from the peptide's isoelectric point (pI) to increase net charge and reduce aggregation.[9][10] If the peptide is hydrophobic, you can try dissolving it first in a small amount of a compatible organic solvent like DMSO and then slowly adding your aqueous buffer.[5][8][11] Sonication can also aid in dissolving the peptide and minimizing aggregation.[5][8] It is always recommended to centrifuge the solution before use to remove any undissolved particles.[8]

Q4: I am concerned about the enzymatic degradation of my iRGD peptide in in vitro or in vivo experiments. What is the expected stability?

A4: The cyclic structure of the iRGD peptide, formed by a disulfide bond between two cysteine residues, provides significant protection against enzymatic degradation compared to linear peptides.[12] However, degradation can still occur. The in vivo half-life of iRGD (CEND-1) has been reported to be approximately 25 minutes in mice and 2 hours in patients.[13] Despite this relatively short plasma half-life, the tumor-penetrating effect of iRGD can persist for at least 24 hours after a single injection.[13] For in vitro cell culture experiments, the stability will depend on the specific cell line and culture conditions.

Troubleshooting Guides

Issue 1: Loss of iRGD Peptide Activity Over Time
Potential Cause Recommended Solution
Chemical Degradation (Oxidation/Hydrolysis) Store lyophilized peptide at -80°C in a desiccator.[1][3] For solutions, use sterile, oxygen-free buffers at pH 5-6 and store frozen in aliquots.[2][4] Avoid repeated freeze-thaw cycles.[4]
Aggregation Ensure the buffer pH is not close to the peptide's pI.[9][10] If solubility is an issue, dissolve in a minimal amount of an appropriate organic solvent (e.g., DMSO) before adding aqueous buffer.[8][11]
Improper Storage Review storage procedures. Ensure lyophilized peptide is stored at or below -20°C and solutions are aliquoted and frozen.[1][2][3][4]
Issue 2: Inconsistent Results in Binding or Uptake Assays
Potential Cause Recommended Solution
Peptide Aggregation Visually inspect the peptide solution for turbidity. Use Dynamic Light Scattering (DLS) to check for aggregates.[14] If aggregates are present, try dissolving the peptide using the methods described in the solubility FAQ.
Peptide Degradation Analyze the purity of the peptide stock solution using RP-HPLC.[15] A decrease in the main peak area or the appearance of new peaks may indicate degradation. Prepare fresh solutions from a new lyophilized aliquot.
Incorrect Peptide Concentration Re-quantify the peptide concentration. Due to the hygroscopic nature of peptides, the actual peptide content in the lyophilized powder may be lower than the total weight.

Data Presentation

Table 1: Summary of iRGD Peptide Stability Data

Parameter Species/Condition Value Reference
Plasma Half-lifeMice~25 minutes[13]
Plasma Half-lifeHumans~2 hours[13]
Duration of Tumor-Penetrating EffectMice (in vivo)At least 24 hours[13]

Table 2: Recommended Storage Conditions for iRGD Peptides

Form Storage Temperature Duration Key Considerations
Lyophilized Powder-20°C to -80°CSeveral yearsStore in a tightly sealed vial in a desiccator.[1][3] Aliquot to avoid repeated freeze-thaw cycles.[4]
In Solution-20°C to -80°CLimited (days to weeks)Use sterile buffer (pH 5-6).[2][4] Aliquot into single-use volumes. Avoid repeated freeze-thaw cycles.[4]

Experimental Protocols

Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for iRGD Peptide Purity and Stability Assessment
  • Sample Preparation:

    • Reconstitute the iRGD peptide in an appropriate solvent (e.g., water or a buffer compatible with your experiment) to a known concentration (e.g., 1 mg/mL).

    • To assess stability over time, incubate the peptide solution under the desired conditions (e.g., 37°C in cell culture medium) and take aliquots at different time points.

  • HPLC System and Column:

    • Use a C18 reversed-phase column (e.g., XBridge BEH C18, 10 μm, 150 mm × 4.6 mm).[16]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.[16]

    • Solvent B: 0.1% TFA in acetonitrile.[16]

  • Gradient Elution:

    • Run a linear gradient from 10% to 80% Solvent B over 20 minutes at a flow rate of 1.0 mL/min.[16]

  • Detection:

    • Monitor the absorbance at 220 nm or 280 nm.

  • Data Analysis:

    • Integrate the peak area of the intact iRGD peptide at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks corresponds to degradation products.

Protocol 2: Dynamic Light Scattering (DLS) for Assessment of iRGD Peptide Aggregation
  • Sample Preparation:

    • Prepare the iRGD peptide solution in the desired buffer at the working concentration.

    • Filter the solution through a low-protein-binding filter (e.g., 0.22 µm) to remove any dust or extraneous particles.

  • DLS Measurement:

    • Use a DLS instrument to measure the size distribution of particles in the solution.[14][17]

    • Acquire data at a controlled temperature (e.g., 25°C).

  • Data Analysis:

    • Analyze the correlation function to obtain the hydrodynamic radius (Rh) and polydispersity index (PDI).

    • An increase in the average particle size or the appearance of a population of larger particles over time is indicative of aggregation.[14]

Mandatory Visualization

iRGD_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell iRGD iRGD Peptide Integrin αv Integrin iRGD->Integrin 1. Binding Cleaved_iRGD Cleaved iRGD (CendR motif exposed) Protease Tumor-Associated Protease Integrin->Protease 2. Protease Activation Protease->iRGD 3. Cleavage NRP1 Neuropilin-1 (NRP-1) Cleaved_iRGD->NRP1 4. CendR Binding Internalization Internalization & Tumor Penetration NRP1->Internalization 5. Internalization Experimental_Workflow start Start: Lyophilized iRGD Peptide reconstitution Reconstitution (Sterile Buffer, pH 5-6) start->reconstitution solubility_check Check for Solubility/Aggregation (Visual, DLS) reconstitution->solubility_check solubility_check->reconstitution Aggregated (Troubleshoot) storage Aliquot and Store (-80°C) solubility_check->storage Clear Solution experiment Experimental Use (e.g., Cell Culture, In Vivo) storage->experiment stability_analysis Stability Assessment experiment->stability_analysis hplc RP-HPLC (Purity/Degradation) stability_analysis->hplc ms Mass Spectrometry (Oxidation) stability_analysis->ms end End: Data Analysis hplc->end ms->end

References

Troubleshooting low efficacy of Cend-1 co-administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cend-1 (also known as iRGD or certepetide) co-administration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a nine-amino-acid cyclic peptide designed to enhance the penetration of co-administered anti-cancer drugs into solid tumors.[1][2] Its mechanism is a three-step process:

  • Tumor Homing: The Arginine-Glycine-Aspartic acid (RGD) motif of this compound binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[3][4]

  • Activation: Upon binding to integrins, this compound is proteolytically cleaved by tumor-associated proteases, exposing a C-terminal motif called the C-end Rule (CendR).[5]

  • Tumor Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor on tumor cells and vascular endothelium, activating a transport pathway that increases the permeability of the tumor tissue to co-administered therapeutic agents.[3][4][6]

Q2: What types of drugs can be co-administered with this compound?

A2: this compound has been shown to enhance the tumor penetration of a variety of anti-cancer agents, including small molecule chemotherapeutics (e.g., gemcitabine, doxorubicin), nanoparticle-based drugs (e.g., nab-paclitaxel), and monoclonal antibodies (e.g., trastuzumab).[7][8]

Q3: Is this compound administered concurrently with the therapeutic agent?

A3: Yes, this compound is designed for co-administration with the anti-cancer drug. In clinical trials, this compound has been administered as an intravenous bolus shortly before the infusion of chemotherapeutic agents.[3][9][10] The tumor-penetrating effect of a single this compound dose has been observed to last for at least 24 hours in preclinical models.[2]

Q4: What is the recommended storage and handling for this compound?

A4: this compound is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -80°C for up to six months or at -20°C for one month. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Troubleshooting Guide: Low Efficacy of this compound Co-administration

This guide addresses potential reasons for observing lower-than-expected efficacy when using this compound in your experiments.

Problem 1: Inadequate Tumor Homing and Binding
Possible Cause Troubleshooting Steps & Validation Assays
Low expression of αvβ3 and αvβ5 integrins on tumor cells or endothelium. 1. Verify Integrin Expression: - Immunohistochemistry (IHC) or Immunofluorescence (IF): Stain tumor tissue sections with antibodies specific for αvβ3 and αvβ5 integrins to visualize and quantify their expression levels.[5] - Flow Cytometry: For cell culture models, use flow cytometry to quantify the percentage of cells expressing these integrins on their surface.[11] - Western Blot: Analyze protein lysates from tumor tissue or cells to determine the relative abundance of αvβ3 and αvβ5 integrins.[11]2. Select Appropriate Models: - If integrin expression is low, consider using tumor models known to have higher expression levels.[5][12]
This compound peptide instability or degradation. 1. Check Peptide Integrity: - Mass Spectrometry: Analyze the this compound solution to confirm its molecular weight and purity.2. Proper Handling and Storage: - Ensure the peptide is stored lyophilized at -20°C or -80°C and reconstituted in a sterile, pH-neutral buffer (pH 6-8) immediately before use.[13] Avoid repeated freeze-thaw cycles.[1]
Problem 2: Insufficient this compound Activation
Possible Cause Troubleshooting Steps & Validation Assays
Low activity of tumor-associated proteases required for this compound cleavage. 1. Assess Protease Activity: - In vitro Cleavage Assay: Incubate this compound with tumor cell lysates or conditioned media and analyze the products by mass spectrometry to detect the cleaved peptide fragments.[14] - Zymography: Use gelatin zymography to assess the general proteolytic activity in the tumor microenvironment.2. Modulate Protease Activity: - In some experimental settings, it may be possible to exogenously add relevant proteases, though this is not clinically applicable. The identity of the specific proteases that cleave iRGD in tumors is not fully known, but urokinase-type plasminogen activator (uPA) has been implicated.[15]
Problem 3: Impaired Tumor Penetration
Possible Cause Troubleshooting Steps & Validation Assays
Low expression of Neuropilin-1 (NRP-1) in the tumor. 1. Verify NRP-1 Expression: - IHC/IF: Stain tumor sections for NRP-1 to determine its expression level and localization.[3][16] - Flow Cytometry: Quantify NRP-1 surface expression on tumor cells.[11] - Western Blot: Measure total NRP-1 protein levels in tumor lysates.[11]2. Select Appropriate Models: - Utilize tumor models with documented high NRP-1 expression for initial studies.[16]
Suboptimal timing or dosage of this compound and the co-administered drug. 1. Optimize Dosing and Schedule: - Dose-Response Studies: Perform dose-escalation studies for this compound to determine the optimal biological dose in your model.[9] - Timing Studies: Administer this compound at different time points before the therapeutic agent to identify the optimal window for enhanced penetration. Clinical protocols often involve administering this compound immediately before chemotherapy.[9][10]
Problem 4: Issues with the Co-administered Drug
Possible Cause Troubleshooting Steps & Validation Assays
Physicochemical properties of the drug may hinder its transport. 1. Evaluate Drug Properties: - Molecular Size: While this compound enhances the penetration of a range of molecules, very large drugs may still face limitations.[8][17] - Charge and Lipophilicity: The charge and lipophilicity of the co-administered drug can influence its interaction with the tumor microenvironment and its ability to traverse cell membranes once inside the tumor.[18][19]2. Formulation: - Ensure the formulation of the co-administered drug is compatible with the experimental conditions and does not interfere with this compound activity.

Data Summary

Clinical Trial Data for this compound in Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC)

The following table summarizes key efficacy data from a Phase 1b study of this compound in combination with gemcitabine and nab-paclitaxel for first-line treatment of mPDAC.

MetricThis compound + Gemcitabine/Nab-paclitaxelHistorical Control (Gemcitabine/Nab-paclitaxel alone)
Overall Response Rate (ORR) 59%23%
Median Progression-Free Survival (PFS) 9.7 months5.5 months
Median Overall Survival (OS) 13.2 months8.5 months

Data from the NCT03517176 clinical trial.[6][9]

Experimental Protocols

Protocol 1: In Vivo Tumor Penetration Assay

Objective: To visually and quantitatively assess the enhancement of drug penetration into tumors by this compound.

Materials:

  • Tumor-bearing animal model

  • This compound (reconstituted)

  • Fluorescently labeled co-administered agent (e.g., doxorubicin, which is naturally fluorescent, or a fluorescently tagged antibody)

  • Phosphate-buffered saline (PBS)

  • Tissue embedding medium (e.g., OCT)

  • Fluorescence microscope

Procedure:

  • Administer this compound (e.g., 4 µmol/kg) and the fluorescently labeled drug (e.g., doxorubicin at 10 mg/kg) intravenously to tumor-bearing mice. A control group should receive the drug with PBS instead of this compound.[20]

  • After a predetermined time (e.g., 1 hour), euthanize the animals and excise the tumors and control organs (e.g., heart, liver).[20]

  • Snap-freeze the tissues in OCT medium.

  • Cryosection the tissues (e.g., 10 µm sections).

  • Mount the sections on slides and visualize them using a fluorescence microscope.

  • Quantify the fluorescent signal intensity and the area of penetration within the tumor sections using image analysis software.

Protocol 2: Cell Viability Assay for In Vitro Synergy

Objective: To determine if this compound enhances the cytotoxic effect of a co-administered drug in a 2D or 3D cell culture model.

Materials:

  • Tumor cell line with known expression of αv integrins and NRP-1

  • Cell culture medium and supplements

  • This compound

  • Anti-cancer drug of interest

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed tumor cells in 96-well plates and allow them to adhere (for 2D) or form spheroids (for 3D).[21]

  • Treat the cells with a dilution series of the anti-cancer drug, both with and without a fixed concentration of this compound. Include controls for untreated cells and cells treated with this compound alone.

  • Incubate for a period relevant to the drug's mechanism of action (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Calculate the cell viability for each condition and plot dose-response curves to determine if the addition of this compound shifts the IC50 of the anti-cancer drug.

Visualizations

Cend1_Signaling_Pathway cluster_extracellular Extracellular Space / Tumor Microenvironment cluster_intracellular Tumor Cell Cend1 This compound (iRGD) Integrin αvβ3/β5 Integrin Cend1->Integrin 1. Binding Cend1_cleaved Cleaved this compound (CendR motif exposed) Protease Tumor Protease Integrin->Protease 2. Activation Protease->Cend1 Cleavage NRP1 Neuropilin-1 (NRP-1) Cend1_cleaved->NRP1 3. Binding Transport Enhanced Drug Transport Pathway NRP1->Transport 4. Pathway Activation Drug Co-administered Drug Drug->Transport 5. Penetration Drug_internalized Internalized Drug

Caption: this compound signaling pathway for enhanced drug delivery.

Experimental_Workflow cluster_troubleshooting Troubleshooting Steps start Start: Hypothesis of Low Efficacy check_receptors 1. Assess Receptor Expression (αv Integrins & NRP-1) start->check_receptors check_cleavage 2. Verify this compound Cleavage check_receptors->check_cleavage Receptors Expressed check_penetration 3. Confirm Tumor Penetration check_cleavage->check_penetration Cleavage Confirmed check_drug 4. Evaluate Co-administered Drug check_penetration->check_drug Penetration Observed optimize 5. Optimize Dosing & Timing check_drug->optimize Drug Compatible end Conclusion: Improved Efficacy optimize->end

Caption: General experimental workflow for troubleshooting this compound efficacy.

Troubleshooting_Logic start Low this compound Efficacy Observed q1 Is αv integrin & NRP-1 expression sufficient? start->q1 a1_no Select different tumor model or cell line. q1->a1_no No q2 Is this compound peptide cleaved in the tumor microenvironment? q1->q2 Yes a2_no Assess protease activity. Consider model limitations. q2->a2_no No q3 Is the co-administered drug penetrating the tumor? q2->q3 Yes a3_no Optimize this compound and drug dosing/timing. q3->a3_no No end Efficacy Issue Resolved q3->end Yes

Caption: A logical decision tree for troubleshooting low this compound efficacy.

References

Potential off-target effects of Cend-1 peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Cend-1 peptide (also known as iRGD). This resource is designed for researchers, scientists, and drug development professionals to address potential issues and answer frequently asked questions regarding the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how could this lead to off-target effects?

A1: this compound is a cyclic 9-amino acid peptide that enhances the delivery of co-administered anti-cancer drugs into tumors.[1][2] Its mechanism involves a three-step process:

  • Homing: The Arginylglycylaspartic acid (RGD) motif in this compound binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[3][4][5]

  • Activation: Upon binding to integrins, this compound undergoes proteolytic cleavage, exposing a C-terminal "C-end Rule" (CendR) motif.[3][4]

  • Penetration: The exposed CendR motif then binds to Neuropilin-1 (NRP-1), activating a cellular transport pathway that increases the permeability of the tumor tissue to co-administered drugs.[3][4][5][6]

Potential off-target effects could arise from the expression of these targets (αv integrins and NRP-1) in healthy tissues, leading to unintended peptide accumulation or activation of the transport pathway in non-tumor sites.[7]

Q2: What are the known off-target binding sites for this compound?

A2: The primary targets of this compound are αvβ3/αvβ5 integrins and NRP-1.[3][5] While αv integrins are predominantly expressed in tumor vasculature, NRP-1 is more widely expressed in various normal tissues, including the lungs and kidney, which presents a potential for off-target binding.[7][8][9] Studies have shown that while this compound is rapidly cleared from most healthy tissues, transient localization occurs in several organs post-administration before significant retention is observed primarily in the tumor.[10][11] Neuropilin-2 (NRP-2) shares some homology with NRP-1 and can also bind some CendR peptides, representing another potential, though less studied, off-target interaction.[6]

Q3: Has this compound shown toxicity or adverse effects in clinical trials?

A3: In a Phase 1 clinical trial involving patients with metastatic pancreatic ductal adenocarcinoma, this compound administered with nab-paclitaxel and gemcitabine demonstrated an acceptable safety profile with no observed dose-limiting toxicities attributed to this compound itself.[1][2][12] The adverse events reported were generally consistent with those expected from the chemotherapy backbone.[1][2][12] With prolonged follow-up, no new safety signals or significant adverse events have been detected.[13]

Q4: Is the this compound peptide immunogenic?

A4: As a small cyclic peptide, this compound is generally considered to have low immunogenicity.[14] Clinical trial data has not reported significant immunogenic responses as a major adverse event.[1][2]

Troubleshooting Guide

Issue 1: Unexpected biological activity observed in non-tumorigenic cell lines in vitro.

  • Possible Cause: Your cell line may express NRP-1. NRP-1 is expressed on various cell types, not just tumor cells, and can mediate cellular uptake of CendR peptides.[6]

  • Troubleshooting Steps:

    • Confirm Target Expression: Perform qPCR or Western blot to quantify the expression levels of NRP-1, αvβ3, and αvβ5 integrins in your cell line.

    • Use a Control Peptide: Employ a control peptide where the CendR motif is scrambled or inactivated to determine if the observed effect is NRP-1 dependent.

    • Competitive Binding Assay: Perform a competitive binding assay with a known NRP-1 ligand (like VEGF-A165) to see if it blocks the effect of this compound.

Issue 2: High signal or accumulation of labeled this compound in non-tumor tissues during in vivo imaging.

  • Possible Cause: NRP-1 expression in healthy organs, particularly the lungs, kidneys, and liver, can lead to transient off-target accumulation.[7][11]

  • Troubleshooting Steps:

    • Time-Course Imaging: Conduct imaging at multiple time points. This compound is cleared rapidly from most healthy tissues (e.g., within 3 hours), while being retained longer in tumors.[10][11] Capturing later time points may show improved tumor-to-background ratios.

    • Ex Vivo Biodistribution: Perform a quantitative biodistribution study using radiolabeled this compound to accurately determine the percentage of injected dose per gram (%ID/g) in all major organs and the tumor. This will provide precise data on accumulation.

    • Blockade Study: Co-administer an excess of unlabeled this compound or a specific NRP-1 blocking agent to see if the accumulation in off-target organs is reduced, confirming NRP-1 mediated uptake.

Issue 3: Variability in therapeutic enhancement when co-administering this compound with a cytotoxic agent.

  • Possible Cause: The efficacy of this compound is dependent on the expression of both integrins (for homing) and NRP-1 (for penetration) in the tumor microenvironment.[5] Variability in the expression levels of these receptors across different tumor models or even within the same model can lead to inconsistent results.

  • Troubleshooting Steps:

    • Tumor Receptor Profiling: Before starting in vivo studies, characterize the expression levels of αvβ3, αvβ5, and NRP-1 in your tumor model using immunohistochemistry (IHC) or flow cytometry.[15]

    • Correlate Expression with Efficacy: Analyze if there is a correlation between the expression levels of these receptors and the observed therapeutic enhancement. This can help in selecting appropriate models.

    • Optimize Dosing and Timing: The pharmacokinetic profile of this compound is rapid.[11] Ensure the co-administered drug is given within the window of this compound activity. The optimal timing of administration for both agents may need to be empirically determined for your specific drug and model.

Data & Protocols

Quantitative Data

Table 1: Clinical Trial Adverse Events (Grade 3 or 4)

Summary of the most common Grade 3 or 4 adverse events from the Phase 1 clinical trial of this compound with nab-paclitaxel and gemcitabine. Note: These events were generally consistent with the chemotherapy regimen alone.[1][2]

Adverse EventPercentage of Patients (n=31)
Neutropenia55%
Anaemia26%
Leukopenia16%
Pulmonary Embolism13%
Key Experimental Protocols

Protocol 1: In Vitro Competitive Binding Assay for NRP-1

This protocol is designed to assess the specificity of this compound binding to NRP-1 on cells.

Materials:

  • NRP-1 expressing cells (e.g., PC-3 prostate cancer cells)

  • Fluorescently labeled this compound (e.g., FAM-Cend-1)

  • Unlabeled this compound (competitor)

  • VEGF-A165 (positive control competitor)

  • Binding Buffer (e.g., PBS with 1% BSA)

  • 96-well black, clear-bottom plate

  • Plate reader or flow cytometer

Procedure:

  • Seed NRP-1 expressing cells in a 96-well plate and grow to ~90% confluency.

  • Wash cells twice with cold PBS.

  • Prepare competitor solutions: Create a serial dilution of unlabeled this compound and VEGF-A165 in Binding Buffer (e.g., from 100 µM to 1 nM).

  • Prepare labeled peptide solution: Dilute FAM-Cend-1 to a fixed concentration (e.g., 100 nM) in Binding Buffer.

  • Add 50 µL of competitor solutions (or buffer for control) to the wells.

  • Add 50 µL of the FAM-Cend-1 solution to all wells.

  • Incubate the plate at 4°C for 2 hours with gentle agitation.

  • Wash cells three times with cold Binding Buffer to remove unbound peptide.

  • Add 100 µL of PBS to each well and measure fluorescence on a plate reader. Alternatively, detach cells and analyze by flow cytometry.

  • Plot the fluorescence intensity against the log of the competitor concentration to determine the IC50.

Visualizations

Signaling & Experimental Workflows

Cend1_Mechanism cluster_0 Step 1: Homing to Tumor Vasculature cluster_1 Step 2: Proteolytic Activation cluster_2 Step 3: Penetration Pathway cluster_3 Potential Off-Target Effect Cend1 This compound Peptide (Systemic Circulation) Integrin αvβ3 / αvβ5 Integrin Cend1->Integrin RGD motif binding Protease Tumor Protease Integrin->Protease CleavedCend1 Cleaved this compound (CendR motif exposed) Protease->CleavedCend1 Cleavage NRP1 Neuropilin-1 (NRP-1) CleavedCend1->NRP1 CendR binding Transport Tissue Penetration (Enhanced drug delivery) NRP1->Transport Activation HealthyNRP1 NRP-1 on Healthy Tissue OffTargetUptake Unintended Peptide Uptake HealthyNRP1->OffTargetUptake Cend1_cleaved_circ Cleaved this compound (in circulation) Cend1_cleaved_circ->HealthyNRP1 CendR binding

Caption: Mechanism of this compound action and potential off-target pathway.

Troubleshooting_Workflow start Start: High Off-Target Signal In Vivo q1 Is imaging performed >3h post-injection? start->q1 action1 Perform time-course imaging (e.g., 0.5h, 3h, 6h, 24h) q1->action1 No q2 Is off-target signal still high at later time points? q1->q2 Yes action1->q2 action2 Perform ex vivo biodistribution with radiolabeled this compound q2->action2 Yes end_ok Conclusion: Signal is transient. Use later time points for analysis. q2->end_ok No q3 Does %ID/g confirm high accumulation in specific organs? action2->q3 action3 Confirm NRP-1 expression in off-target organs via IHC/WB q3->action3 Yes end_reassess Conclusion: Signal may not be This compound specific. Re-evaluate probe conjugation and stability. q3->end_reassess No end_resolve Conclusion: Off-target effect is NRP-1 mediated and tissue-specific. Consider cryptic CendR strategies. action3->end_resolve

Caption: Troubleshooting workflow for high in vivo off-target signal.

References

Cend-1 Immunogenicity Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guidance regarding the immunogenicity of Cend-1 (also known as iRGD).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, also known as iRGD, is a nine-amino-acid cyclic tumor-penetrating peptide (CRGDKGPDC).[1] Its mechanism is a three-step process designed to enhance the delivery of co-administered anti-cancer drugs into solid tumors.[1] First, its Arginine-Glycine-Aspartic acid (RGD) motif binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells.[2][3] This binding leads to proteolytic cleavage of this compound by proteases in the tumor microenvironment.[4] The cleavage exposes a C-end Rule (CendR) motif, which then binds to Neuropilin-1 (NRP-1), activating a transport pathway that increases vascular permeability and allows co-administered drugs to penetrate deep into the tumor tissue.[1][5][6]

G cluster_2 Tumor Microenvironment (TME) Cend1 This compound Peptide (iRGD) Integrin αvβ3/β5 Integrin Cend1->Integrin 1. Binding via RGD motif CleavedCend1 Cleaved this compound (CendR motif exposed) Chemo Co-administered Chemotherapy Transport Active Transport Pathway (Transcytosis) Chemo->Transport 5. Enhanced Permeability Protease Protease Integrin->Protease 2. Triggers Cleavage Protease->Cend1 Protease->CleavedCend1 NRP1 Neuropilin-1 (NRP-1) CleavedCend1->NRP1 3. Binding via CendR motif NRP1->Transport 4. Activation TumorCell Tumor Cell Transport->TumorCell 6. Drug Penetration

Caption: The dual-targeting mechanism of action for the this compound peptide.

Q2: Is this compound immunogenic?

A2: Peptides are generally considered to have low immunogenicity.[4][7] However, the RGD motif itself has been shown in some contexts to enhance the immunogenicity of other peptide antigens.[8] Studies involving cyclic RGD peptides coupled to nanocarriers like liposomes have reported immunogenic responses, including anaphylaxis in animal models upon repeated intravenous injection.[9][10] While Phase 1 clinical trials of this compound with chemotherapy reported an acceptable safety profile without new significant toxicities, monitoring for potential immunogenicity, such as the formation of anti-drug antibodies (ADAs), is a standard part of biologic drug development.[11][12][13]

Q3: What are the potential consequences of an immune response to this compound?

A3: An immune response to a peptide therapeutic can lead to the formation of ADAs. These ADAs can have several consequences, including:

  • Neutralization: Antibodies may bind to this compound and inhibit its function, reducing the efficacy of the combination therapy.

  • Altered Pharmacokinetics (PK): ADA binding can accelerate the clearance of this compound from the body, reducing its exposure and effectiveness.

  • Adverse Events: In some cases, an immune response can lead to hypersensitivity reactions or other immune-related adverse events.[14]

Q4: What factors can influence the immunogenicity of peptide drugs?

A4: Several product-related factors can influence immunogenicity. These include the peptide's amino acid sequence (specifically, its difference from self-proteins), the presence of impurities or aggregates introduced during manufacturing, and the formulation, including excipients.[15][16] The patient's immune status and the route of administration can also play a significant role.[9][10]

Section 2: Troubleshooting Guide

This guide addresses potential immunogenicity-related issues that may arise during preclinical or clinical research involving this compound.

Q5: We've detected Anti-Cend-1 Antibodies (ADAs) in our preclinical model. What is the next step?

A5: The detection of ADAs is the first step in a comprehensive immunogenicity assessment. The recommended workflow is as follows:

  • Confirmation: Ensure the initial result is not a false positive by performing a confirmatory assay, which involves spiking the sample with excess this compound to see if the signal is competitively inhibited.

  • Titer Determination: Quantify the magnitude of the immune response by performing a titration of the ADA-positive samples.

  • Neutralizing Antibody (NAb) Assay: Determine if the detected ADAs are functional—that is, if they can neutralize the biological activity of this compound. This is a critical step for understanding the clinical relevance of the ADA response.

  • Characterization: Further characterize the response by identifying the ADA isotypes (e.g., IgG, IgM).

G cluster_workflow Immunogenicity Assessment Workflow Observe Observe Potential Immune Response (e.g., Anaphylaxis, Altered PK) Screen Screen for ADAs (e.g., Bridging ELISA) Observe->Screen Confirm Confirmatory Assay (Competitive Inhibition) Screen->Confirm IsPositive ADA Positive? Confirm->IsPositive Titer Determine Titer IsPositive->Titer Yes Negative ADA Negative IsPositive->Negative No NAb Neutralizing Antibody (NAb) Assay Titer->NAb Characterize Isotype Characterization (IgG, IgM, etc.) NAb->Characterize Risk Assess Clinical Impact (Safety & Efficacy) Characterize->Risk

Caption: A logical workflow for investigating a potential immunogenic response.

Q6: Our in vitro cell-based assay shows unexpected T-cell activation. How should we interpret this?

A6: Unexpected T-cell activation in an assay using peripheral blood mononuclear cells (PBMCs) suggests that this compound or a component in its formulation may contain T-cell epitopes. It is important to discriminate between inflammatory T-effector (Teff) responses and potential T-regulatory (Treg) responses.[17]

  • Action: Follow up with cytokine profiling to characterize the nature of the T-cell response (e.g., pro-inflammatory cytokines like IFN-γ, TNF-α, IL-2 vs. regulatory cytokines like IL-10). Consider using in silico algorithms to predict potential T-cell epitopes within the this compound sequence for further investigation.[16][17]

Q7: Can we reduce the immunogenicity of this compound in our experimental models?

A7: Yes, several strategies have been explored for RGD-containing peptides in preclinical settings, which may be applicable:

  • Peptide Modification: One study found that enlarging the peptide ring of a cyclic RGD peptide by adding a serine-glycine-serine sequence reduced the incidence of anaphylaxis in mice.[9][10]

  • Formulation/Delivery: The choice of drug carrier can influence immunogenicity. For instance, using micelles or red blood cell (RBC) membrane-based delivery systems avoided anaphylaxis that was observed with liposomal formulations in one study.[9][10]

  • Route of Administration: Altering the immunization route (e.g., subcutaneous vs. intravenous) has been shown to impact the resulting immune response in animal models.[9][10]

Section 3: Key Experimental Protocols

Protocol 1: Anti-Cend-1 Antibody (ADA) Screening by Bridging ELISA

This protocol outlines a common method for detecting antibodies that can bind to this compound in serum or plasma samples.

Objective: To screen for the presence of anti-Cend-1 antibodies.

Materials:

  • This compound peptide

  • Biotin-NHS and Sulfo-tag-NHS (or similar conjugation reagents)

  • Streptavidin-coated microplates

  • Assay buffer (e.g., PBS with 0.5% BSA, 0.05% Tween-20)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Positive Control (PC): Affinity-purified polyclonal anti-Cend-1 antibody

  • Negative Control (NC): Pooled normal serum/plasma

  • Samples: Test serum/plasma

  • Stop solution and substrate (if using HRP-based detection)

  • Plate reader

Methodology:

  • Reagent Preparation:

    • Conjugate this compound with Biotin to create Biotin-Cend-1.

    • Conjugate this compound with a detection label (e.g., Sulfo-tag, HRP) to create Labeled-Cend-1.

    • Determine optimal concentrations of conjugated reagents through checkerboard titration.

  • Assay Procedure:

    • Coat a streptavidin plate with Biotin-Cend-1 and incubate.

    • Wash the plate to remove unbound Biotin-Cend-1.

    • Block the plate with an appropriate blocking buffer.

    • Add samples (diluted in assay buffer), positive controls, and negative controls to the wells. Incubate to allow ADAs to bind to the captured Biotin-Cend-1.

    • Wash the plate thoroughly.

    • Add Labeled-Cend-1 to each well. If ADAs are present, they will "bridge" the Biotin-Cend-1 and the Labeled-Cend-1. Incubate.

    • Wash the plate thoroughly to remove unbound Labeled-Cend-1.

    • Add detection substrate and measure the signal (e.g., luminescence, absorbance) using a plate reader.

  • Data Analysis:

    • Calculate a floating cut point from the negative control samples (e.g., mean signal of NC + 1.645 * standard deviation of NC).

    • Samples with a signal above the cut point are considered screen-positive.

G cluster_elisa ADA Bridging ELISA Workflow Coat 1. Coat Plate with Biotin-Cend-1 Wash1 Wash Coat->Wash1 Block 2. Block Plate Wash1->Block AddSample 3. Add Sample/Controls (Potential ADA binds) Block->AddSample Wash2 Wash AddSample->Wash2 AddDetect 4. Add Labeled-Cend-1 (Bridges to ADA) Wash2->AddDetect Wash3 Wash AddDetect->Wash3 Read 5. Add Substrate & Read Signal Wash3->Read

Caption: Workflow for a standard anti-drug antibody (ADA) bridging ELISA.
Protocol 2: In Vitro T-Cell Proliferation Assay

Objective: To assess if this compound induces T-cell proliferation, a hallmark of an adaptive immune response.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from multiple healthy donors (representing diverse HLA types)

  • This compound peptide

  • Positive Control: Phytohaemagglutinin (PHA) or Tetanus Toxoid

  • Negative Control: Vehicle/formulation buffer

  • Culture medium (e.g., RPMI-1640 with 10% human serum)

  • Cell proliferation reagent (e.g., BrdU, ³H-thymidine, or CFSE dye)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Detection instrument (plate reader for BrdU, scintillation counter for ³H-thymidine, or flow cytometer for CFSE)

Methodology:

  • PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Plating: Plate PBMCs in a 96-well plate at a density of ~2 x 10⁵ cells/well.

  • Stimulation:

    • Add this compound at various concentrations to the test wells.

    • Add the positive control and negative control to their respective wells.

    • Incubate the plate for 5-7 days to allow for antigen processing, presentation, and T-cell proliferation.

  • Proliferation Measurement:

    • For BrdU/³H-thymidine: Add the labeling reagent during the final 18-24 hours of incubation. After incubation, harvest the cells and measure the incorporation of the label, which is proportional to cell division.

    • For CFSE: Label cells with CFSE dye before plating. After the incubation period, analyze cells by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.

  • Data Analysis:

    • Calculate the Stimulation Index (SI) for each condition: SI = (Mean response of test condition) / (Mean response of negative control).

    • An SI value ≥ 2 is typically considered a positive proliferative response, though this threshold should be validated for each specific assay.

Section 4: Data Presentation & Interpretation

Quantitative data from immunogenicity assays should be clearly structured.

Table 1: Summary of Key Immunogenicity Assay Readouts

Assay Type Primary Readout Interpretation of a Positive Result Potential Impact
ADA Screening ELISA Signal-to-Noise Ratio Presence of binding anti-Cend-1 antibodies. Potential for altered PK/efficacy; requires confirmation.
ADA Titer Assay Titer Value (Last dilution above cut point) Magnitude of the humoral immune response. Higher titers may correlate with greater clinical impact.
Neutralizing Ab (NAb) Assay % Inhibition of this compound Activity ADAs are present that can block this compound's biological function. High risk of reduced or completely abrogated efficacy.
T-Cell Proliferation Assay Stimulation Index (SI) This compound contains T-cell epitopes that can activate T-cells. Indicates potential for a memory T-cell response and sustained ADA production.

| Cytokine Release Assay | Concentration of Cytokines (e.g., IFN-γ, TNF-α, IL-6) | this compound stimulates immune cells to release specific cytokines. | Characterizes the nature of the immune response (e.g., pro-inflammatory). |

Table 2: Troubleshooting Common Issues in Immunogenicity Assays

Issue Observed Potential Cause(s) Recommended Solution(s)
High background in ELISA - Insufficient blocking- Non-specific binding of reagents- Inadequate washing - Optimize blocking buffer and incubation time.- Increase detergent concentration (e.g., Tween-20) in wash/assay buffers.- Increase number of wash steps.
Low positive control signal - Poor reagent conjugation- Steric hindrance from label- Degraded positive control antibody - Validate conjugation efficiency.- Use a longer spacer arm for conjugation labels.[18]- Test a new aliquot of the positive control; consider generating a new polyclonal antibody.[18]
High variability in cell assays - Donor-to-donor variability- Inconsistent cell viability/counts - Use a large panel of donors to see population trends.- Ensure consistent cell handling and perform viability checks (e.g., Trypan Blue) before plating.

| Screen-positive samples do not confirm | - Matrix interference- Transient, non-specific binding | - Investigate and mitigate matrix effects (e.g., acid dissociation).- Re-evaluate the screening assay cut point for appropriate stringency. |

References

Improving Cend-1 penetration in dense tumors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving Cend-1 penetration in dense tumors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as iRGD, is a cyclic tumor-penetrating peptide designed to enhance the delivery of co-administered anti-cancer agents into solid tumors.[1][2] Its mechanism is a three-step process:

  • Homing: The RGD (Arginine-Glycine-Aspartic acid) motif in this compound targets and binds to αv integrins (like αvβ3 and αvβ5), which are often overexpressed on tumor endothelial cells.[2][3][4]

  • Activation: Once bound, tumor-associated proteases cleave the this compound peptide. This cleavage exposes a C-terminal R/KXXR/K motif, known as the C-end Rule (CendR) motif.[3]

  • Penetration: The newly exposed CendR motif binds to Neuropilin-1 (NRP-1), a receptor present on tumor and endothelial cells.[3][5] This binding activates a bulk transport pathway, temporarily turning the tumor microenvironment into a conduit for the extravasation and deep penetration of this compound and any co-administered therapeutic agents.[1][6]

Q2: How does the this compound pathway differ from standard passive accumulation of drugs (like the EPR effect)?

A2: The Enhanced Permeability and Retention (EPR) effect relies on passive accumulation of nanoparticles or large molecules through leaky tumor vasculature and poor lymphatic drainage. This compound, however, activates an active transport system. This leads to more efficient and deeper penetration into the tumor parenchyma, beyond the perivascular space, overcoming some of the limitations of passive targeting.[1][3]

Q3: Is this compound activity tumor-specific?

A3: The activity of this compound is highly tumor-specific. This specificity is driven by the overexpression of its primary receptors, αv integrins and NRP-1, in the tumor microenvironment, whereas healthy tissues show limited expression.[1][2] This targeted activation helps spare healthy tissues from the enhanced drug accumulation, potentially reducing side effects.[2][7]

Q4: What is the duration of the tumor penetration effect after a single this compound administration?

A4: Preclinical studies in mouse models have shown that despite a relatively short plasma half-life (approx. 25 minutes in mice, 2 hours in patients), this compound is retained in tumors for several hours.[1] The tumor penetration activity was found to remain elevated for at least 24 hours after a single dose, suggesting that it can elicit long-lasting improvements in the pharmacokinetics of co-administered drugs.[1]

This compound Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key pathways and processes involved in this compound experimentation.

Cend1_Signaling_Pathway cluster_blood_vessel Tumor Blood Vessel cluster_tumor_extracellular Tumor Microenvironment cluster_transport Cellular Transport Cend1_circ This compound (Cyclic Peptide) Integrin αv Integrin Cend1_circ->Integrin 1. Homing (RGD motif) Protease Tumor Protease Integrin->Protease 2. Cleavage CendR_frag CendR Fragment (Linear) Protease->CendR_frag NRP1 Neuropilin-1 (NRP-1) CendR_frag->NRP1 3. Binding Transport Active Bulk Transport Pathway (Vesicular Transport) NRP1->Transport 4. Activation Penetration Enhanced Tumor Penetration Transport->Penetration Drug Co-administered Drug Drug->Transport Swept Along Cend1_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis A1 Establish Dense Tumor Model (e.g., PDAC xenograft) B1 Administer Control: Tracer/Drug Alone A1->B1 B2 Administer Treatment: This compound + Tracer/Drug A1->B2 A2 Prepare this compound and Fluorescent Tracer/Drug A2->B1 A2->B2 C1 Collect Tumors at Pre-defined Timepoint B1->C1 B2->C1 C2 Cryosection or Fix Tumors C1->C2 C3 Fluorescence Microscopy C2->C3 D Quantify Penetration Depth and Signal Intensity C3->D Troubleshooting_Flowchart Start Problem: Low/No Penetration Enhancement CheckReceptors 1. Verify Receptor Expression: Is NRP-1 and αv integrin expression high in your tumor model? Start->CheckReceptors CheckTME 2. Assess Tumor Microenvironment: Is the tumor known for high IFP or dense ECM (e.g., PDAC models)? CheckReceptors->CheckTME Expression is High Sol_Receptors Solution: Select a different tumor model known to have high NRP-1 expression. CheckReceptors->Sol_Receptors Expression is Low/Unknown CheckProtocol 3. Review Dosing & Timing: Was this compound administered shortly before or with the payload drug? CheckTME->CheckProtocol TME is Permissive Sol_TME Solution: Consider co-treatment with agents to remodel the TME (e.g., Losartan for IFP, Hyaluronidase for ECM). CheckTME->Sol_TME TME is Dense/High IFP Sol_Protocol Solution: Optimize the dosing schedule. Administer this compound 15-60 minutes prior to the therapeutic agent. CheckProtocol->Sol_Protocol Timing is Off Other If issues persist, verify This compound peptide integrity and formulation. CheckProtocol->Other Protocol is Correct

References

Challenges in clinical translation of Cend-1 therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cend-1 Therapy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the clinical translation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as certepetide or iRGD, is a cyclic tumor-penetrating peptide designed to enhance the delivery of co-administered anticancer drugs into solid tumors.[1][2][3] Its mechanism is a three-step process:

  • Tumor Homing: The Arginylglycylaspartic acid (RGD) motif on this compound binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[4][5]

  • Proteolytic Cleavage: Upon binding to integrins, this compound is cleaved by proteases present in the tumor microenvironment. This cleavage exposes a cryptic C-terminal motif called the C-end Rule (CendR).[4][5][6]

  • Activation of Penetration Pathway: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells, which activates a transport pathway that facilitates the penetration of this compound and co-administered therapies deep into the tumor tissue.[4][7][8]

Q2: Which tumor types are most likely to respond to this compound co-therapy?

A2: this compound efficacy is dependent on the expression of its targets. Therefore, tumors that highly express αv integrins (αvβ3, αvβ5) and neuropilin-1 (NRP-1) are the most promising candidates.[5][9] NRP-1 expression has been observed in numerous cancer types, including pancreatic, lung, prostate, breast, colon, and glioblastomas, where its overexpression often correlates with poor prognosis.[10][11][12] A phase I clinical trial has shown encouraging activity in metastatic pancreatic ductal adenocarcinoma (PDAC).[1] Researchers should verify the expression of these receptors in their models of interest.

Q3: Is this compound administered as a conjugate with a chemotherapy agent or co-administered?

A3: this compound has been shown to be effective when either chemically conjugated to a therapeutic agent or, more commonly in recent clinical trials, simply co-administered with standard chemotherapy drugs.[6][7][9] The ongoing clinical trials for pancreatic cancer involve the co-administration of this compound with gemcitabine and nab-paclitaxel.[1][13] This co-administration approach enhances the tumor penetration of these existing drugs.[14]

Q4: What is the safety and toxicity profile of this compound?

A4: In a phase 1 clinical study involving patients with metastatic pancreatic cancer, this compound in combination with nab-paclitaxel and gemcitabine demonstrated an acceptable safety profile with no observed dose-limiting toxicities.[1] The adverse events reported were generally consistent with those expected from the chemotherapy regimen alone.[1][15] The most common grade 3 or 4 events included neutropenia, anaemia, and leukopenia.[1] Preclinical studies also suggest low toxicity to normal cells.[7][16]

Q5: What are the main challenges in the clinical translation of this compound therapy?

A5: The primary challenges include:

  • Biomarker Identification: Success in clinical trials may depend on patient selection based on the expression levels of αv integrins and NRP-1 in their tumors.[7]

  • Manufacturing and Scalability: Like many peptide-based therapies, ensuring large-scale, cost-effective production while maintaining purity and stability can be a hurdle.[16]

  • Pharmacokinetics: this compound has a relatively short plasma half-life (around 2 hours in humans), although its tumor penetration effect has been shown to last for at least 24 hours in preclinical models.[14] Understanding and optimizing the dosing schedule in relation to co-administered drugs is crucial.

  • Drug Resistance: The dense stroma in some tumors, like pancreatic cancer, can create a physical barrier that impedes drug delivery, a problem this compound is designed to overcome.[8] The effectiveness of this compound can be limited if the tumor microenvironment lacks the specific proteases needed for its activation.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during preclinical experiments with this compound.

Issue 1: Poor or No Enhancement of Drug Penetration in In Vivo Tumor Models

Possible Cause Troubleshooting Step
Low Target Expression Confirm the expression of αv integrins and NRP-1 in your specific tumor model (cell line and/or animal model) using techniques like immunohistochemistry (IHC), western blot, or flow cytometry.[10][12]
Incorrect Dosing/Timing Optimize the dose and the timing of this compound administration relative to the therapeutic agent. Although the tumor penetration effect is sustained, the initial pharmacokinetics are rapid.[14] Experiment with administering this compound shortly before the chemotherapy agent.
Lack of Activating Proteases The tumor microenvironment may lack the specific proteases required to cleave this compound and expose the CendR motif.[4] Assess the proteolytic activity in your tumor model or select a model known to have a suitable microenvironment.
Model-Specific Barriers The tumor model may have unique physiological barriers (e.g., extreme stromal density) that even this compound cannot sufficiently overcome.[8] Consider using orthotopic models which may better replicate the human tumor microenvironment.

Issue 2: High Variability in Experimental Results

Possible Cause Troubleshooting Step
Inconsistent Peptide Quality Ensure the this compound peptide is of high purity and has been stored correctly to prevent degradation. Use a consistent, verified source for the peptide.[2]
Tumor Heterogeneity Expression of αv integrins and NRP-1 can be heterogeneous within a tumor.[11] When analyzing results, perform IHC on multiple tumor sections to assess target distribution and correlate it with drug penetration patterns.
Animal Model Variability Ensure consistency in animal age, weight, and tumor implantation site. Monitor tumor growth closely and randomize animals into treatment groups only after tumors reach a consistent size.

Issue 3: Observed Toxicity in Animal Models

| Possible Cause | Troubleshooting Step | | Peptide Immunogenicity | Although generally considered to have low toxicity, repeated administration may induce an immune response.[16] Monitor for signs of systemic inflammation. | | Dose of Co-administered Drug | this compound enhances the uptake of co-administered drugs into the tumor.[14] If the dose of the chemotherapy agent is too high, this enhanced uptake could lead to increased localized toxicity. Consider a dose de-escalation of the co-administered drug while monitoring efficacy. | | Off-Target Binding | While this compound is designed to be tumor-specific due to the expression patterns of its targets, some healthy tissues might express low levels of αv integrins or NRP-1.[8] Perform biodistribution studies with labeled this compound to assess accumulation in major organs.[14][17] |

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Phase 1 Clinical Trial Results (this compound with Gemcitabine/Nab-Paclitaxel in Metastatic PDAC)

MetricResultCitation(s)
Objective Response Rate (ORR) 59% (in 29 patients)[1][3]
Disease Control Rate (DCR) 93%[18]
Median Progression-Free Survival (PFS) 8.8 - 9.7 months[15][19]
Median Overall Survival (OS) 13.2 months[1][15]
Common Grade 3/4 Adverse Events Neutropenia (55%), Anaemia (26%), Leukopenia (16%)[1]

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesCitation(s)
Plasma Half-life (T½) ~25 minutesMouse[14]
Plasma Half-life (T½) 1.6 - 1.8 hoursHuman[14]
Clearance (CL) 106.8 - 266.5 mL/h/kgHuman[14]
Volume of Distribution (Vz) 220.9 - 277.4 mL/kgHuman[14]
Duration of Action (Tumor Penetration) At least 24 hoursMouse[14]

Key Experimental Protocols

Protocol 1: In Vivo Tumor Penetration Assay

  • Model: Establish tumors in immunocompromised mice (e.g., using xenografts of human cancer cell lines known to express αv integrins and NRP-1).

  • Groups:

    • Control (Vehicle + Fluorescent Tracer)

    • This compound (this compound + Fluorescent Tracer)

  • Procedure:

    • Administer this compound (e.g., via intravenous injection).

    • After a predetermined interval (e.g., 15-30 minutes), administer a fluorescent tracer molecule (e.g., dextran-FITC or a fluorescently labeled chemotherapy drug).

    • After a set circulation time (e.g., 1-4 hours), euthanize the animals and perfuse with saline to clear blood vessels.

  • Analysis:

    • Excise tumors and major organs.

    • Cryosection the tumors and perform fluorescence microscopy.

    • Quantify the fluorescence intensity and measure the distance of the tracer from the nearest blood vessel to assess the depth of penetration. Compare the this compound group to the control group.

Protocol 2: Biodistribution Study

  • Labeling: Synthesize radiolabeled (e.g., ³H) or fluorescently labeled (e.g., IR780) this compound.[14][17]

  • Model: Use tumor-bearing mice as described above.

  • Procedure:

    • Inject the labeled this compound intravenously into the mice.

    • At various time points (e.g., 2, 8, 24, 48 hours), euthanize cohorts of animals.[17]

  • Analysis:

    • For fluorescent labels, use an in vivo imaging system (IVIS) to visualize whole-body distribution at each time point before sacrificing the animals.[17][20]

    • Excise the tumor and major organs (liver, kidneys, spleen, lungs, heart, brain).

    • For radiolabels, measure radioactivity in each tissue using a scintillation counter. For fluorescent labels, measure fluorescence using an imaging system.[17]

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ to quantify distribution and tumor-specific accumulation.

Visualizations

Cend1_Mechanism cluster_blood Blood Vessel cluster_tumor Tumor Microenvironment Cend1 This compound (iRGD) Integrin αv Integrin Cend1->Integrin 1. Homing Cend1_Cleaved Cleaved this compound (CendR exposed) Cend1->Cend1_Cleaved 2. Cleavage Drug Co-administered Drug TumorCell Tumor Cell Drug->TumorCell Enhanced Uptake Protease Tumor Protease Integrin->Protease Conformational change activates cleavage NRP1 Neuropilin-1 (NRP-1) Cend1_Cleaved->NRP1 3. Binding Transport Active Transport Pathway NRP1->Transport Activates Transport->TumorCell Internalization

Caption: The three-step mechanism of action for this compound therapy.

Troubleshooting_Workflow Start Start: Poor Drug Penetration Observed CheckTargets 1. Verify Target Expression (αv Integrin, NRP-1) in Tumor Model Start->CheckTargets TargetsOK Expression Sufficient? CheckTargets->TargetsOK OptimizeDose 2. Optimize Dosing Regimen (Dose, Timing) TargetsOK->OptimizeDose Yes SelectNewModel Select Model with High Target Expression TargetsOK->SelectNewModel No DoseOK Improvement Seen? OptimizeDose->DoseOK CheckProtease 3. Assess Protease Activity in Tumor Microenvironment DoseOK->CheckProtease No Success Problem Resolved DoseOK->Success Yes ProteaseOK Activity Present? CheckProtease->ProteaseOK ReconsiderModel Re-evaluate or Change Experimental Model ProteaseOK->ReconsiderModel No ProteaseOK->Success Yes, with new insights SelectNewModel->ReconsiderModel

Caption: Workflow for troubleshooting poor drug penetration in preclinical models.

Clinical_Translation_Factors cluster_preclinical Preclinical Efficacy & Safety cluster_clinical Clinical Trial Design cluster_cmc Chemistry, Manufacturing, & Controls (CMC) center_node Successful Clinical Translation of this compound Efficacy Demonstrated Efficacy in Relevant Models Efficacy->center_node Safety Favorable Preclinical Toxicity Profile Safety->center_node PKPD Optimized PK/PD Relationship PKPD->center_node Biomarkers Patient Selection (Integrin/NRP-1 Status) Biomarkers->center_node Endpoints Clear Efficacy Endpoints Endpoints->center_node Combo Rational Combination Strategy Combo->center_node Manufacture Scalable & Cost-Effective Manufacturing Manufacture->center_node Stability Peptide Stability & Formulation Stability->center_node

Caption: Key interdependent factors for the clinical translation of this compound.

References

Technical Support Center: Cend-1 Degradation Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the proteolytic degradation of Cend-1 during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as iRGD or Certepetide, is a cyclic nine-amino-acid peptide (CRGDKGPDC) designed to enhance the penetration of anti-cancer drugs into solid tumors.[1][2] Its mechanism is a three-step process:

  • The Arginine-Glycine-Aspartic acid (RGD) motif in this compound binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells.

  • Upon binding, this compound is proteolytically cleaved by proteases present in the tumor microenvironment.

  • This cleavage exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif (RGDK). This newly exposed motif then binds to neuropilin-1 (NRP-1), triggering a cellular transport pathway that increases the permeability of the tumor vasculature and tissue, allowing co-administered drugs to penetrate the tumor more effectively.[1][3]

Q2: Why is proteolytic degradation a concern for this compound experiments?

A2: While proteolytic cleavage is essential for this compound's therapeutic activity, premature or non-specific degradation can be problematic. Unintended cleavage at sites other than the activating site can inactivate the peptide before it reaches the tumor target. This can lead to reduced efficacy and variability in experimental results.

Q3: What are the common causes of this compound degradation in an experimental setting?

A3: this compound degradation can be caused by several factors:

  • Proteases in biological samples: Serum, plasma, and cell culture media contain various proteases that can degrade this compound.

  • Improper storage: Incorrect storage temperatures and repeated freeze-thaw cycles can lead to peptide degradation.

  • Suboptimal buffer conditions: pH and buffer composition can influence the activity of proteases and the stability of the peptide.

  • Contamination: Microbial contamination can introduce exogenous proteases.

Q4: Which proteases are likely to cleave this compound in the tumor microenvironment?

A4: The tumor microenvironment is rich in various proteases that can potentially cleave this compound. Key protease families include:

  • Matrix Metalloproteinases (MMPs): MMP-2 and MMP-9 are frequently upregulated in tumors and are known to cleave extracellular matrix proteins. Their involvement in cleaving MMP-sensitive sequences makes them potential candidates for this compound activation.[4][5]

  • Urokinase-type Plasminogen Activator (uPA): uPA is a serine protease that is often overexpressed in cancer and plays a role in tumor invasion and metastasis. It is a strong candidate for the proteolytic activation of this compound.[6][7]

  • Cathepsins: These are lysosomal proteases that can be secreted into the tumor microenvironment and are active in the acidic conditions often found in tumors.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or inconsistent this compound activity in in vitro assays. Premature degradation of this compound by proteases in serum-containing media.1. Perform initial experiments in serum-free media to establish a baseline. 2. If serum is required, heat-inactivate it (56°C for 30 minutes) to reduce the activity of complement and some proteases. 3. Add a broad-spectrum protease inhibitor cocktail to the cell culture medium. Note: Ensure the inhibitors do not interfere with the intended biological activity being measured.
Incorrect storage of this compound stock solutions.1. Store lyophilized this compound at -20°C or -80°C. 2. Reconstitute this compound in a sterile, appropriate solvent (e.g., sterile water or a buffer recommended by the supplier). 3. Aliquot the reconstituted stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
High variability in in vivo experiments. Rapid degradation of this compound in plasma.1. Optimize the dosing regimen. The plasma half-life of this compound is approximately 2 hours in humans and shorter in rodents.[10][11] 2. Consider co-administration with a general protease inhibitor if experimentally feasible and if it doesn't interfere with the intended activation. Caution is advised as this could potentially reduce this compound efficacy.
Unexpected cleavage fragments observed in mass spectrometry analysis. Non-specific cleavage by contaminating proteases or inherent instability at certain peptide bonds.1. Ensure all buffers and reagents are sterile and protease-free. 2. Analyze the this compound sequence for potential cleavage sites by common proteases and compare with observed fragments. 3. Consider synthesizing this compound with modifications to block non-specific cleavage sites, such as D-amino acid substitutions or cyclization strategies beyond the existing disulfide bridge.

Data Presentation

Table 1: Summary of this compound Pharmacokinetic Parameters

SpeciesDoseCmax (ng/mL)T½ (hours)Clearance (mL/h/kg)Volume of Distribution (mL/kg)
Human1.6 mg/kg~1,500~1.6 - 1.8~107 - 267~221 - 277
Human3.2 mg/kg~3,000~1.6 - 1.8~107 - 267~221 - 277
Mouse5 mg/kg~4,000~0.4--
Rat2 mg/kg~2,000~0.5--
Dog0.5 mg/kg~500~0.7--
Monkey2 mg/kg~2,000~0.9--

Data compiled from publicly available pharmacokinetic studies.[10][11] Values are approximate and may vary depending on the specific study conditions.

Experimental Protocols

Protocol: In Vitro Stability Assay of this compound in Human Plasma

This protocol provides a general framework for assessing the stability of this compound in human plasma.

Materials:

  • This compound peptide

  • Human plasma (from a reputable commercial source, collected with an anticoagulant such as EDTA or citrate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protease inhibitor cocktail (optional, for control experiments)

  • Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., sterile water).

  • Reaction Setup:

    • Thaw human plasma on ice.

    • In a microcentrifuge tube, add 90 µL of human plasma.

    • Spike with 10 µL of the 1 mg/mL this compound stock solution to achieve a final concentration of 100 µg/mL.

    • As a control, prepare a similar sample in PBS instead of plasma.

    • (Optional) Prepare a plasma sample with a protease inhibitor cocktail to assess the extent of enzymatic degradation.

  • Incubation: Incubate the samples at 37°C.

  • Time-Point Sampling: Collect aliquots (e.g., 10 µL) at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching: Immediately quench the reaction by adding the 10 µL aliquot to 90 µL of ice-cold ACN with 0.1% TFA.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate plasma proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of intact this compound remaining at each time point.

    • Monitor for the appearance of degradation products.

  • Data Analysis:

    • Plot the percentage of intact this compound remaining versus time to determine the degradation rate and half-life of this compound in plasma.

Visualizations

Cend1_Signaling_Pathway cluster_extracellular Tumor Microenvironment cluster_intracellular Tumor Cell / Endothelial Cell Cend1 This compound (inactive) Integrin αv Integrin Cend1->Integrin 1. Binding CendR CendR Fragment (active) Proteases Tumor-Associated Proteases (e.g., uPA, MMPs) Integrin->Proteases 2. Recruitment Proteases->Cend1 3. Cleavage NRP1 Neuropilin-1 CendR->NRP1 4. Binding Drug_Penetration Enhanced Drug Penetration NRP1->Drug_Penetration 5. Internalization Pathway Activation

Caption: this compound signaling pathway for enhanced drug delivery.

Experimental_Workflow start Start prep Prepare this compound Stock and Plasma Samples start->prep incubate Incubate at 37°C prep->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench with ACN/TFA sampling->quench process Centrifuge and Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze data Data Analysis: Degradation Rate & Half-life analyze->data end End data->end

Caption: Workflow for this compound in vitro plasma stability assay.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Inconsistent this compound Activity degradation Peptide Degradation issue->degradation storage Improper Storage issue->storage assay_cond Assay Conditions issue->assay_cond inhibitors Use Protease Inhibitors degradation->inhibitors serum_free Use Serum-Free Media degradation->serum_free aliquot Aliquot and Store at -80°C storage->aliquot optimize_buffer Optimize Buffer pH assay_cond->optimize_buffer

Caption: Troubleshooting logic for inconsistent this compound activity.

References

Technical Support Center: Optimizing Cend-1 Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cend-1 drug conjugate development. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of linker chemistry optimization.

Understanding the this compound Pathway

This compound is a C-end Rule (CendR) peptide that selectively binds to Neuropilin-1 (NRP-1), a receptor often overexpressed in tumor cells.[1][2][3] This binding event triggers a unique endocytosis pathway, making this compound an effective targeting moiety for delivering cytotoxic payloads directly to cancer cells.[4] The linker connecting the this compound peptide to the drug is a critical component that dictates the conjugate's stability in circulation, its drug-release mechanism, and its overall therapeutic efficacy.[5][6][7]

G cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor Tumor Microenvironment / Cell PDC_circ This compound Drug Conjugate (Stable Linker Required) NRP1 Neuropilin-1 (NRP-1) Receptor PDC_circ->NRP1 1. Binding Endosome Endosome (Acidic pH) NRP1->Endosome 2. Internalization Lysosome Lysosome (Enzymes, e.g., Cathepsin B) Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Linker Cleavage & Drug Release Death Tumor Cell Apoptosis Drug->Death 5. Cytotoxicity

This compound drug conjugate mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What are the main types of linkers used for peptide-drug conjugates (PDCs)?

There are two primary categories of linkers: cleavable and non-cleavable.[5][8]

  • Cleavable Linkers: These are designed to release the drug payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[9] Common types include:

    • Enzyme-Cleavable Linkers: Contain peptide sequences (e.g., Val-Cit, Val-Ala, GGFG) that are substrates for enzymes like Cathepsin B, which are abundant in lysosomes.[8][10][]

    • pH-Sensitive Linkers: Employ acid-labile bonds like hydrazones, which break in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[5][12]

    • Reducible (Disulfide) Linkers: These are cleaved in the highly reductive intracellular environment, which has a much higher glutathione concentration than the bloodstream.[5]

  • Non-Cleavable Linkers: These form a stable bond (e.g., thioether) between the peptide and the drug.[8] The drug is released only after the complete proteolytic degradation of the peptide backbone within the lysosome.[12] This results in the release of the drug with the linker and a residual amino acid attached.

Q2: How do I choose between a cleavable and non-cleavable linker for my this compound conjugate?

The choice depends on your drug's mechanism of action and desired therapeutic strategy.[13]

  • Choose a cleavable linker if:

    • Your payload must be released in its unmodified, native form to be active.

    • You want to leverage the "bystander effect," where the released, membrane-permeable drug can diffuse out of the target cell and kill neighboring cancer cells.[12] This is particularly useful in tumors with heterogeneous receptor expression.

    • The this compound internalization pathway leads to compartments with specific triggers (e.g., high enzyme concentration in lysosomes).

  • Choose a non-cleavable linker if:

    • The payload remains active with an amino acid and linker fragment attached.

    • You require maximum stability in circulation and want to minimize the risk of off-target toxicity from premature drug release.[12][14]

    • The bystander effect is not desired or could lead to toxicity in surrounding healthy tissue.

Q3: How does the linker affect the overall properties of the this compound PDC, such as solubility and aggregation?

The linker's physicochemical properties significantly impact the conjugate's behavior.[7] Highly hydrophobic linkers and payloads can induce aggregation, especially at higher drug-to-peptide ratios (DPRs).[7][15] This can lead to poor solubility, manufacturing challenges, and increased clearance in vivo.[16]

To mitigate this, hydrophilic linkers or spacers, such as polyethylene glycol (PEG), can be incorporated.[12][17] For example, a Val-Ala linker is more hydrophilic than a Val-Cit linker and may allow for higher drug loading without causing aggregation.[][14]

Troubleshooting Guides

This section addresses common issues encountered during the development of this compound drug conjugates.

G Problem Observed Problem: Low Drug-to-Peptide Ratio (DPR) Cause1 Potential Cause 1: Reagent Quality / Buffer Problem->Cause1 Cause2 Potential Cause 2: Reaction Conditions Problem->Cause2 Cause3 Potential Cause 3: Peptide Structure Problem->Cause3 Sol1a Solution: - Verify peptide purity (>95%) - Check linker-drug activity Cause1->Sol1a Purity? Sol1b Solution: - Buffer exchange to remove interfering substances (Tris, Glycine) Cause1->Sol1b Buffer? Sol2 Solution: - Optimize pH, temperature, time - Increase molar excess of linker-drug Cause2->Sol2 Sol3 Solution: - For thiol conjugation, add mild reducing agent (TCEP) - Check accessibility of conjugation site Cause3->Sol3

Troubleshooting workflow for low conjugation efficiency.

Issue 1: Low Drug-to-Peptide Ratio (DPR) or Poor Conjugation Yield

  • Question: My conjugation reaction is resulting in a low or inconsistent DPR. What are the potential causes and how can I fix it?

  • Answer: Low DPR is a common issue that can stem from several factors related to reagents, reaction conditions, or the peptide itself.[18][19]

    • Potential Cause 1: Reagent Purity and Buffer Composition.

      • Impurities: The this compound peptide should be highly pure (>95%), as impurities can compete for conjugation.[20] Similarly, ensure the linker-drug is active and has not degraded during storage.[19]

      • Interfering Substances: Buffers containing primary amines (e.g., Tris) or other nucleophiles (e.g., glycine, sodium azide) will compete with the desired reaction when using amine-reactive linkers (like NHS esters) and should be avoided.[18]

      • Solution: Verify the purity of your peptide via HPLC and MS.[21] Perform a buffer exchange into a non-interfering buffer (e.g., PBS) prior to conjugation.[18]

    • Potential Cause 2: Suboptimal Reaction Conditions.

      • pH, Temperature, Time: Each conjugation chemistry has an optimal pH range (e.g., pH 6.5-7.5 for maleimide-thiol reactions). Deviations can drastically reduce efficiency. Reaction time and temperature also need to be optimized.[18]

      • Molar Ratio: An insufficient molar excess of the linker-drug over the peptide can lead to incomplete conjugation.

      • Solution: Systematically perform small-scale optimization reactions to determine the ideal pH, temperature, time, and molar ratio for your specific system.

    • Potential Cause 3: Inaccessible Conjugation Site.

      • Disulfide Bonds: For conjugation to cysteine residues, ensure the target thiol group is free and not locked in a disulfide bond.

      • Steric Hindrance: The desired conjugation site on the this compound peptide may be sterically hindered, preventing the linker from accessing it.

      • Solution: Add a mild reducing agent like TCEP or DTT to reduce disulfide bonds, but be sure to remove it before adding a maleimide-based linker.[18][19] If steric hindrance is suspected, consider alternative conjugation sites on the peptide.

Issue 2: Premature Drug Release in Plasma

  • Question: I'm observing significant release of my payload during in vitro plasma stability assays. Why is this happening and what can I do?

  • Answer: Premature drug release is a critical issue that leads to off-target toxicity and reduced efficacy.[22] The primary cause is linker instability in the circulatory system.[23]

    • Potential Cause 1: Linker Chemistry is Inherently Unstable at Physiological pH.

      • Hydrazone Linkers: While designed to be acid-cleavable, some hydrazone linkers can exhibit instability and undergo hydrolysis at the physiological pH of blood (~7.4).[7][12]

      • Solution: Modify the linker structure to increase its stability or switch to a different linker type, such as an enzyme-cleavable or non-cleavable one.

    • Potential Cause 2: Cleavage by Plasma Enzymes.

      • Ester Bonds: Linkers containing simple ester bonds can be susceptible to hydrolysis by plasma esterases.[5]

      • Peptide Linkers: Certain peptide sequences, like the common Val-Cit linker, can be cleaved by circulating proteases such as human neutrophil elastase, leading to off-target drug release.[24]

      • Solution: Screen linker stability in plasma from multiple species (mouse, rat, human) as enzyme activity can differ.[17] Consider more stable peptide sequences (e.g., Val-Ala) or peptidomimetic linkers designed to resist plasma proteases.[14][25]

    • Potential Cause 3: Disulfide Linker Reduction.

      • Disulfide Exchange: Disulfide linkers can undergo exchange with free thiols in plasma proteins like albumin, leading to premature payload release.

      • Solution: Engineer the disulfide bond with steric hindrance (e.g., by flanking it with methyl groups) to make it less susceptible to reduction in plasma while still allowing for cleavage in the more reductive environment of the cell.

Issue 3: Conjugate Aggregation and Poor Solubility

  • Question: My purified this compound conjugate is showing signs of aggregation or is difficult to dissolve. What is causing this?

  • Answer: Aggregation is often driven by the high hydrophobicity of the cytotoxic payload and/or the linker.[7]

    • Potential Cause 1: High Hydrophobicity.

      • Many potent cytotoxic drugs (e.g., auristatins, maytansinoids) are very hydrophobic.[14] Conjugating multiple copies of these to the peptide increases the overall hydrophobicity of the PDC, leading to aggregation.[26]

      • Solution: Incorporate hydrophilic components into the linker, such as PEG chains or charged amino acids.[12] This can significantly improve solubility and reduce aggregation.

    • Potential Cause 2: High and Heterogeneous Drug Loading.

      • A high average DPR can exacerbate aggregation issues. Furthermore, traditional conjugation methods (e.g., to lysines) can result in a heterogeneous mixture of species, some of which may be highly loaded and prone to aggregation.

      • Solution: Aim for a lower, more controlled DPR. Employ site-specific conjugation technologies to produce a more homogeneous product with a defined DPR, which generally has better biophysical properties.[13]

Data & Protocols

Table 1: Comparison of Common Cleavable Linker Chemistries
Linker TypeCleavage TriggerSite of ReleaseAdvantagesPotential Issues
Val-Cit Cathepsin B & other lysosomal proteases[][28]LysosomeWell-established; efficient intracellular release[10]Potential instability in plasma; hydrophobicity can cause aggregation[14][15][24]
GGFG Cathepsin BLysosomeGood plasma stability and efficient cleavage[8][10]Can be hydrophobic depending on the payload.
Hydrazone Acidic pHEndosome / LysosomeTargets acidic compartments[5][12]Can be unstable at physiological pH, leading to premature release in blood[7][12]
Disulfide High Glutathione ConcentrationCytosolLeverages reductive intracellular environment[5]Susceptible to exchange with plasma thiols, leading to premature release[5]
β-Glucuronide β-glucuronidaseLysosomeVery stable in circulation; linker is hydrophilic[13]Requires target cells to express sufficient levels of β-glucuronidase.
Table 2: Key Analytical Methods for this compound PDC Characterization[29][30]
Analytical MethodParameter(s) MeasuredPurpose
UV/Vis Spectroscopy Average Drug-to-Peptide Ratio (DPR)[29]Quick estimation of overall drug loading.
Mass Spectrometry (MS) Intact mass, DPR distribution, confirmation of conjugation sites[30]Provides detailed information on conjugate identity, purity, and heterogeneity.
Reversed-Phase HPLC (RP-HPLC) Purity, quantification of free drug, DPR distribution[29]Separates species based on hydrophobicity; essential for purity assessment and stability studies.
Size-Exclusion Chromatography (SEC) Aggregation, fragmentationMonitors the presence of high molecular weight aggregates or fragments.[30]
Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol assesses the stability of the this compound conjugate in plasma, monitoring for premature drug release.[17]

  • Preparation: Dilute the this compound PDC to a final concentration of 1 mg/mL in fresh human or mouse plasma. Prepare a parallel control sample in PBS.

  • Incubation: Incubate both samples in a temperature-controlled shaker at 37°C.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately after collection, quench any potential enzymatic activity by adding an excess of cold acetonitrile and flash-freeze the samples at -80°C until analysis.

  • Sample Processing: To analyze the amount of released free drug, precipitate the proteins from the plasma samples (e.g., with acetonitrile), centrifuge, and collect the supernatant.

  • Analysis: Analyze the supernatant by LC-MS to quantify the concentration of the released free drug. Analyze the remaining intact conjugate (from the PBS control) by RP-HPLC or MS to monitor for degradation or changes in DPR.[31]

  • Interpretation: A stable conjugate will show minimal increase in free drug concentration and minimal change in average DPR over time in the plasma sample.[17]

Protocol 2: Cathepsin B-Mediated Cleavage Assay

This protocol evaluates the efficiency of drug release from an enzyme-cleavable linker.[][32]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT to activate the enzyme).

    • Reconstitute human Cathepsin B enzyme to a stock concentration.

  • Reaction Setup:

    • In the reaction buffer, add the this compound PDC to a final concentration of 100 µM.

    • Prepare a negative control sample without the Cathepsin B enzyme.

  • Initiation and Incubation: Initiate the reaction by adding Cathepsin B to a final concentration (e.g., 1 µM). Incubate at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a quenching solution, such as 1% trifluoroacetic acid (TFA) or a specific Cathepsin B inhibitor.

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to measure the disappearance of the intact PDC and the appearance of the released free drug.

  • Interpretation: An efficient linker will show time-dependent cleavage, resulting in a decrease of the intact PDC peak and a corresponding increase in the free drug peak. The control sample should show no significant cleavage.

References

Cend-1 Technical Support Center: Addressing Variability in Tumor Integrin Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cend-1, a tumor-penetrating peptide. The information herein focuses on understanding and mitigating the challenges posed by the variability of tumor integrin expression, a key factor in the efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Certepetide or iRGD, is a cyclic nine-amino-acid peptide designed to enhance the delivery of co-administered anti-cancer drugs into solid tumors.[1][2] Its mechanism is a multi-step process:

  • Tumor Homing: The Arginine-Glycine-Aspartic acid (RGD) motif within this compound first binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[1][3]

  • Proteolytic Cleavage: Upon binding to integrins, this compound is cleaved by tumor-associated proteases. This cleavage exposes a C-terminal CendR motif (R/KXXR/K).[3][4]

  • Activation of CendR Pathway: The newly exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor also present on tumor and endothelial cells.[4][5] This interaction triggers a temporary, localized increase in vascular permeability and activates a transport pathway, allowing co-administered drugs to penetrate deep into the tumor tissue.[1][6]

Q2: Why is integrin expression a critical factor for this compound activity?

A2: The initial binding of this compound to αv integrins is the crucial first step that localizes the peptide to the tumor vasculature and initiates the cascade that leads to enhanced drug penetration.[1][2] Therefore, the level of αvβ3 and αvβ5 integrin expression on the tumor endothelium directly impacts the efficiency of this compound homing and subsequent activation. Low or absent expression of these specific integrins can lead to reduced efficacy.[3]

Q3: What causes the variability in tumor integrin expression?

A3: Integrin expression is highly heterogeneous and can vary significantly for several reasons:

  • Tumor Type: Different types of cancer inherently express different levels and types of integrins. For example, αvβ3 expression is often associated with aggressive tumors like melanoma and pancreatic cancer.[7][8]

  • Intra-tumor Heterogeneity: Even within a single tumor, integrin expression can be inconsistent across different regions and cell populations.[7]

  • Tumor Microenvironment: Factors within the tumor microenvironment, such as hypoxia and growth factor signaling, can dynamically regulate integrin expression.

  • Stage of Disease: Integrin expression patterns can change as a tumor progresses and metastasizes.[8][9]

Q4: How can I determine if my experimental model is suitable for this compound studies?

A4: It is essential to characterize the integrin expression profile of your chosen cell lines or tumor models. Standard techniques include:

  • Flow Cytometry: To quantify the percentage of cells expressing specific integrin subunits (e.g., αv, β3, β5) on the cell surface.

  • Immunohistochemistry (IHC) / Immunofluorescence (IF): To visualize integrin expression and localization within tumor tissue sections. This is particularly useful for assessing expression on tumor vasculature.

  • Western Blotting: To determine the total cellular protein levels of specific integrin subunits.[10]

A model is generally considered suitable if it shows moderate to high expression of αvβ3 and/or αvβ5 integrins.

Troubleshooting Guide

Problem: Poor or inconsistent enhancement of co-administered drug delivery in vitro or in vivo.

This is a common challenge that can often be traced back to issues with integrin expression or other experimental variables. Follow this guide to troubleshoot the issue.

Potential Cause Recommended Action
1. Low or Absent Target Integrin Expression Verify Integrin Expression: Use the protocols outlined below (e.g., Flow Cytometry, IHC) to confirm high expression of αvβ3 and/or αvβ5 in your specific tumor model. If expression is low, consider screening alternative cell lines or models known to have higher expression.[11][12]
2. Low Neuropilin-1 (NRP-1) Expression Verify NRP-1 Expression: Although more ubiquitously expressed, it is prudent to confirm NRP-1 expression in your model using similar techniques (Flow Cytometry, IHC). The CendR pathway is NRP-1 dependent.[5][13]
3. This compound Peptide Instability Check Peptide Integrity: Ensure this compound is stored and handled correctly according to the manufacturer's instructions to prevent degradation. Prepare fresh solutions for each experiment.
4. Suboptimal Dosing or Timing Optimize Dosing Regimen: The dose and timing of this compound administration relative to the therapeutic agent are critical. Review published studies for effective dosing schedules. In a phase 1 clinical trial, this compound was administered as an IV bolus followed by gemcitabine and nab-paclitaxel.[14][15]
5. Experimental Assay Issues Validate Assays: Ensure that your assays for measuring drug penetration (e.g., fluorescence microscopy, mass spectrometry) and therapeutic efficacy (e.g., cell viability, tumor volume) are properly validated and include appropriate positive and negative controls.

Quantitative Data Summary

The efficacy of this compound is supported by preclinical and clinical data.

Table 1: Clinical Efficacy of this compound in Metastatic Pancreatic Cancer (Phase 1 Study) [16][17]

MetricThis compound + Gemcitabine/Nab-Paclitaxel
Overall Response Rate (ORR) 59%
Disease Control Rate (DCR) 90% (at 16 weeks)
Median Progression-Free Survival (PFS) 9.7 months
Median Overall Survival (OS) 13.2 months

Table 2: Representative Integrin αvβ3 Expression in Cancer Cell Lines [11]

Cell LineCancer Typeαvβ3 Receptors per Cell (Approx.)Receptor Density (receptors/μm²)
OVCAR-4 Ovarian9.8 x 10⁴11
U87-MG Glioblastoma5.0 x 10⁴18
A549 LungNot DetectedNot Detected
MCF-7 BreastNot DetectedNot Detected
Note: This data is illustrative. It is crucial to determine integrin expression in your specific cell line and under your experimental conditions.

Diagrams and Visualizations

Cend1_Signaling_Pathway cluster_vessel Tumor Blood Vessel Lumen cluster_endothelium Endothelial Cell cluster_tumor Tumor Interstitium Cend1 This compound Peptide (RGD motif exposed) Integrin αvβ3 / αvβ5 Integrin Cend1->Integrin 1. Binding Protease Tumor Protease Integrin->Protease 2. Presents for Cleavage CleavedCend1 Cleaved this compound (CendR motif exposed) Protease->CleavedCend1 NRP1 Neuropilin-1 (NRP-1) CleavedCend1->NRP1 3. CendR Binding Drug Co-administered Drug NRP1->Drug 4. Activates Transport Pathway PenetratingDrug Penetrating Drug Drug->PenetratingDrug 5. Enhanced Penetration Experimental_Workflow start Start: Hypothesis select_model 1. Select Cancer Model (Cell Line / PDX / Syngeneic) start->select_model assess_integrin 2. Characterize Integrin & NRP-1 Expression (Flow Cytometry, IHC, Western Blot) select_model->assess_integrin decision Sufficient Expression? assess_integrin->decision in_vitro 3. In Vitro Studies (Binding, Uptake, Cytotoxicity Assays) decision->in_vitro Yes stop Re-evaluate Model decision->stop No in_vivo 4. In Vivo Efficacy Studies (Tumor Models, Dosing, Drug Co-administration) in_vitro->in_vivo analyze 5. Analyze Drug Penetration & Tumor Growth in_vivo->analyze end Conclusion analyze->end Troubleshooting_Logic start Problem: Low/Inconsistent this compound Efficacy q1 Have you confirmed αv Integrin and NRP-1 expression? start->q1 sol1 Action: Characterize receptor expression using IHC and/or Flow Cytometry. q1->sol1 No q2 Is peptide handling & dosage correct? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Action: Review storage protocols. Prepare fresh solutions. Optimize dosing schedule. q2->sol2 No q3 Are your measurement assays validated? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Action: Run positive/negative controls. Validate assay sensitivity and reproducibility. q3->sol3 No end Consider alternative model or consult further literature. q3->end Yes a3_yes Yes a3_no No sol3->q3

References

Validation & Comparative

A Comparative Guide to iRGD and Other Cell-Penetrating Peptides for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeted delivery of therapeutic agents into tumor cells remains a critical challenge in cancer therapy. Cell-penetrating peptides (CPPs) have emerged as promising vectors to overcome the cell membrane barrier. Among these, the internalizing RGD (iRGD) peptide has garnered significant attention for its unique tumor-penetrating properties. This guide provides an objective comparison of iRGD with other well-known CPPs, such as the trans-activator of transcription (TAT) peptide and poly-arginine peptides, supported by experimental data and detailed methodologies.

The iRGD peptide (CRGDKGPDC) is a cyclic nonapeptide that stands out due to its innovative three-step mechanism for tumor targeting and penetration. This mechanism not only allows for efficient cellular uptake but also facilitates deep penetration into the tumor parenchyma, a significant advantage over many other CPPs.

The Unique Mechanism of iRGD

The efficacy of iRGD in tumor penetration is attributed to its sequential interaction with two different receptors that are often overexpressed in the tumor microenvironment: αvβ3 and αvβ5 integrins and neuropilin-1 (NRP-1).[1][2] This dual-receptor targeting distinguishes iRGD from conventional RGD peptides and other CPPs.

The process unfolds in three key steps:

  • Tumor Homing via Integrin Binding: The RGD motif within the iRGD peptide first binds to αvβ3 and αvβ5 integrins, which are highly expressed on tumor endothelial cells and some tumor cells. This initial binding event anchors the peptide to the tumor vasculature.[1]

  • Proteolytic Cleavage and CendR Motif Exposure: Following integrin binding, the iRGD peptide is proteolytically cleaved by tumor-associated proteases. This cleavage exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[1][2]

  • NRP-1 Binding and Tissue Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed on tumor vasculature and tumor cells. This second binding event triggers an endocytic/exocytotic transport pathway that facilitates the penetration of iRGD and its associated cargo deep into the extravascular tumor tissue.[1][2][3]

This mechanism allows for a "piggyback" transport of co-administered drugs, enhancing their accumulation and efficacy within the tumor.

cluster_0 Blood Vessel cluster_1 Tumor Microenvironment iRGD_Circulating iRGD in Circulation Integrin αvβ3/αvβ5 Integrin iRGD_Circulating->Integrin 1. Homing Tumor_Endothelium Tumor Endothelial Cell Protease Tumor Protease Integrin->Protease 2. Binding triggers protease activity NRP1 Neuropilin-1 Internalization Endocytosis/ Transcytosis NRP1->Internalization 5. Activation of penetration pathway Cleaved_iRGD Cleaved iRGD (CendR exposed) Protease->Cleaved_iRGD 3. Cleavage Cleaved_iRGD->NRP1 4. CendR binding Tumor_Cell Tumor Cell Internalization->Tumor_Cell 6. Deep tumor penetration

iRGD Signaling Pathway

Quantitative Performance Comparison

While direct head-to-head comparative studies with extensive quantitative data for iRGD against TAT and poly-arginine are limited in publicly available literature, the existing evidence strongly suggests the superior tumor-penetrating capabilities of iRGD. The following tables summarize available quantitative data and highlight the performance differences.

Table 1: Comparison of iRGD with TAT and Poly-arginine

Performance MetriciRGDTATPoly-arginine (R8/R9)Notes
Cellular Uptake Efficiency High, receptor-mediatedHigh, primarily through endocytosisHigh, dependent on arginine chain length (~20-fold higher than TAT for R9)[4]Direct quantitative comparison with iRGD is not readily available. iRGD's uptake is tumor-cell specific due to its receptor dependence.
Tumor Penetration Depth Deep penetration into tumor parenchymaLimited to perivascular regionsPrimarily perivascular, with some evidence of deeper penetration with high densitiesiRGD's mechanism is specifically designed for deep tissue penetration, a feature not inherent to TAT or poly-arginine.
In Vivo Tumor Accumulation Significantly enhancedGeneral cellular uptake, not tumor-specificNon-specific uptake in various tissuesiRGD's tumor-specific homing mechanism leads to higher accumulation at the tumor site.
Mechanism of Action Receptor-mediated (Integrin & NRP-1)Primarily adsorptive-mediated endocytosisDirect membrane translocation and endocytosisiRGD's multi-step mechanism provides tumor specificity.
Cytotoxicity Generally lowCan exhibit cytotoxicity at higher concentrationsCytotoxicity increases with arginine chain lengthThe targeted nature of iRGD may contribute to a better safety profile.

Table 2: Comparison of iRGD with Conventional RGD Peptides

Performance MetriciRGDConventional RGD (e.g., CRGDC)Reference
Tumor Homing Area Significantly largerSmaller, localized to vasculature[2]
Tumor Accumulation (of conjugated nanoparticles) ~4-fold higherLower[5]
Tumor Penetration Deep extravascular penetrationPrimarily localized to tumor vasculature[2]
Binding Affinity (αvβ3 Integrin) Kd = 17.8 ± 8.6 nMSimilar nanomolar range[2]
Binding Affinity (αvβ5 Integrin) Kd = 61.7 ± 13.3 nMSimilar nanomolar range[2]
Neuropilin-1 Binding Yes (after cleavage)No[2]

Experimental Protocols

To facilitate further comparative studies, detailed protocols for assessing the performance of iRGD and other CPPs are provided below.

In Vitro Cellular Uptake Analysis

This protocol outlines a method to quantitatively compare the cellular uptake of fluorescently labeled iRGD, TAT, and poly-arginine peptides using flow cytometry and to visualize their intracellular distribution via confocal microscopy.

1. Cell Culture and Reagents:

  • Cell Lines: Select tumor cell lines with known expression levels of αvβ3/αvβ5 integrins and NRP-1 (e.g., PC-3 prostate cancer, MDA-MB-231 breast cancer) and a cell line with low expression as a negative control.

  • Peptides: Synthesize or procure high-purity (>95%) iRGD, TAT (e.g., YGRKKRRQRRR), and poly-arginine (e.g., R8 or R9) peptides.

  • Fluorescent Labeling: Label the N-terminus of each peptide with a fluorescent dye (e.g., FITC, FAM, or Alexa Fluor 488).

  • Reagents: Cell culture medium (e.g., RPMI-1640 or DMEM), fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, phosphate-buffered saline (PBS), DAPI (for nuclear staining), and mounting medium.

2. Experimental Workflow:

cluster_workflow In Vitro Cellular Uptake Workflow cluster_facs Flow Cytometry Analysis cluster_microscopy Confocal Microscopy A 1. Seed cells in 24-well plates B 2. Incubate overnight A->B C 3. Treat with fluorescently labeled CPPs B->C D 4. Incubate for a defined period (e.g., 1-4 hours) C->D E 5. Wash cells to remove non-internalized peptides D->E F1 6a. Trypsinize and resuspend cells E->F1 M1 6b. Fix cells and stain nuclei with DAPI E->M1 F2 7a. Analyze fluorescence intensity F1->F2 M2 7b. Mount coverslips and image M1->M2

Workflow for In Vitro Cellular Uptake Assay

3. Detailed Steps:

  • Cell Seeding: Seed the chosen cell lines into 24-well plates (with glass coverslips for microscopy) at a density that allows for 70-80% confluency on the day of the experiment.

  • Peptide Incubation: Prepare solutions of the fluorescently labeled peptides in serum-free medium at various concentrations (e.g., 1, 5, 10 µM).

  • Treatment: After overnight incubation, wash the cells with PBS and add the peptide solutions to the respective wells.

  • Incubation: Incubate the cells for a specified time (e.g., 1, 2, or 4 hours) at 37°C.

  • Washing: Aspirate the peptide solution and wash the cells three times with cold PBS to remove non-internalized peptides.

  • Flow Cytometry Analysis:

    • Detach the cells using trypsin-EDTA.

    • Resuspend the cells in PBS containing 2% FBS.

    • Analyze the fluorescence intensity of at least 10,000 cells per sample using a flow cytometer.

  • Confocal Microscopy:

    • Fix the cells on coverslips with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for visualizing intracellular distribution).

    • Stain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

    • Image the cells using a confocal laser scanning microscope to observe the subcellular localization of the peptides.

In Vivo Tumor Penetration Analysis

This protocol describes a method to evaluate and compare the tumor penetration depth of fluorescently labeled iRGD, TAT, and poly-arginine in a xenograft mouse model.

1. Animal Model and Reagents:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous or orthotopic tumors from a relevant human cancer cell line.

  • Peptides: Use fluorescently labeled peptides (e.g., with a near-infrared dye like Cy5 or Alexa Fluor 680 for better tissue penetration of the signal).

  • Reagents: Saline solution for injection, anesthesia, tissue embedding medium (e.g., OCT), and DAPI.

2. Experimental Workflow:

cluster_workflow In Vivo Tumor Penetration Workflow A 1. Establish tumor xenografts in mice B 2. Intravenously inject fluorescently labeled CPPs A->B C 3. Allow for circulation and tumor accumulation (e.g., 4-24 hours) B->C D 4. Euthanize mice and explant tumors C->D E 5. Embed tumors in OCT and freeze D->E F 6. Prepare tumor cryosections (e.g., 10-20 µm thick) E->F G 7. Stain nuclei with DAPI F->G H 8. Image sections with a confocal or fluorescence microscope G->H I 9. Quantify fluorescence intensity as a function of distance from the nearest blood vessel H->I

Workflow for In Vivo Tumor Penetration Assay

3. Detailed Steps:

  • Tumor Inoculation: Inoculate mice with tumor cells and allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Peptide Injection: Administer the fluorescently labeled peptides intravenously via the tail vein at a predetermined dose.

  • Circulation Time: Allow the peptides to circulate and accumulate in the tumor for a specific period (e.g., 4, 8, or 24 hours).

  • Tumor Explantation: Euthanize the mice and carefully excise the tumors.

  • Tissue Processing: Immediately embed the tumors in OCT compound and snap-freeze them in liquid nitrogen or on dry ice.

  • Cryosectioning: Cut thin sections (10-20 µm) of the frozen tumors using a cryostat.

  • Staining and Imaging: Mount the sections on glass slides, stain the nuclei with DAPI, and image them using a confocal or fluorescence microscope. It is also recommended to co-stain for blood vessels (e.g., using an anti-CD31 antibody) to provide a reference for penetration depth.

  • Image Analysis: Quantify the fluorescence intensity of the peptide signal as a function of the distance from the nearest blood vessel. This will provide a quantitative measure of the penetration depth for each peptide.

Conclusion

The iRGD peptide represents a significant advancement in the field of targeted drug delivery. Its unique three-step mechanism, involving sequential binding to integrins and neuropilin-1, enables deep and specific penetration into tumor tissues. While direct quantitative comparisons with other prominent CPPs like TAT and poly-arginine are still emerging, the available data strongly supports the superior tumor-penetrating capabilities of iRGD. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the potential of iRGD in enhancing the efficacy of cancer therapies.

References

Cend-1's Impact on the Tumor Microenvironment: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cend-1's performance in modulating the tumor microenvironment with other emerging therapeutic strategies. Experimental data is presented to support the validation of this compound's effects, alongside detailed methodologies for key experiments.

This compound: Enhancing Intratumoral Drug Delivery

This compound is a cyclic peptide, also known as iRGD, designed to enhance the penetration of co-administered anticancer drugs into solid tumors.[1][2][3] Its mechanism of action involves a two-step process that transiently increases the permeability of the tumor vasculature and parenchyma.

Mechanism of Action

This compound's unique targeting and penetration mechanism is initiated by the binding of its Arg-Gly-Asp (RGD) motif to αv integrins (specifically αvβ3 and αvβ5), which are overexpressed on tumor endothelial cells.[1][4] This binding event is followed by a proteolytic cleavage of this compound, exposing a C-end Rule (CendR) motif. The revealed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also abundant in tumor tissues, which triggers a temporary increase in vascular permeability and promotes transport into the tumor tissue.[1][4][5] This cascade allows for deeper and more uniform distribution of co-administered therapeutic agents throughout the tumor microenvironment.[1][5]

Cend1_Signaling_Pathway cluster_blood_vessel Tumor Blood Vessel cluster_tumor_tissue Tumor Tissue This compound This compound (iRGD) Integrin αv Integrin This compound->Integrin 1. Binding Protease Tumor-associated Protease This compound->Protease 2. Cleavage Integrin->Protease CendR_motif Cleaved this compound (CendR motif exposed) Protease->CendR_motif NRP1 Neuropilin-1 (NRP-1) CendR_motif->NRP1 3. Binding Increased_Permeability Increased Vascular Permeability NRP1->Increased_Permeability 4. Activation of Transport Pathway Drug_Penetration Enhanced Drug Penetration Increased_Permeability->Drug_Penetration Co-administered_Drug Co-administered Anticancer Drug Co-administered_Drug->Drug_Penetration

Caption: this compound signaling pathway for enhanced drug delivery.

Preclinical and Clinical Validation of this compound

Preclinical studies have demonstrated the ability of this compound to significantly enhance the accumulation of co-administered drugs in tumors. Clinical trials have further evaluated its safety and efficacy in patients with metastatic pancreatic ductal adenocarcinoma (PDAC).

Preclinical Data: Enhanced Tumor Penetration

In preclinical mouse models of hepatocellular carcinoma, the tumor-penetrating effect of this compound was shown to persist for at least 24 hours after a single injection.[1] Studies using radiolabeled this compound ([3H]-CEND-1) in mice with orthotopic 4T1 mammary carcinoma showed significant retention of the peptide in tumors for several hours post-administration, despite its rapid systemic clearance.[1]

Preclinical Model Co-administered Agent Observed Effect Fold Increase in Tumor Accumulation
Hepatocellular Carcinoma (Mouse)Evans BlueIncreased tumor penetration~3-fold[2]
4T1 Mammary Carcinoma (Mouse)[3H]-CEND-1 (tracer)Sustained tumor retentionData not quantified as fold increase
Clinical Data: Phase 1 Trial in Metastatic PDAC (NCT03517176)

A first-in-human, open-label, multicenter, phase 1 study evaluated the safety and efficacy of this compound in combination with nab-paclitaxel and gemcitabine in patients with metastatic PDAC.[6]

Endpoint This compound + Nab-paclitaxel/Gemcitabine Historical Control (Nab-paclitaxel/Gemcitabine alone)
Objective Response Rate (ORR) 59%[6]23%[4]
Disease Control Rate (DCR) 93%[4]50%[4]
Median Overall Survival (OS) 13.2 months[6]8.5 months
Median Progression-Free Survival (PFS) 8.8 months (single institution update)[3]5.5 months

Comparative Analysis with Alternative Tumor Microenvironment Modulators

Several other agents are being investigated for their potential to modulate the tumor microenvironment to improve drug delivery and efficacy. Here, we compare this compound with two such alternatives: Pegvorhyaluronidase alfa and CDX-1140.

Feature This compound (iRGD) Pegvorhyaluronidase alfa (PEGPH20) CDX-1140
Target(s) αv Integrins, Neuropilin-1[1][4]Hyaluronan (HA)[7]CD40[8][9]
Mechanism of Action Increases vascular permeability and tissue penetration.[1][3]Degrades HA in the tumor stroma to reduce interstitial fluid pressure and improve drug access.[7]Agonist antibody that activates CD40, enhancing antigen presentation and T-cell priming.[8][9]
Therapeutic Goal Enhance delivery of co-administered chemotherapy.[1]Enhance delivery of co-administered chemotherapy in HA-high tumors.[7]Stimulate an anti-tumor immune response.[8]
Clinical Status (Pancreatic Cancer) Phase 2 trial planned.[3]Phase 3 trial (HALO-301) did not meet primary endpoint of improved OS.[4]Phase 1/2 trials ongoing in combination with other agents.[10][11]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of this compound's effect are provided below.

Tumor Penetration and Vascular Permeability Assay (Evans Blue Extravasation)

This protocol describes a common in vivo method to assess vascular permeability.

Experimental_Workflow cluster_procedure Experimental Procedure A 1. Administer this compound (or control) to tumor-bearing mice B 2. Inject Evans Blue dye intravenously A->B C 3. Allow dye to circulate for a defined period B->C D 4. Perfuse animals to remove intravascular dye C->D E 5. Excise tumors and normal tissues D->E F 6. Extract Evans Blue from tissues E->F G 7. Quantify dye concentration via spectrophotometry F->G H 8. Analyze and compare dye extravasation G->H

Caption: Workflow for assessing tumor vascular permeability.

Materials:

  • Tumor-bearing mice

  • This compound

  • Evans Blue dye (e.g., 2% in saline)

  • Saline (for perfusion)

  • Formamide (for dye extraction)

  • Spectrophotometer

Procedure:

  • Administer this compound or a vehicle control to tumor-bearing mice via intravenous injection.

  • After a predetermined time, inject Evans Blue dye intravenously.

  • Allow the dye to circulate for a specified duration (e.g., 30-60 minutes).

  • Anesthetize the mice and perform cardiac perfusion with saline to remove the dye from the circulation.

  • Excise the tumors and control organs (e.g., liver, kidney).

  • Weigh the tissues and incubate them in formamide to extract the Evans Blue dye.

  • Measure the absorbance of the formamide supernatant at the appropriate wavelength (e.g., 620 nm).

  • Calculate the amount of extravasated Evans Blue per gram of tissue and compare the results between the this compound treated and control groups.

Immunofluorescence Staining for Drug Distribution

This protocol outlines the steps for visualizing the distribution of a fluorescently-labeled drug within tumor tissue sections.

Materials:

  • Tumor tissue sections (frozen or paraffin-embedded)

  • Fluorescently-labeled drug or antibody against the drug

  • Primary antibody (if indirect staining)

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Prepare tumor tissue sections on microscope slides.

  • Fix and permeabilize the tissue sections as required.

  • Block non-specific antibody binding using a suitable blocking buffer.

  • Incubate the sections with the primary antibody targeting the drug of interest (or directly with the fluorescently-labeled drug).

  • Wash the sections to remove unbound primary antibody.

  • Incubate with a fluorophore-conjugated secondary antibody (for indirect staining).

  • Wash to remove unbound secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto the slides using an anti-fade mounting medium.

  • Visualize and capture images using a fluorescence microscope. The intensity and distribution of the fluorescence signal indicate the localization and relative abundance of the drug within the tumor microenvironment.

References

A Head-to-Head Comparison of iRGD and TAT Peptides for Intracellular Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic agents into target cells remains a critical challenge. Cell-penetrating peptides (CPPs) have emerged as a promising solution to overcome the cell membrane barrier. This guide provides an in-depth, objective comparison of two prominent CPPs: the tumor-penetrating peptide iRGD and the trans-activator of transcription (TAT) peptide.

This comparison guide delves into their mechanisms of action, supported by experimental data on their performance in drug delivery. We present quantitative data in structured tables, detail experimental protocols for key assays, and provide visualizations of their distinct cellular entry pathways and experimental workflows.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between iRGD and TAT peptides lies in their distinct mechanisms for cellular entry.

iRGD (internalizing RGD): A Targeted, Two-Step Invasion

The iRGD peptide, with its characteristic cyclic structure (CRGDKGPDC), employs a sophisticated, tumor-specific, two-step mechanism.[1][2]

  • Initial Docking to Integrins: The Arg-Gly-Asp (RGD) motif within iRGD first binds to αvβ3 and αvβ5 integrins, which are often overexpressed on the surface of tumor endothelial cells and some cancer cells.[1][2]

  • Proteolytic Cleavage and Neuropilin-1 Binding: Following integrin binding, the iRGD peptide is proteolytically cleaved within the tumor microenvironment. This cleavage exposes a C-terminal "CendR" (C-end Rule) motif (R/KXXR/K).[1][3] The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also abundant in the tumor microenvironment, which triggers endocytosis and facilitates deep penetration of the peptide and its associated cargo into the tumor tissue.[1][3][2] This dual-receptor targeting is believed to be responsible for iRGD's enhanced tumor penetration compared to conventional RGD peptides.[2]

TAT: A Direct, Charge-Driven Entry

The TAT peptide, derived from the HIV-1 trans-activator of transcription protein (GRKKRRQRRRPQ), utilizes a more direct, charge-based mechanism for cellular entry.[4] Its highly cationic nature, rich in arginine and lysine residues, facilitates electrostatic interactions with negatively charged components of the cell membrane, such as heparan sulfate proteoglycans.[5][6]

The precise mechanism of TAT's entry is still a subject of some debate but is generally understood to involve:

  • Direct Translocation: At lower concentrations, the peptide may directly penetrate the plasma membrane in an energy-independent manner.[4][7]

  • Endocytosis: At higher concentrations and when attached to larger cargo, TAT-mediated uptake primarily occurs through various endocytic pathways, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis.[4][5][7][8]

Data Presentation: Performance in Drug Delivery

While direct head-to-head comparative studies between iRGD and TAT are limited, we can infer their relative performance from individual studies using similar experimental setups. The following tables summarize available quantitative data.

Table 1: In Vitro Cellular Uptake of Peptide-Conjugated Nanoparticles

Cell LinePeptideNanoparticle/CargoUptake Efficiency (Fold Increase vs. Control)Reference
4T1 (Breast Cancer)iRGDDoxorubicin-AuNPs-GNPsIncreased cellular uptake[3][9]
MCF-7 (Breast Cancer)iRGDcMLVIncreased binding and cellular uptake[3][9]
MDA-MB-231 (Breast Cancer)iRGDDoxorubicin-Exosomes~3-fold increase in uptake[10]
MCF-7 (Breast Cancer)TAT (with palmitoylation)5-FAM~40-fold increase vs. free 5-FAM[11]

Table 2: In Vivo Tumor Accumulation and Penetration

Tumor ModelPeptideNanoparticle/CargoOutcomeReference
4T1 Tumor-Bearing MiceiRGDDOX-AuNPs-GNPsHigher penetration and accumulation[3][9]
A549 Xenograft Mouse ModelsiRGD (co-administered)GemcitabineTumor growth inhibition rate of 86.9%[3][9]
22Rv1 Orthotopic TumorsiRGDAbraxaneMore abundant accumulation and deeper penetration[10]
Mice with various tissuesTATBeta-galactosidaseHigh levels in heart, liver, and spleen[12]
H22 Tumor-Bearing MiceiRGDPaclitaxel-NanocarriersSignificantly increased accumulation and penetration[13]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation and comparison of CPP performance. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Cellular Uptake Analysis by Flow Cytometry

Objective: To quantify the intracellular delivery of a fluorescently labeled cargo mediated by iRGD or TAT peptides.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Fluorescently labeled peptides (e.g., FITC-iRGD, FITC-TAT) or peptide-cargo conjugates

  • 24-well plates

  • Culture medium (serum-free for incubation)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Protocol:

  • Cell Culture: Plate cells in a 24-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Peptide Preparation: Prepare solutions of the fluorescently labeled peptides or peptide-cargo conjugates in a serum-free medium at the desired final concentration (e.g., 10 µM).

  • Cell Treatment: Replace the cell culture medium with the prepared peptide solutions. Incubate for a specified time (e.g., 1-4 hours) at 37°C. Include an untreated cell sample as a negative control.

  • Harvesting and Washing: After incubation, wash the cells twice with PBS to remove extracellular unbound peptide. Detach the cells using Trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer to measure the mean intracellular fluorescence intensity.

In Vitro Tumor Spheroid Penetration Assay by Confocal Microscopy

Objective: To visualize and assess the penetration depth of peptide-cargo conjugates into a 3D tumor model.

Materials:

  • Cancer cell line capable of forming spheroids (e.g., HCT116, DU145)

  • Ultra-low attachment round-bottom 96-well plates

  • Fluorescently labeled peptide-cargo conjugates

  • Culture medium

  • PBS

  • Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear staining

  • Confocal microscope

Protocol:

  • Spheroid Formation: Seed cells into ultra-low attachment plates at a density that promotes the formation of single spheroids per well (e.g., 1000-1500 cells/well). Culture for 2-4 days until spheroids of the desired size are formed.

  • Treatment: Add the fluorescently labeled peptide-cargo conjugates to the wells containing spheroids at the desired concentration. Incubate for various time points (e.g., 2, 6, 12 hours).

  • Fixing and Staining: Carefully wash the spheroids with PBS. Fix the spheroids with 4% PFA. Permeabilize with Triton X-100 and stain the nuclei with DAPI.

  • Imaging: Image the spheroids using a confocal microscope, acquiring z-stacks to visualize the penetration of the fluorescent conjugate throughout the 3D structure.

  • Analysis: Analyze the images to determine the penetration depth and distribution of the fluorescent signal from the periphery to the core of the spheroid.

In Vivo Biodistribution Study

Objective: To determine the biodistribution and tumor accumulation of peptide-cargo conjugates in a tumor-bearing animal model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • Peptide-cargo conjugate (labeled with a near-infrared dye like Cy5.5 or IRDye 800CW for in vivo imaging)

  • Control cargo (without peptide)

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia

Protocol:

  • Animal Model: Establish tumor xenografts by subcutaneously injecting cancer cells into the flank of immunodeficient mice.

  • Injection: Once tumors reach a suitable size, intravenously inject the peptide-cargo conjugate and the control cargo into different groups of mice.

  • In Vivo Imaging: At various time points post-injection (e.g., 2, 8, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.

  • Ex Vivo Analysis: At the final time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart). Image the excised tissues to quantify the fluorescence signal in each organ.

  • Data Analysis: Quantify the fluorescence intensity in the tumor and other organs to determine the tumor-targeting efficiency and biodistribution profile of the peptide-cargo conjugate compared to the control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

iRGD_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space iRGD iRGD Peptide Integrin αvβ3/αvβ5 Integrin iRGD->Integrin 1. Binding Cleaved_iRGD Cleaved iRGD (CendR exposed) Protease Tumor Protease Integrin->Protease 2. Induces Protease->iRGD 3. Cleavage NRP1 Neuropilin-1 Cleaved_iRGD->NRP1 4. Binding Endosome Endosome NRP1->Endosome 5. Endocytosis Cargo Drug Cargo Endosome->Cargo 6. Cargo Release

Caption: The iRGD peptide's dual-receptor targeting mechanism for tumor penetration.

TAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TAT TAT Peptide (Cationic) Membrane Cell Membrane (Anionic Surface) TAT->Membrane 1. Electrostatic Interaction Direct Direct Translocation Membrane->Direct 2a. Direct Entry Endosome Endosome Membrane->Endosome 2b. Endocytosis Cargo Drug Cargo Direct->Cargo 3a. Release Endosome->Cargo 3b. Endosomal Escape & Release

Caption: The TAT peptide's charge-mediated cellular uptake pathways.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (2D Monolayer) Uptake_Assay Cellular Uptake Assay (Flow Cytometry) Cell_Culture->Uptake_Assay Spheroid Tumor Spheroid (3D Model) Penetration_Assay Penetration Assay (Confocal Microscopy) Spheroid->Penetration_Assay Animal_Model Tumor-Bearing Animal Model Biodistribution Biodistribution Study (In Vivo Imaging) Animal_Model->Biodistribution Efficacy Therapeutic Efficacy (Tumor Growth Inhibition) Animal_Model->Efficacy Peptide_Prep Peptide/Conjugate Preparation Peptide_Prep->Cell_Culture Peptide_Prep->Spheroid Peptide_Prep->Animal_Model

Caption: A generalized experimental workflow for comparing CPP-mediated drug delivery.

Conclusion: Choosing the Right Peptide for the Job

Both iRGD and TAT peptides are powerful tools for enhancing intracellular drug delivery, yet they operate through fundamentally different mechanisms that dictate their optimal applications.

  • iRGD stands out for its tumor specificity and deep tissue penetration , making it an excellent candidate for delivering anticancer agents to solid tumors. Its reliance on specific receptors that are overexpressed in the tumor microenvironment offers a degree of targeting that TAT lacks.

  • TAT , on the other hand, offers broad applicability for cellular delivery to a wide range of cell types due to its charge-based, receptor-independent mechanism. This makes it a versatile tool for in vitro studies and for applications where broad tissue distribution is desired.

The choice between iRGD and TAT will ultimately depend on the specific therapeutic goal, the nature of the cargo, and the target cell or tissue. For targeted cancer therapy, iRGD's ability to navigate the complex tumor microenvironment presents a significant advantage. For broader, less targeted applications, the robust and versatile nature of TAT remains highly valuable. Further direct comparative studies are warranted to provide a more definitive guide for researchers in selecting the optimal CPP for their specific drug delivery needs.

References

Cend-1 in Combination with Chemotherapy: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cend-1, a cyclic peptide targeting the tumor microenvironment, has emerged as a promising agent to enhance the efficacy of various chemotherapies across different cancer types. This guide provides a comparative analysis of the efficacy of this compound in combination with several chemotherapy regimens, supported by preclinical and clinical experimental data.

Mechanism of Action: The this compound Signaling Pathway

This compound, also known as iRGD, enhances the penetration of co-administered anti-cancer drugs into solid tumors through a unique three-step mechanism. First, its RGD (Arginine-Glycine-Aspartic acid) motif binds to αv integrins, which are overexpressed on tumor endothelial cells. This binding leads to a proteolytic cleavage of this compound, exposing a C-end Rule (CendR) motif. The CendR motif then binds to neuropilin-1 (NRP-1), triggering a transport pathway that increases the permeability of the tumor vasculature and parenchyma to co-administered therapeutic agents.[1] This targeted delivery system aims to increase the intratumoral concentration of chemotherapy drugs, thereby enhancing their therapeutic effect while potentially reducing systemic toxicity.

Cend1_Signaling_Pathway cluster_blood_vessel Tumor Blood Vessel cluster_tumor_tissue Tumor Tissue This compound This compound αv Integrin αv Integrin This compound->αv Integrin 1. Binding Cleaved this compound Cleaved this compound This compound->Cleaved this compound 3. Cleavage Protease Protease αv Integrin->Protease 2. Activation NRP-1 Neuropilin-1 Cleaved this compound->NRP-1 4. Binding Enhanced Permeability Increased Vascular and Tissue Permeability NRP-1->Enhanced Permeability 5. Signaling Cascade Chemotherapy Chemotherapy Chemotherapy->Enhanced Permeability Enhanced Delivery Enhanced Chemotherapy Uptake Increased Intratumoral Chemotherapy Concentration Enhanced Permeability->Enhanced Chemotherapy Uptake 6. Drug Penetration Tumor Cell Tumor Cell Apoptosis Tumor Cell Death Tumor Cell->Apoptosis Enhanced Chemotherapy Uptake->Tumor Cell 7. Increased Efficacy

This compound signaling pathway enhancing chemotherapy delivery.

Preclinical Efficacy of this compound in Combination with Chemotherapy

Preclinical studies in various cancer models have demonstrated the potential of this compound (iRGD) to significantly enhance the anti-tumor activity of different chemotherapeutic agents.

This compound with Doxorubicin

In a preclinical study using a mouse model of orthotopic 4T1 breast cancer, the combination of a polymer-doxorubicin-iRGD conjugate (P-DOX-iRGD) showed superior tumor growth inhibition compared to doxorubicin alone.[2]

Treatment GroupTumor Growth Inhibition (%)Reference
Doxorubicin~50%[2]
iRGD + Doxorubicin~50%[2]
P-DOX-iRGD~90%[2]

Another study in nude mice with HepG2 hepatocellular carcinoma xenografts showed that co-administration of iRGD with doxorubicin significantly inhibited tumor growth compared to doxorubicin alone.[3]

Treatment GroupMean Tumor Mass (g) at day 21Reference
PBS~1.2[3]
Doxorubicin~0.8[3]
iRGD + Doxorubicin~0.4[3]
This compound with Gemcitabine

A study in murine pancreatic cancer models (cell line-based xenografts) demonstrated that the combination of gemcitabine with iRGD resulted in a significant tumor reduction compared to gemcitabine monotherapy in models with high neuropilin-1 (NRP1) expression.[2]

Clinical Efficacy of this compound in Combination with Chemotherapy

Clinical trials have primarily focused on the combination of this compound with standard-of-care chemotherapies in pancreatic cancer.

This compound with Gemcitabine and Nab-Paclitaxel in Metastatic Pancreatic Cancer

A Phase 1, open-label, multicenter study (NCT03517176) evaluated the safety and efficacy of this compound in combination with gemcitabine and nab-paclitaxel in patients with metastatic pancreatic ductal adenocarcinoma.[4][5] The results showed encouraging anti-tumor activity.

Efficacy EndpointThis compound + Gemcitabine/Nab-Paclitaxel (NCT03517176)Historical Control (Gemcitabine/Nab-Paclitaxel Alone - MPACT trial)Reference
Objective Response Rate (ORR) 59%23%[6][7]
Median Progression-Free Survival (PFS) 9.7 months5.5 months[7]
Median Overall Survival (OS) 13.2 months8.5 months[4][7]
This compound with FOLFIRINOX

A Phase 1b/2a clinical trial is underway to evaluate this compound in combination with FOLFIRINOX (a combination of fluorouracil, leucovorin, irinotecan, and oxaliplatin) in patients with pancreatic, colorectal, and appendiceal cancers.[8] Efficacy data from this trial are not yet mature. FOLFIRINOX is a standard treatment for pancreatic cancer, and historical data from clinical trials show its efficacy compared to gemcitabine alone.[9][10][11]

Efficacy EndpointFOLFIRINOX (PRODIGE 4/ACCORD 11 trial)Gemcitabine (PRODIGE 4/ACCORD 11 trial)Reference
Objective Response Rate (ORR) 31.6%9.4%[9]
Median Progression-Free Survival (PFS) 6.4 months3.3 months[9]
Median Overall Survival (OS) 11.1 months6.8 months[9]

Experimental Protocols

Preclinical In Vivo Efficacy Study (General Protocol)

A generalized protocol for evaluating the in vivo efficacy of this compound in combination with chemotherapy in a xenograft mouse model is described below.

Preclinical_Workflow cluster_setup Study Setup cluster_monitoring Monitoring and Endpoint Tumor_Cell_Implantation Tumor Cell Implantation (e.g., orthotopic or subcutaneous) Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle Control Chemo_Alone Chemotherapy Alone Cend1_Alone This compound Alone Combination This compound + Chemotherapy Tumor_Measurement Measure Tumor Volume (e.g., twice weekly) Body_Weight Monitor Body Weight (Toxicity assessment) Tumor_Measurement->Body_Weight Endpoint Endpoint Criteria Met (e.g., tumor size, study duration) Body_Weight->Endpoint Data_Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Data_Analysis

Generalized preclinical experimental workflow.

Detailed Methodologies:

  • Cell Lines and Animal Models: Specific cancer cell lines (e.g., 4T1 for breast cancer, HepG2 for hepatocellular carcinoma) are implanted into immunocompromised mice (e.g., nude mice).[2][3]

  • Treatment Administration: this compound (or iRGD) is typically administered intravenously. Chemotherapy agents are administered via routes and schedules established in previous studies (e.g., intraperitoneally or orally).[3]

  • Tumor Volume Measurement: Tumor dimensions are measured with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.

  • Data Analysis: Tumor growth inhibition is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.

Clinical Trial Protocol (NCT03517176)

The following provides a summary of the protocol for the Phase 1 clinical trial of this compound with gemcitabine and nab-paclitaxel.[5]

Study Design:

  • Open-label, multicenter, dose-escalation, and expansion study.[5]

Patient Population:

  • Patients with metastatic pancreatic ductal adenocarcinoma.[4]

Treatment Regimen:

  • Dose Escalation Phase: Patients received this compound at escalating doses.[5]

  • Combination Therapy: this compound was administered as an intravenous infusion, followed by standard doses of gemcitabine (1000 mg/m²) and nab-paclitaxel (125 mg/m²) on days 1, 8, and 15 of a 28-day cycle.[4][5]

Efficacy Assessment:

  • Tumor responses were assessed every 8 weeks using Response Evaluation Criteria in Solid Tumors (RECIST 1.1).

Conclusion

The available preclinical and clinical data suggest that this compound has the potential to significantly enhance the efficacy of various chemotherapies, particularly in solid tumors like pancreatic cancer. The combination of this compound with gemcitabine and nab-paclitaxel has shown promising results in a Phase 1 clinical trial, with a notable improvement in objective response rate and survival outcomes compared to historical controls. Further investigation, including data from the ongoing trial with FOLFIRINOX and future randomized controlled trials, will be crucial to fully elucidate the clinical benefit of this compound across different chemotherapy backbones and cancer types. The unique mechanism of action of this compound, which enhances drug delivery to the tumor microenvironment, represents a novel and promising strategy in cancer therapy.

References

A Comparative Guide to Cend-1 and Antibody-Drug Conjugates in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with innovative strategies emerging to enhance treatment efficacy and minimize toxicity. Among these, the tumor-penetrating peptide Cend-1 and antibody-drug conjugates (ADCs) represent two distinct yet significant approaches to improving the therapeutic index of anti-cancer agents. This guide provides an objective comparison of their mechanisms, performance, and underlying experimental methodologies, supported by available preclinical and clinical data.

Fundamental Mechanisms of Action

This compound and ADCs employ fundamentally different strategies to achieve their anti-tumor effects. This compound acts as a facilitator, enhancing the delivery of co-administered therapies, while ADCs are direct cytotoxic agents with a targeting component.

This compound: Enhancing Tumor Permeability

This compound is a cyclic peptide (also known as iRGD) that actively remodels the tumor microenvironment to improve drug penetration.[1][2] Its mechanism is a multi-step process:

  • Tumor Homing: The Arginine-Glycine-Aspartic acid (RGD) motif within this compound selectively binds to αv integrins, which are overexpressed on tumor endothelial cells.[2][3]

  • Proteolytic Cleavage: Upon binding, tumor-associated proteases cleave the this compound peptide, exposing a C-end Rule (CendR) motif.[3][4]

  • NRP-1 Binding and Pathway Activation: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also present on tumor vasculature and tumor cells.[2] This interaction triggers a temporary increase in vascular permeability and activates a transport pathway, allowing co-administered anti-cancer drugs to extravasate from the blood vessels and penetrate deeper into the tumor tissue.[1][2][3]

Antibody-Drug Conjugates (ADCs): Targeted Cytotoxicity

ADCs are a class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[5][6][7] The mechanism of action for a typical ADC involves several key steps:

  • Target Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.[5][6][7]

  • Internalization: Following binding, the ADC-antigen complex is internalized into the cancer cell, usually through receptor-mediated endocytosis.[5][6][7]

  • Payload Release: Inside the cell, the linker connecting the antibody and the cytotoxic payload is cleaved by cellular machinery (e.g., lysosomal enzymes), releasing the active drug.[5][6][7]

  • Cytotoxic Effect: The released payload then exerts its cell-killing effect, for instance, by damaging DNA or disrupting microtubule polymerization, leading to apoptosis of the cancer cell.[5][6]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the distinct mechanisms of this compound and ADCs.

Cend1_Mechanism cluster_blood_vessel Blood Vessel cluster_tumor_endothelium Tumor Endothelium cluster_tumor_tissue Tumor Tissue Cend1_blood This compound Integrin αv Integrin Cend1_blood->Integrin 1. Binds NRP1 Neuropilin-1 Cend1_blood->NRP1 3. Binds (CendR motif) Chemo_blood Co-administered Chemotherapy Chemo_tissue Chemotherapy Chemo_blood->Chemo_tissue Increased Extravasation Integrin->Cend1_blood 2. Cleavage NRP1->Chemo_blood 4. Enhances Permeability Cend1_tissue This compound Tumor_Cell Tumor Cell Chemo_tissue->Tumor_Cell Increased Penetration & Efficacy ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Tumor Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Associated Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage/ Microtubule Disruption Payload->DNA_Damage 5. Cytotoxic Effect Apoptosis Apoptosis DNA_Damage->Apoptosis

References

A Comparative Guide to Validating Cend-1's Neuropilin-1 Dependent Pathway for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Cend-1 signaling pathway, a novel mechanism for enhancing the delivery of anticancer agents to solid tumors. We will objectively compare its performance with alternative tumor drug delivery strategies, supported by experimental data. Detailed methodologies for key validation experiments are also presented to aid in the design and interpretation of related research.

This compound: A Dual-Receptor Targeting Peptide for Tumor Penetration

This compound, also known as iRGD, is a cyclic peptide that enhances the permeability of tumor vasculature and tissue, thereby increasing the concentration of co-administered anticancer drugs within the tumor microenvironment.[1][2] Its mechanism of action is a two-step process initiated by the specific characteristics of the tumor microenvironment.

First, the Arg-Gly-Asp (RGD) motif of this compound binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells.[3][4] This binding is followed by proteolytic cleavage of the this compound peptide by tumor-associated proteases, exposing a C-terminal R/KXXR/K motif known as the C-end Rule (CendR) motif.[3][4]

The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also upregulated in many tumor types.[1][3] This interaction triggers a unique endocytic/transcytotic pathway, distinct from macropinocytosis, that increases the transport of co-administered drugs across the vascular endothelium and deep into the tumor parenchyma.[3][5][6]

The this compound/Neuropilin-1 Signaling Pathway

The binding of the CendR fragment of this compound to NRP-1 initiates a signaling cascade that facilitates enhanced drug delivery. A key downstream effector of this pathway is the GIPC1 (GAIP Interacting Protein C-terminus, member 1), also known as synectin.[7][8] GIPC1 is a PDZ domain-containing protein that interacts with the cytoplasmic tail of NRP-1 and is essential for the CendR-mediated endocytosis.[7][9] This interaction is thought to link the NRP-1 receptor complex to the cellular transport machinery, facilitating the formation of vesicles for transcytosis.[7]

Cend1_Pathway cluster_extracellular Extracellular Space cluster_cell Endothelial Cell Cend1 This compound (iRGD) Integrin αvβ3/αvβ5 Integrin Cend1->Integrin 1. Binding Protease Tumor Protease Integrin->Protease 2. Cleavage CendR CendR Fragment Protease->CendR NRP1 Neuropilin-1 (NRP-1) CendR->NRP1 3. Activation GIPC1 GIPC1 (Synectin) NRP1->GIPC1 4. Downstream Signaling Drug Co-administered Drug Vesicle Transcytotic Vesicle Drug->Vesicle GIPC1->Vesicle 5. Endocytosis/ Transcytosis Tumor Tumor Penetration Vesicle->Tumor 6. Enhanced Delivery

Caption: this compound/Neuropilin-1 signaling pathway for enhanced drug delivery.

Performance Comparison: this compound vs. Alternative Drug Delivery Strategies

The efficacy of this compound lies in its ability to actively and specifically increase tumor permeability. This contrasts with more passive strategies like the Enhanced Permeability and Retention (EPR) effect, which relies on the leaky nature of tumor vasculature and is often heterogeneous and inefficient. Below is a comparison of this compound with other common strategies for enhancing tumor drug delivery.

FeatureThis compound (iRGD) PathwayLiposomal Formulations (e.g., Doxil)Other Cell-Penetrating Peptides (CPPs)Nanoparticle-Based Delivery
Mechanism Active, receptor-mediated transcytosis via NRP-1.[3][4]Primarily passive accumulation via the EPR effect.[10][11]Various mechanisms, including direct membrane translocation and endocytosis; often non-specific.[12][13]Primarily passive accumulation via the EPR effect; can be functionalized for active targeting.[14]
Specificity High for tumors expressing αv integrins and NRP-1.[3][4]Low; relies on general properties of tumor vasculature.[10]Generally low, leading to potential off-target effects.[2]Can be enhanced with targeting ligands, but the base carrier is non-specific.[15]
Penetration Deep penetration into the tumor parenchyma.[1][2]Limited to perivascular areas due to reliance on EPR.[10]Variable, often limited by endosomal entrapment.Similar to liposomes, often limited to perivascular regions.
Clinical Status Phase 2b clinical trials ongoing (e.g., NCT03517176).[16]FDA-approved for various cancers.[17]Primarily in preclinical and early clinical development.[12]Several FDA-approved formulations (e.g., Abraxane); many in development.[14]
Quantitative Comparison of Clinical and Preclinical Data
ParameterThis compound + Chemo (Pancreatic Cancer)Liposomal Doxorubicin (Breast Cancer)
Objective Response Rate (ORR) 59% in a Phase 1 study.[16][18]Varies by study; generally lower in solid tumors as a single agent.
Median Progression-Free Survival (PFS) 8.8 months (single institution data from Phase 1).[19]Varies; often used in combination therapy.
Tumor Accumulation Enhancement 3-4 fold increase in preclinical models.[20]Variable, dependent on tumor type and vascularity.[11]
Primary Clinical Trial NCT03517176[16]Various, e.g., for Doxil in breast cancer.

Experimental Protocols for Validating the this compound Pathway

Validation of the this compound/NRP-1 pathway involves a series of experiments to demonstrate binding, internalization, and functional enhancement of drug delivery.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation CoIP Co-Immunoprecipitation (CendR-NRP-1) Internalization Internalization Assay (Fluorescent this compound) CoIP->Internalization Confirms Interaction Permeability Vascular Permeability Assay (Miles Assay or Imaging) Internalization->Permeability Links to Function Accumulation Drug Accumulation Study (Radiolabeled Drug) Permeability->Accumulation Demonstrates Mechanism Efficacy Tumor Growth Inhibition (Xenograft Model) Accumulation->Efficacy Validates Therapeutic Potential

Caption: A typical experimental workflow for validating the this compound pathway.
Co-Immunoprecipitation (Co-IP) to Confirm CendR-NRP-1 Interaction

Objective: To demonstrate a direct physical interaction between the CendR fragment of this compound and the NRP-1 receptor.

Methodology:

  • Cell Culture and Lysis: Culture cells known to express NRP-1 (e.g., human umbilical vein endothelial cells - HUVECs, or specific cancer cell lines). Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.[21][22]

  • Incubation with Bait: Incubate the cell lysate with a "bait" - either an antibody specific to NRP-1 or a tagged version of the CendR peptide.

  • Immunoprecipitation: Use protein A/G beads to pull down the antibody-protein complexes (if using an anti-NRP-1 antibody) or affinity beads for the tagged peptide.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Perform a Western blot using an antibody against the "prey" protein (the CendR peptide if NRP-1 was the bait, or NRP-1 if the CendR peptide was the bait) to confirm its presence in the complex.[23]

In Vivo Vascular Permeability Assay (Modified Miles Assay)

Objective: To quantify the increase in vascular permeability in tumors following this compound administration.

Methodology:

  • Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenografts).

  • This compound Administration: Inject this compound intravenously.

  • Dye Injection: After a specified time, intravenously inject Evans blue dye, which binds to serum albumin.

  • Circulation and Perfusion: Allow the dye to circulate for a defined period. Then, perfuse the animals with saline to remove the dye from the circulation.

  • Tumor and Tissue Excision: Excise the tumors and control tissues (e.g., muscle).

  • Dye Extraction and Quantification: Incubate the tissues in formamide to extract the Evans blue dye. Measure the absorbance of the extracted dye using a spectrophotometer to quantify the amount of dye that has extravasated into the tissue, which is an indicator of vascular permeability.[24]

In Vivo Imaging of Tumor Vascular Permeability and Drug Accumulation

Objective: To visualize and quantify the dynamics of vascular leakage and drug accumulation in real-time.

Methodology:

  • Animal Model and Imaging Setup: Use tumor-bearing mice with a dorsal skinfold window chamber for intravital microscopy or utilize non-invasive imaging modalities like PET or fluorescence imaging.[25][26][27]

  • Fluorescent Tracer/Radiotracer Injection: Inject a fluorescently labeled dextran or a radiolabeled drug intravenously following this compound administration.

  • Image Acquisition: Acquire images or data at multiple time points to track the movement of the tracer from the vasculature into the tumor tissue.

  • Quantitative Analysis: Analyze the images to quantify the rate of tracer extravasation and the total accumulation within the tumor over time. This can provide a dynamic measure of this compound's effect on vascular permeability and drug delivery.[28][29]

Conclusion

The this compound/neuropilin-1 pathway represents a promising and actively targeted approach to overcoming the significant challenge of drug delivery to solid tumors. Its ability to induce deep and specific tumor penetration offers a potential advantage over passive strategies that rely on the often-unreliable EPR effect. The validation of this pathway through rigorous experimental methodologies, as outlined in this guide, is crucial for its continued development and clinical translation. As research progresses, the this compound pathway may offer a valuable tool to enhance the efficacy of a wide range of anticancer therapies for the benefit of patients.

References

A Comparative Analysis of Cend-1 and Liposomal Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the landscape of advanced drug delivery, both Cend-1 and liposomal formulations represent prominent strategies to enhance the therapeutic index of anti-cancer agents. This guide provides a detailed comparative analysis of these two platforms, focusing on their mechanisms of action, performance metrics, and the experimental methodologies used to evaluate them. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific therapeutic applications.

Overview of this compound and Liposomal Drug Delivery

This compound is a nine-amino-acid cyclic peptide (CRGDKGPDC) that functions as a tumor-penetrating peptide.[1][2] It enhances the delivery of co-administered therapeutic agents to the tumor microenvironment.[1][3] Its mechanism is an active process that modifies the tumor vasculature to facilitate drug extravasation and penetration.[1][4]

Liposomal drug delivery utilizes spherical vesicles composed of one or more lipid bilayers to encapsulate therapeutic agents.[5] These formulations can protect the drug from degradation, alter its pharmacokinetic profile, and in some cases, facilitate targeted delivery to tumor tissues through passive accumulation via the enhanced permeability and retention (EPR) effect or through active targeting by surface modification.[4]

Mechanism of Action

This compound Signaling Pathway

This compound's mechanism of action is a sequential, three-step process:

  • Tumor Vasculature Homing: The Arginine-Glycine-Aspartic acid (RGD) motif within the this compound peptide binds to αvβ3 and αvβ5 integrins, which are overexpressed on the surface of tumor endothelial cells.[1][6]

  • Proteolytic Cleavage and CendR Motif Exposure: Upon binding to integrins, this compound is cleaved by tumor-associated proteases, exposing a C-terminal CendR motif (R/KXXR/K).[2][7]

  • Neuropilin-1 Binding and Activation of Transport Pathway: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed in the tumor microenvironment.[1][7] This binding event triggers a temporary increase in vascular permeability and activates a transport pathway, facilitating the extravasation and deeper penetration of co-administered drugs into the tumor tissue.[1][7]

Cend1_Signaling_Pathway cluster_blood_vessel Blood Vessel cluster_endothelial_cell Tumor Endothelial Cell cluster_tumor_tissue Tumor Tissue Cend1 This compound (CRGDKGPDC) Integrin αv Integrin Cend1->Integrin 1. Binding (RGD motif) NRP1 Neuropilin-1 (NRP-1) Cend1->NRP1 3. CendR binds NRP-1 Drug Co-administered Drug Drug_in_tumor Drug Accumulation Drug->Drug_in_tumor Protease Protease Integrin->Protease 2. Cleavage Protease->Cend1 NRP1->Drug 4. Increased Permeability & Drug Extravasation TumorCell Tumor Cell Drug_in_tumor->TumorCell Therapeutic Effect

Caption: this compound Signaling Pathway for Enhanced Drug Delivery.
Liposomal Drug Delivery Mechanisms

Liposomes deliver their cargo through several mechanisms:

  • Passive Targeting (EPR Effect): Liposomes, particularly those with a size range of 60-150 nm, can passively accumulate in tumor tissues due to the leaky vasculature and poor lymphatic drainage characteristic of the tumor microenvironment.[8]

  • Active Targeting: The surface of liposomes can be functionalized with ligands such as antibodies or peptides that bind to specific receptors on tumor cells, enhancing cellular uptake.[4][9]

  • Stimuli-Responsive Release: Liposomes can be engineered to release their contents in response to specific stimuli within the tumor microenvironment, such as lower pH or elevated temperature.[9][8]

  • Cellular Uptake: Liposomes are primarily internalized by cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[10][11][12] The specific pathway can depend on the liposome's surface charge and the cell type.[11][12] Once inside the cell, the liposome is typically trafficked to lysosomes, where the drug is released.[10]

Liposome_Delivery_Mechanisms cluster_blood_vessel Blood Vessel cluster_tumor_microenvironment Tumor Microenvironment Liposome Liposome (Drug Encapsulated) EPR EPR Effect (Passive Accumulation) Liposome->EPR Leaky Vasculature Endocytosis Endocytosis Liposome->Endocytosis Cellular Uptake TumorCell Tumor Cell EPR->TumorCell Targeting Lysosome Lysosome Endocytosis->Lysosome Intracellular Trafficking ReleasedDrug Released Drug Lysosome->ReleasedDrug Drug Release ReleasedDrug->TumorCell Therapeutic Effect

Caption: Mechanisms of Liposomal Drug Delivery to Tumors.

Quantitative Performance Comparison

The following tables summarize key performance metrics for this compound (co-administered with a drug) and liposomal drug formulations. It is important to note that these values are compiled from different studies and are intended for comparative illustration rather than a direct head-to-head evaluation.

Table 1: Preclinical Tumor Accumulation
ParameterThis compound (Co-administered with Drug)Liposomal DoxorubicinReference
Tumor Model 4T1 Mammary Carcinoma (mice)LS174T Colorectal Adenocarcinoma (mice)[13],[14]
Time Point 3 hours6 hours[13],[14]
Tumor Accumulation (% Injected Dose) [3H]-CEND-1 retained in tumor~0.52%[13],[14]
Tumor Accumulation (%ID/g) Not specified~0.12% (MDA-MB-231) to ~1.0% (LS174T)[14]
Table 2: Physicochemical Properties
ParameterThis compoundLiposomal Doxorubicin (Doxil®)Reference
Size ~1 kDa (peptide)80 - 100 nm[1],[15]
Composition Cyclic peptide (CRGDKGPDC)Phospholipids, Cholesterol, PEG[2],[12]
Drug Loading Not applicable (co-administration)>90% encapsulation efficiency[16],[9]
Table 3: Clinical Efficacy (Metastatic Pancreatic Cancer)
ParameterThis compound + Gemcitabine/nab-PaclitaxelGemcitabine/nab-Paclitaxel (Historical Control)Reference
Objective Response Rate (ORR) 59%23%[17],[18]
Median Progression-Free Survival (PFS) 9.7 months5.5 months[18]
Median Overall Survival (OS) 13.2 months8.5 months[17],[18]

Experimental Protocols

Preparation of Doxorubicin-Loaded Liposomes (Remote Loading Method)

This protocol describes the preparation of doxorubicin-loaded liposomes using a transmembrane ammonium sulfate gradient.[19][12]

  • Liposome Formation: A lipid film is created by dissolving hydrogenated soy phosphatidylcholine (HSPC), cholesterol, and DSPE-PEG2000 in an organic solvent, followed by evaporation of the solvent. The lipid film is then hydrated with an ammonium sulfate solution (e.g., 250 mM) to form multilamellar vesicles.[12]

  • Size Extrusion: The liposome suspension is subjected to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to produce unilamellar vesicles of a specific size.

  • Creation of Ammonium Sulfate Gradient: The external ammonium sulfate is removed and replaced with a sucrose solution or saline by dialysis or size-exclusion chromatography. This creates a concentration gradient with a higher concentration of ammonium sulfate inside the liposomes.[19]

  • Doxorubicin Loading: Doxorubicin hydrochloride solution is added to the liposome suspension and incubated at an elevated temperature (e.g., 60°C). Doxorubicin, being a weak base, diffuses across the lipid bilayer. Inside the liposome, it is protonated by the ammonium ions and then precipitates as a sulfate salt, effectively trapping it within the liposome.[19]

  • Purification: Unencapsulated doxorubicin is removed by dialysis or size-exclusion chromatography.

Liposome_Preparation_Workflow start Start lipid_film 1. Lipid Film Hydration (with Ammonium Sulfate) start->lipid_film extrusion 2. Size Extrusion lipid_film->extrusion gradient 3. Create (NH4)2SO4 Gradient (Dialysis/SEC) extrusion->gradient loading 4. Add Doxorubicin & Incubate gradient->loading purification 5. Purify Liposomes (Remove free drug) loading->purification end End purification->end

Caption: Workflow for Preparing Doxorubicin-Loaded Liposomes.
In Vivo Biodistribution and Tumor Accumulation Study

This protocol outlines a general procedure for assessing the biodistribution and tumor accumulation of nanoparticles.[6][11]

  • Animal Model: Tumor-bearing mice are generated by subcutaneously or orthotopically implanting cancer cells (e.g., 4T1, LS174T) into immunocompromised mice.[13][14]

  • Administration: The test article (e.g., radiolabeled this compound and co-administered drug, or a liposomal formulation of a drug) is administered intravenously via the tail vein.[12][13]

  • Tissue Harvesting: At predetermined time points (e.g., 3, 6, 24 hours), mice are euthanized, and major organs (liver, spleen, kidneys, lungs, heart) and the tumor are harvested.[11][13]

  • Quantification: The amount of the drug or nanoparticle in each tissue is quantified. For radiolabeled compounds, this is done by measuring radioactivity using a gamma counter.[13] For fluorescently labeled nanoparticles, fluorescence intensity can be measured in homogenized tissues or through in vivo imaging systems (IVIS).[11] For drug molecules, high-performance liquid chromatography (HPLC) can be used to determine the concentration in tissue homogenates.[14]

  • Data Analysis: The data is typically expressed as the percentage of the injected dose (%ID) per organ or as the percentage of the injected dose per gram of tissue (%ID/g).[14]

Biodistribution_Study_Workflow start Start animal_model 1. Establish Tumor-Bearing Animal Model start->animal_model administration 2. Intravenous Administration of Test Article animal_model->administration harvesting 3. Harvest Organs and Tumor at Specific Time Points administration->harvesting quantification 4. Quantify Drug/Nanoparticle (Radioactivity, Fluorescence, HPLC) harvesting->quantification analysis 5. Data Analysis (%ID, %ID/g) quantification->analysis end End analysis->end

Caption: General Workflow for In Vivo Biodistribution Studies.
In Vitro Cytotoxicity Assay

This protocol describes a common method to assess the cytotoxicity of a drug formulation on cancer cell lines.[15][20]

  • Cell Seeding: Cancer cells (e.g., A549, HT29) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[20]

  • Treatment: The cells are then treated with various concentrations of the free drug, the drug co-administered with this compound, or the liposomal drug formulation for different time periods (e.g., 24, 48, 72 hours).[15]

  • Cell Viability Assessment: After the incubation period, a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin is added to each well.[15][20] Viable cells metabolize the reagent, resulting in a colorimetric or fluorescent change that is proportional to the number of living cells.

  • Data Measurement: The absorbance or fluorescence is measured using a plate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

Cellular Uptake Assay

This protocol outlines a method to quantify the cellular uptake of nanoparticles.[21][22]

  • Cell Seeding: Cells are seeded in multi-well plates and allowed to attach.[21]

  • Treatment: Cells are incubated with fluorescently labeled nanoparticles for a specific duration (e.g., 4 hours).[21]

  • Washing: After incubation, the cells are washed multiple times with phosphate-buffered saline (PBS) to remove any nanoparticles that are not internalized.[21]

  • Quantification: The amount of internalized nanoparticles can be quantified using several methods:

    • Flow Cytometry: Cells are detached and analyzed by a flow cytometer to measure the fluorescence intensity of individual cells.[22]

    • Fluorescence Microscopy: Cells can be imaged using a fluorescence microscope to visualize the intracellular localization of the nanoparticles.

    • Lysis and Spectrofluorometry: Cells are lysed, and the fluorescence of the cell lysate is measured using a spectrofluorometer. The fluorescence intensity can be correlated to the amount of nanoparticles using a standard curve.[21]

Comparative Summary and Conclusion

The choice between this compound and liposomal drug delivery depends on the specific therapeutic goal, the nature of the drug, and the characteristics of the target tumor.

FeatureThis compoundLiposomal Drug Delivery
Mechanism Active enhancement of tumor penetration for co-administered drugs.[1]Encapsulation of drugs for altered pharmacokinetics and passive/active tumor targeting.[4][9]
Drug Type Broad applicability to various co-administered drugs.[16]Suitable for both hydrophilic and hydrophobic drugs.[5]
Targeting Active targeting of tumor vasculature via integrins and neuropilin-1.[1]Primarily passive targeting via EPR effect; can be actively targeted.
Advantages - Enhances penetration of co-administered drugs deep into the tumor.[1]- Potential to overcome stromal barriers.[4]- May allow for lower doses of chemotherapy, reducing side effects.[1]- Protects drug from degradation and premature clearance.[19]- Can reduce toxicity of the encapsulated drug.[23]- Established platform with several FDA-approved products.
Limitations - Requires co-administration with a therapeutic agent.- Efficacy may depend on the expression of integrins and neuropilin-1 in the tumor.- Drug release can be slow and incomplete.[23]- Passive accumulation can be heterogeneous among different tumor types.[14]- Potential for immunogenicity with some formulations.

References

Cend-1: Enhancing Therapeutic Efficacy in Solid Tumors through Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the tumor-penetrating peptide Cend-1 demonstrates its potential to significantly improve the efficacy of co-administered chemotherapies in preclinical and clinical settings. By enhancing drug accumulation within the tumor microenvironment, this compound offers a promising strategy to overcome treatment resistance and improve patient outcomes, particularly in notoriously difficult-to-treat cancers like pancreatic ductal adenocarcinoma.

This compound (also known as iRGD and certepetide) is a first-in-class cyclic peptide designed to selectively increase the permeability of tumor vasculature, thereby enhancing the delivery of anticancer agents to the tumor site.[1][2] Its unique dual-targeting mechanism of action not only improves the concentration of co-administered drugs within the tumor but also has the potential to reduce systemic toxicity.[3][4][5] This guide provides an objective comparison of this compound's performance with standard chemotherapy, supported by experimental data from in vivo studies.

Mechanism of Action: A Two-Step Targeting System

This compound's ability to enhance drug delivery is attributed to a sequential two-step process that targets specific molecules overexpressed in the tumor microenvironment.[4]

  • Tumor Homing and Initial Binding: The peptide first binds to αv integrins (specifically αvβ3 and αvβ5), which are highly expressed on the surface of tumor endothelial cells but not in healthy tissues.[1][3] This initial binding is mediated by an arginine-glycine-aspartic acid (RGD) motif within the this compound peptide.[1]

  • Activation of the CendR Pathway: Following integrin binding, this compound undergoes proteolytic cleavage by tumor-associated proteases. This cleavage exposes a cryptic C-end Rule (CendR) motif, which then binds to neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature.[1][4] The binding to NRP-1 triggers a temporary increase in vascular permeability and activates a transport pathway that facilitates the extravasation and deeper penetration of co-administered therapeutic agents into the tumor tissue.[2][3]

Cend1_Mechanism_of_Action cluster_blood_vessel Tumor Blood Vessel cluster_tumor_tissue Tumor Microenvironment This compound This compound Integrin αv Integrin This compound->Integrin 1. Binding Protease Protease Integrin->Protease 2. Proteolytic Cleavage NRP-1 Neuropilin-1 Enhanced_Penetration Enhanced Drug Penetration NRP-1->Enhanced_Penetration 4. Increased Permeability Cleaved this compound Cleaved this compound Protease->Cleaved this compound Cleaved this compound->NRP-1 3. CendR Pathway Activation Chemotherapy Chemotherapy Tumor_Cell Tumor Cell Chemotherapy->Tumor_Cell Enhanced_Penetration->Tumor_Cell Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Protocol cluster_evaluation Evaluation Patient_Screening Patient Screening (mPDAC, ECOG 0-1) Enrollment Enrollment (N=31) Patient_Screening->Enrollment Run_in Day 1: this compound Monotherapy IV Enrollment->Run_in Cycle 28-Day Cycle (Days 1, 8, 15) Run_in->Cycle Dosing This compound IV followed by Gemcitabine + Nab-Paclitaxel Cycle->Dosing Tumor_Assessment Tumor Assessment (RECIST v1.1) Cycle->Tumor_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Cycle->Safety_Monitoring Efficacy_Endpoints Efficacy Endpoints (ORR, PFS, OS) Tumor_Assessment->Efficacy_Endpoints

References

Cend-1 Clinical Trial Results: A Comparative Analysis for Metastatic Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for Cend-1 (certepetide), a first-in-class tumor-penetrating peptide, with alternative first-line treatments for metastatic pancreatic ductal adenocarcinoma (mPDAC). The data presented is based on publicly available results from key clinical trials, offering an objective overview to inform research and drug development efforts.

Executive Summary

This compound, when added to the standard chemotherapy regimen of gemcitabine and nab-paclitaxel, has shown encouraging efficacy and a manageable safety profile in a Phase 1 clinical trial (NCT03517176) for patients with previously untreated mPDAC. This combination has demonstrated a notable improvement in Overall Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS) when compared to historical data from the pivotal MPACT trial, which established gemcitabine plus nab-paclitaxel as a standard of care. Furthermore, this guide contextualizes these findings by presenting data from the PRODIGE 4/ACCORD 11 trial of FOLFIRINOX, another standard first-line regimen for mPDAC.

This compound Mechanism of Action

This compound is a cyclic peptide, also known as iRGD, that enhances the delivery of co-administered anticancer drugs to solid tumors.[1][2][3] Its mechanism involves a two-step process:

  • Tumor Homing: The Arginine-Glycine-Aspartic acid (RGD) motif within this compound selectively binds to αv integrins (αvβ3 and αvβ5), which are overexpressed on the surface of tumor endothelial cells.[4]

  • Tissue Penetration: Upon binding to integrins, this compound is proteolytically cleaved by tumor-associated proteases, exposing a C-end Rule (CendR) motif. This CendR motif then binds to neuropilin-1 (NRP-1), a receptor that triggers a temporary increase in vascular permeability and activates a transport pathway, allowing for deeper and more effective penetration of co-administered chemotherapeutic agents into the tumor microenvironment.[2][3]

This targeted mechanism aims to increase the concentration of anticancer drugs within the tumor while minimizing systemic exposure and associated toxicities.

Cend1_Signaling_Pathway cluster_vessel Tumor Blood Vessel cluster_tumor Tumor Microenvironment This compound This compound Integrin αv Integrin This compound->Integrin 1. Binding NRP-1 Neuropilin-1 This compound->NRP-1 4. CendR Binding Protease Protease Integrin->Protease 2. Activates Protease->this compound 3. Cleavage Chemotherapy Chemotherapy NRP-1->Chemotherapy 5. Enhanced Penetration Tumor_Cell Tumor Cell Chemotherapy->Tumor_Cell Increased Uptake

This compound Signaling Pathway

Clinical Trial Data Comparison

The following tables summarize the key efficacy and safety data from the this compound Phase 1 trial and compare it with the pivotal trials for gemcitabine + nab-paclitaxel (MPACT) and FOLFIRINOX (PRODIGE 4/ACCORD 11).

Efficacy Data
EndpointThis compound + Gemcitabine/Nab-Paclitaxel (NCT03517176)[4][5]Gemcitabine + Nab-Paclitaxel (MPACT Trial)[6][7][8]FOLFIRINOX (PRODIGE 4/ACCORD 11 Trial)[9][10][11][12][13]Gemcitabine (MPACT Trial - Control Arm)[6]
Number of Patients (efficacy analysis) 29431171430
Median Overall Survival (mOS) 13.2 months8.5 months11.1 months6.7 months
Median Progression-Free Survival (mPFS) 9.7 months5.5 months6.4 months3.7 months
Overall Response Rate (ORR) 59% (1 CR, 16 PR)23%31.6%7%
Disease Control Rate (DCR) 90%48%71.7% (females), 67.7% (males)33%

CR: Complete Response, PR: Partial Response

Safety Data: Grade 3/4 Adverse Events
Adverse EventThis compound + Gemcitabine/Nab-Paclitaxel (NCT03517176)[5]Gemcitabine + Nab-Paclitaxel (MPACT Trial)[14]FOLFIRINOX (PRODIGE 4/ACCORD 11 Trial)[9]Gemcitabine (MPACT Trial - Control Arm)[14]
Neutropenia 55%38%45.7%27%
Febrile Neutropenia Not Reported3%5.4%1%
Anemia 26%13%Not Reported12%
Thrombocytopenia Not Reported13%9.1%9%
Leukopenia 16%Not ReportedNot ReportedNot Reported
Fatigue Not Reported17%23.6%7%
Vomiting Not Reported6%14.5%4%
Diarrhea Not Reported6%12.7%1%
Peripheral Neuropathy Not Reported17%9%1%
Pulmonary Embolism 13%Not ReportedNot ReportedNot Reported

Experimental Protocols

This section outlines the methodologies for the key clinical trials cited in this guide.

This compound Phase 1 Trial (NCT03517176)
  • Study Design: An open-label, multicenter, Phase 1 dose-escalation and expansion study.[4]

  • Patient Population: Patients with histologically confirmed metastatic pancreatic ductal adenocarcinoma who had not received prior chemotherapy.[5] Key inclusion criteria included an ECOG performance status of 0 or 1.[15]

  • Treatment Regimen: this compound was administered as an intravenous infusion on days 1, 8, and 15 of a 28-day cycle, in combination with gemcitabine (1000 mg/m²) and nab-paclitaxel (125 mg/m²) also administered on days 1, 8, and 15.[4][5]

  • Efficacy Assessment: Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[16][17][18][19][20]

  • Safety Assessment: Adverse events were graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[21][22][23][24][25]

MPACT Trial (NCT00844649)
  • Study Design: A randomized, open-label, multicenter, Phase 3 trial.[8][26]

  • Patient Population: Patients with previously untreated metastatic adenocarcinoma of the pancreas.[14]

  • Treatment Regimens:

    • Arm 1: Gemcitabine (1000 mg/m²) weekly for 7 of the first 8 weeks, then on days 1, 8, and 15 of each 28-day cycle, plus nab-paclitaxel (125 mg/m²) on the same schedule.[7]

    • Arm 2: Gemcitabine (1000 mg/m²) monotherapy on the same schedule.[7]

  • Efficacy Assessment: The primary endpoint was overall survival. Secondary endpoints included progression-free survival and overall response rate, assessed using RECIST version 1.0.[6]

  • Safety Assessment: Adverse events were monitored and graded according to the CTCAE.

PRODIGE 4/ACCORD 11 Trial (NCT00112658)
  • Study Design: A randomized, open-label, multicenter, Phase 2/3 trial.[9]

  • Patient Population: Patients with metastatic pancreatic adenocarcinoma, an ECOG performance status of 0 or 1, and no prior chemotherapy.[10]

  • Treatment Regimens:

    • Arm 1 (FOLFIRINOX): A combination of oxaliplatin (85 mg/m²), irinotecan (180 mg/m²), leucovorin (400 mg/m²), and fluorouracil (400 mg/m² bolus followed by a 46-hour continuous infusion of 2,400 mg/m²) administered every 2 weeks.[10]

    • Arm 2 (Gemcitabine): Gemcitabine (1,000 mg/m²) administered weekly for 7 of 8 weeks and then weekly for 3 of 4 weeks.[10][11]

  • Efficacy Assessment: The primary endpoint was overall survival. Tumor response was also evaluated.

  • Safety Assessment: Adverse events were graded according to the CTCAE.

Experimental_Workflow cluster_screening Patient Screening cluster_treatment Treatment Allocation & Administration cluster_assessment Assessment Inclusion_Criteria Inclusion Criteria Met (e.g., mPDAC, ECOG 0-1) Randomization Randomization (for Phase 3) Inclusion_Criteria->Randomization Exclusion_Criteria Exclusion Criteria Not Met Cend1_Arm This compound + Chemo Randomization->Cend1_Arm Comparator_Arm Standard Chemo Randomization->Comparator_Arm Tumor_Response Tumor Response (RECIST 1.1) Cend1_Arm->Tumor_Response Safety Safety & Tolerability (CTCAE) Cend1_Arm->Safety Comparator_Arm->Tumor_Response Comparator_Arm->Safety Survival Survival Follow-up (PFS & OS) Tumor_Response->Survival Safety->Survival

Generalized Clinical Trial Workflow

Conclusion

The addition of this compound to a standard gemcitabine and nab-paclitaxel regimen demonstrates promising clinical activity in the first-line treatment of metastatic pancreatic ductal adenocarcinoma, with improvements in survival and response rates compared to historical controls. The safety profile of the this compound combination appears manageable and consistent with the known toxicities of the chemotherapy backbone. These findings warrant further investigation in larger, randomized controlled trials to definitively establish the clinical benefit of this compound in this patient population. This comparative guide serves as a resource for researchers and drug development professionals to contextualize the emerging data for this compound within the current treatment landscape for mPDAC.

References

Safety Operating Guide

Prudent Disposal of Novel Research Compound Cend-1: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of novel compounds like Cend-1 is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on established principles of chemical waste management is essential. This guide provides a procedural framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound waste, it is imperative to use appropriate Personal Protective Equipment (PPE). Given the unknown nature of the compound, a comprehensive set of PPE should be utilized to prevent exposure.

Protective EquipmentSpecificationRationale
Gloves Chemically resistant gloves; consider double-gloving.To prevent skin contact with the potentially hazardous substance.[1]
Eye Protection Safety glasses or goggles.To protect the eyes from splashes or aerosols.[1][2]
Lab Coat/Gown A solid-front barrier gown with long sleeves.To protect skin and clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To avoid inhalation of any potentially harmful dust, fumes, or vapors.[2][3]

II. Step-by-Step Disposal Protocol for this compound

The following protocol outlines a systematic approach to the disposal of this compound waste, from initial generation to final removal by a certified waste management provider.

Step 1: Waste Characterization and Segregation

The first crucial step is to characterize the waste. Determine if the this compound waste is mixed with other hazardous chemicals.[4] All waste containing this compound should be treated as hazardous chemical waste.[5] It is critical to segregate this compound waste from other laboratory waste streams to avoid unintended chemical reactions. Do not mix this compound waste with other wastes in the same container.[1]

Step 2: Preparing this compound Waste for Disposal

  • Solid this compound Waste: If this compound is in a solid form, it should be placed in a clearly labeled, durable, and leak-proof container.[4]

  • Liquid this compound Waste: For liquid solutions containing this compound, pour the waste into a sealable container with an absorbent, non-reactive material such as cat litter or vermiculite to solidify the liquid.[4] Ensure the container is sealed tightly to prevent leaks.[4]

Step 3: Labeling and Storage

Properly label the waste container with "Hazardous Waste," the name "this compound," and any other known components of the waste mixture.[4] Include the date of accumulation.[4] Store the sealed container in a designated and secure hazardous waste accumulation area, away from general laboratory traffic.[3][4]

Step 4: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.[1] The waste must be disposed of through a certified hazardous waste management provider in accordance with all local, regional, and national regulations.[2][3] Maintain detailed records of the disposal process, including the date, quantity, and method of disposal.[4]

III. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Cend1_Disposal_Workflow start This compound Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste: Is it mixed with other hazardous chemicals? ppe->characterize treat_as_hazardous Treat as Hazardous Chemical Waste characterize->treat_as_hazardous  Yes / Unsure   characterize->treat_as_hazardous  No   prepare_solid Solid Waste: Place in a sealed, leak-proof container. treat_as_hazardous->prepare_solid  Solid Waste   prepare_liquid Liquid Waste: Solidify with absorbent material in a sealed container. treat_as_hazardous->prepare_liquid  Liquid Waste   label Label Container: 'Hazardous Waste - this compound' and date. prepare_solid->label prepare_liquid->label store Store in Designated Hazardous Waste Area label->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end Disposal Complete contact_ehs->end

Caption: this compound Disposal Workflow Diagram

IV. Emergency Procedures for this compound Spills

In the event of a this compound spill, the primary concern is to ensure the safety of all personnel.

1. Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. If possible, restrict access to the spill area.

2. Report the Spill: Notify your laboratory supervisor and your institution's EHS department immediately.

3. Do Not Attempt to Clean Up a Large Spill: Only trained personnel should handle the cleanup of significant spills.[2]

4. Small Spill Cleanup (if deemed safe and you are trained):

  • Ensure you are wearing the appropriate PPE.[2]
  • Contain the spill using an absorbent material.
  • For liquid spills, absorb the material with an inert absorbent, such as sand or vermiculite, and place it in a sealed container for disposal.[3]
  • For solid spills, carefully sweep or scoop the material into a container, avoiding the creation of dust.
  • All materials used for cleanup should be disposed of as hazardous waste.[3]

By adhering to these procedures, laboratory professionals can manage the disposal of novel compounds like this compound in a manner that is safe, compliant, and environmentally responsible. Always consult with your institution's safety protocols and EHS department for specific guidance.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.